molecular formula C9H14F3NO5 B1528559 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate CAS No. 1298094-30-0

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Cat. No.: B1528559
CAS No.: 1298094-30-0
M. Wt: 273.21 g/mol
InChI Key: WGCRIBLVYFBLRI-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a high-value chemical building block in organofluorine chemistry, supplied as an oxalate salt for enhanced stability. This compound features a piperidine ring substituted with a chiral 1-hydroxy-2,2,2-trifluoroethyl group, a structure that combines the conformational influence of the saturated nitrogen heterocycle with the strong electronic and steric effects of the trifluoromethyl group . The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, as it can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity . The presence of the hydroxyl group adjacent to the trifluoromethyl group creates a versatile synthetic handle for further chemical derivatization, making this compound a valuable intermediate for constructing more complex target molecules . Piperidine rings are among the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, and their fluorinated analogs are particularly sought after for drug discovery programs aimed at optimizing pharmacokinetic profiles and reducing unwanted side effects . This compound is offered with a minimum assay of 95% and is strictly for research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its unique structure in the exploration of new chemical entities, particularly in the synthesis of potential enzyme inhibitors or receptor modulators where the trifluoromethyl group can enhance hydrophobic interactions and alter the electronic environment of the target .

Properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIBLVYFBLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298094-30-0
Record name 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis pathway for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The trifluoromethyl (-CF₃) group, in particular, is a key pharmacophore. When combined with privileged scaffolds like the piperidine ring, which is present in numerous pharmaceuticals, the resulting structures become highly valuable building blocks for drug discovery.[1]

This guide provides a comprehensive, in-depth overview of a robust and efficient synthesis pathway for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. This compound merges the trifluoromethyl carbinol moiety with the piperidine framework, making it a desirable intermediate for the development of novel therapeutic agents. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the establishment of a reproducible, self-validating protocol.

Synthetic Strategy and Retrosynthetic Analysis

The design of an effective synthesis hinges on a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. For 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, the analysis points to a clear and efficient forward synthesis.

The final oxalate salt is formed through a simple acid-base reaction between the free piperidine base and oxalic acid.[2][3] The core of the molecule, the trifluoromethyl carbinol, is most logically formed by the nucleophilic addition of a trifluoromethyl anion equivalent to an aldehyde. This key disconnection identifies 4-formylpiperidine as the critical precursor. To prevent the secondary amine of the piperidine from engaging in undesired side reactions, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in the planned reaction conditions and its facile removal under acidic conditions.

G Target 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate FreeBase 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Target->FreeBase Salt Formation (Disconnect C-O bond of oxalate) BocProtected Boc-Protected Trifluoromethyl Carbinol FreeBase->BocProtected Deprotection (Disconnect N-Boc bond) BocAldehyde 1-Boc-4-formylpiperidine BocProtected->BocAldehyde Trifluoromethylation (Disconnect C-CF3 bond)

Figure 1: Retrosynthetic analysis of the target compound.

Based on this analysis, our forward synthesis is a robust three-step process starting from the commercially available 1-Boc-4-formylpiperidine:

  • Nucleophilic Trifluoromethylation : Introduction of the -CF₃ group.

  • Boc Deprotection : Removal of the nitrogen protecting group.

  • Salt Formation : Conversion to the stable oxalate salt.

Mechanistic Insights: The Ruppert-Prakash Trifluoromethylation

The cornerstone of this synthesis is the nucleophilic addition of a trifluoromethyl group to the aldehyde. For this transformation, the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the reagent of choice due to its stability, commercial availability, and high efficiency.[4][5] The reaction does not proceed spontaneously; it requires activation by a nucleophilic catalyst, typically a fluoride source such as tetrabutylammonium fluoride (TBAF).

The mechanism proceeds via a well-established catalytic cycle:

  • Activation : The fluoride ion (from TBAF) attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate. This hypervalent species is unstable and readily releases the trifluoromethyl anion (CF₃⁻) or a related nucleophilic equivalent.

  • Nucleophilic Attack : The highly nucleophilic CF₃⁻ attacks the electrophilic carbonyl carbon of the 1-Boc-4-formylpiperidine. This forms a tetrahedral trimethylsilyloxy alkoxide intermediate.

  • Workup : Upon aqueous or acidic workup, the silyl ether is hydrolyzed to reveal the desired hydroxyl group, yielding the stable trifluoromethyl carbinol product.[6]

This method is highly effective for the trifluoromethylation of a wide range of aldehydes and ketones.[6][7][8]

G cluster_0 Forward Synthesis Workflow Start 1-Boc-4-formylpiperidine Intermediate1 Boc-Protected Trifluoromethyl Silyl Ether Start->Intermediate1 1. TMSCF3 2. cat. TBAF in THF Intermediate2 Boc-Protected Trifluoromethyl Carbinol Intermediate1->Intermediate2 Aqueous Workup (e.g., HCl aq.) Intermediate3 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (Free Base) Intermediate2->Intermediate3 TFA or HCl in DCM FinalProduct 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate Intermediate3->FinalProduct Oxalic Acid in Isopropanol

Figure 2: Forward synthesis workflow diagram.

Detailed Synthesis Protocol

General Considerations: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. All reagents should be of high purity.

Step 1: Synthesis of tert-Butyl 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine-1-carboxylate

This step involves the key trifluoromethylation reaction.

Protocol:

  • To a dry, argon-flushed round-bottom flask, add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq).[9]

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) dropwise.[4]

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a clear oil or white solid.

Step 2: Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (Free Base)

This step removes the Boc protecting group to liberate the free secondary amine.

Protocol:

  • Dissolve the purified product from Step 1 (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base, which can be used in the next step without further purification.

Step 3: Formation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

This final step forms the stable, crystalline oxalate salt.

Protocol:

  • Dissolve the crude free base from Step 2 (1.0 eq) in isopropanol or ethanol.

  • In a separate flask, dissolve oxalic acid (1.05 eq) in the same solvent.[3]

  • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • A white precipitate should form upon addition or after a short period of stirring.

  • Stir the resulting slurry for 1-2 hours at room temperature and then cool to 0-5 °C for an additional hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent and then with diethyl ether.

  • Dry the product under high vacuum to yield 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate as a stable, white crystalline solid.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

Step Transformation Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
1 TrifluoromethylationTMSCF₃, TBAFTHF0 to RT12-1685-95%
2 Boc DeprotectionTFADCM0 to RT2-4>95% (crude)
3 Salt FormationOxalic AcidIsopropanolRT1-290-98%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the piperidine ring protons, the methine proton adjacent to the hydroxyl and CF₃ groups (appearing as a quartet due to coupling with the fluorine atoms), and the hydroxyl proton.

  • ¹⁹F NMR: Will show a characteristic singlet or a doublet (if coupled to the adjacent proton) for the -CF₃ group.

  • ¹³C NMR: Will display signals for all carbon atoms, with the carbon of the -CF₃ group showing a characteristic quartet due to one-bond coupling with the fluorine atoms.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base [M+H]⁺.

Conclusion

The described three-step synthesis provides a reliable and high-yielding pathway to 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. The strategy leverages a robust Boc protection/deprotection sequence and a highly efficient Ruppert-Prakash trifluoromethylation reaction. The protocol is scalable and yields a final product with high purity, suitable for use in further research and development in the pharmaceutical and agrochemical industries. The detailed mechanistic insights and step-by-step procedures provided in this guide ensure that the synthesis can be successfully implemented by researchers and drug development professionals.

References

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  • Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Retrieved from [Link]

  • Yi, W., et al. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry, 88(9), 5858–5869. Available from: [Link]

  • Reddy, A. K., & Kumar, S. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4941–4953. Available from: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(2), 362-406. Available from: [Link]

  • Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809–823. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 1(4), 684. Available from: [Link]

  • D'yachenko, I. A., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7582. Available from: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]

  • Portella, C., et al. (2005). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. Journal of Fluorine Chemistry, 126(6), 947-953. Available from: [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. Retrieved from [Link]

  • Crich, D., & Smith, M. (2001). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 78, 149. Available from: [Link]

  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • De Vidi, I., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(12), 2530. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12794-12805. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. Retrieved from [Link]

  • D'Ascenzio, N., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 26(11), 3298. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3,4,5-Tetrahydropyridine trimer. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587–597. Available from: [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of lead candidates. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for chemical modification. This guide provides an in-depth technical overview of the chemical properties of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, a fluorinated piperidine derivative with significant potential as a building block in medicinal chemistry.

The introduction of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document, intended for researchers, scientists, and drug development professionals, will explore the core chemical characteristics of this compound, propose robust methodologies for its synthesis and analysis, and discuss the implications of its structural features on its chemical behavior. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide will leverage established chemical principles and data from analogous structures to provide a comprehensive and scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is an organic salt consisting of the protonated form of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine and the oxalate dianion. The presence of the trifluoromethyl group and the hydroxyl functionality adjacent to the piperidine ring are key structural features that dictate its chemical properties.

Table 1: Core Physicochemical Properties of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

PropertyValueSource/Method
CAS Number 1298094-30-0Chemical Supplier Databases[1][2]
Molecular Formula C₉H₁₄F₃NO₅Chemical Supplier Databases[1][2]
Molecular Weight 273.21 g/mol Calculated[1][2]
Appearance White to off-white solid (Predicted)Inferred from similar piperidine salts
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.-
Solubility Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents.Inferred from the properties of oxalate salts and piperidine derivatives.
pKa (of the piperidinium ion) Predicted to be in the range of 8-10.Inferred from the pKa of piperidine (11.12) and the electron-withdrawing effect of the trifluoroethyl group.[3]
Purity ≥95%Commercial Supplier Specification[4]
Expert Insights on Physicochemical Properties:
  • Impact of Fluorination on pKa: The trifluoromethyl group is a strong electron-withdrawing group. This is expected to decrease the basicity of the piperidine nitrogen, resulting in a lower pKa for the corresponding piperidinium ion compared to unsubstituted piperidine. This modulation of pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[3]

  • Role of the Oxalate Salt Form: The formation of an oxalate salt significantly influences the compound's physical properties. Oxalate salts of amines are typically crystalline solids with higher melting points and improved aqueous solubility compared to the free base. This is advantageous for handling, purification, and formulation development.

  • Solubility Profile: The ionic nature of the oxalate salt suggests good solubility in polar solvents. However, the organic piperidine portion of the molecule will contribute to some solubility in less polar organic solvents, a property that can be exploited during extraction and purification processes.

Proposed Synthesis and Characterization

A robust and reliable synthesis is paramount for the utilization of any chemical building block. While specific literature on the synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is scarce, a logical and well-established synthetic strategy can be proposed based on known chemical transformations.

Synthetic Workflow

The synthesis can be envisioned as a two-step process: first, the synthesis of the free base, 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine, followed by its conversion to the oxalate salt.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Free Base cluster_1 Step 2: Oxalate Salt Formation A N-Boc-piperidine-4-carboxaldehyde C N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine A->C Nucleophilic Trifluoromethylation B Trifluoromethyltrimethylsilane (TMSCF3) Tetrabutylammonium fluoride (TBAF) E 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine C->E Boc Deprotection D Trifluoroacetic acid (TFA) or HCl in Dioxane G 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate E->G Acid-Base Reaction F Oxalic Acid

Caption: Proposed two-step synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

  • Rationale: This protocol utilizes the well-established Ruppert-Prakash reagent (trifluoromethyltrimethylsilane) for the nucleophilic trifluoromethylation of an aldehyde.[5] The use of an N-Boc protected piperidine-4-carboxaldehyde is recommended to prevent side reactions involving the secondary amine. The subsequent deprotection of the Boc group under acidic conditions yields the desired free base.

  • Procedure:

    • To a solution of N-Boc-piperidine-4-carboxaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add trifluoromethyltrimethylsilane (1.2 equivalents).

    • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 equivalents) to initiate the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine.

    • Purify the crude product by column chromatography on silica gel.

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure. The resulting residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine.

Step 2: Formation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

  • Rationale: This is a standard acid-base reaction to form the oxalate salt, which often aids in purification by crystallization.

  • Procedure:

    • Dissolve the crude or purified 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine free base in a suitable solvent such as ethanol or isopropanol.

    • In a separate flask, prepare a solution of oxalic acid (1.0 equivalents) in the same solvent.

    • Slowly add the oxalic acid solution to the solution of the piperidine derivative with stirring.

    • A precipitate should form. The mixture can be stirred at room temperature or gently warmed to ensure complete reaction, and then cooled to promote crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Chromatography Chromatography (HPLC, GC-MS) Start->Chromatography Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Chromatography->Final

Caption: A comprehensive analytical workflow for the characterization of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale
¹H NMR - Signals for piperidine ring protons (1.5-3.5 ppm)- A multiplet for the CH-OH proton (around 4.0 ppm)- A broad signal for the OH and NH protons (variable, exchangeable with D₂O)- Signals for the oxalate protons (if visible)Based on the chemical structure and typical chemical shifts for piperidine derivatives.
¹³C NMR - Signals for piperidine ring carbons (20-60 ppm)- A quartet for the CF₃ carbon (around 125 ppm, J ≈ 280 Hz)- A signal for the CH-OH carbon (around 70 ppm)- A signal for the oxalate carboxyl carbons (around 160 ppm)The trifluoromethyl group will appear as a characteristic quartet due to C-F coupling.
¹⁹F NMR - A singlet or closely coupled multiplet for the CF₃ group (around -75 to -80 ppm relative to CFCl₃)¹⁹F NMR is highly specific for fluorinated compounds and is crucial for confirming the presence of the trifluoromethyl group.[6]
Mass Spec (ESI+) - A peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 184.09Electrospray ionization in positive mode will detect the cationic piperidinium species.
FT-IR (KBr) - Broad O-H and N-H stretching bands (3200-3600 cm⁻¹)- C-H stretching bands (2800-3000 cm⁻¹)- Strong C-F stretching bands (1100-1300 cm⁻¹)- C=O stretching of the oxalate (around 1700 cm⁻¹)Characteristic vibrational frequencies for the functional groups present in the molecule.
Expert Insights on Analytical Strategy:
  • Quantitative NMR (qNMR): For determining the absolute purity of the final product, quantitative ¹⁹F NMR is a powerful technique that does not require an isotopically labeled standard of the analyte.[6]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric detection is the standard method for assessing the purity of pharmaceutical intermediates.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization of the polar functional groups.[8]

Stability and Handling

  • Storage: As with most amine salts, 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate should be stored in a cool, dry place, away from strong bases and oxidizing agents.[4]

  • Thermal Stability: While no specific data exists for this compound, fluorinated piperidines are generally stable molecules. The C-F bond is exceptionally strong, contributing to the overall thermal stability.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion and Future Directions

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its trifluoromethylated structure offers a strategic advantage for modulating the properties of parent drug molecules. This guide has provided a comprehensive overview of its predicted chemical properties and has outlined robust, scientifically-grounded protocols for its synthesis and characterization.

Future research should focus on the experimental validation of the predicted physicochemical and spectroscopic data. Furthermore, exploring the reactivity of the hydroxyl group and the piperidine nitrogen will open avenues for the synthesis of a diverse library of novel compounds for biological screening. The insights and methodologies presented herein provide a solid foundation for researchers to confidently incorporate this promising intermediate into their drug discovery programs.

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The Strategic Emergence of Fluorinated Piperidines in Medicinal Chemistry: From Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This guide provides an in-depth exploration of the discovery, synthesis, and application of fluorinated piperidine compounds. We will navigate the historical context of organofluorine chemistry, delve into the evolution of synthetic methodologies, and analyze the profound impact of this structural motif on modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated piperidines in their work.

Introduction: The Confluence of Two Pharmaceutical Powerhouses

In the landscape of medicinal chemistry, few scaffolds are as ubiquitous as the piperidine ring. As the most prevalent saturated N-heterocycle found in pharmaceuticals, its conformational flexibility and basic nitrogen atom make it a versatile anchor for engaging with biological targets.[1][2][3] Concurrently, the element fluorine has ascended to a position of strategic importance in drug design.[4] The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly alter its properties, enhancing metabolic stability, modulating basicity (pKa), increasing binding affinity, and improving membrane permeability.[4][5][6][7]

The combination of these two entities—the piperidine scaffold and the fluorine atom—creates a powerful toolkit for medicinal chemists.[8][9] Fluorinated piperidines are not merely a physical blend of their components; they represent a class of compounds where the unique stereoelectronic properties of fluorine can be used to fine-tune the three-dimensional structure and physicochemical characteristics of the piperidine ring. This guide traces the history of these valuable compounds, from the early days of organofluorine chemistry to the sophisticated, stereoselective synthetic methods available today, providing a comprehensive overview for the modern drug hunter.

A Brief History: The Genesis of Organofluorine Chemistry

The journey of fluorinated piperidines is intrinsically linked to the broader history of organofluorine chemistry, which began long before the isolation of elemental fluorine.

  • 1835: The first synthesis of an organofluorine compound, fluoromethane, was reported by Dumas and Péligot.[10]

  • 1862: Alexander Borodin developed a halogen exchange method, synthesizing benzoyl fluoride from benzoyl chloride.[10]

  • 1886: After decades of effort by numerous chemists, Henri Moissan successfully isolated elemental fluorine (F₂) through electrolysis, a landmark achievement that opened the door to modern fluorination chemistry.[11][12]

  • 1927: The Balz-Schiemann reaction was discovered, providing a reliable method for introducing fluorine into aromatic rings, a critical step for creating many fluorinated precursors.[11]

  • 1954: The era of fluorinated pharmaceuticals truly began with the market introduction of Fludrocortisone (Florinef), the first commercial fluorine-containing drug.[13][14][15] This was shortly followed by the anticancer agent 5-fluorouracil in 1957.[14][16]

These foundational discoveries laid the groundwork, but the specific synthesis of complex, stereochemically defined fluorinated piperidines remained a significant challenge for decades.[1][8][9]

The Strategic Rationale: Why Fluorinate a Piperidine?

The deliberate incorporation of fluorine into a piperidine ring is a strategic decision driven by the desire to optimize drug-like properties. The high strength of the carbon-fluorine bond and fluorine's extreme electronegativity are the primary drivers of these beneficial changes.[12][17]

Metabolic Stability

The C-F bond is the strongest single bond to carbon in organic chemistry.[12][17] Replacing a metabolically labile C-H bond with a C-F bond can effectively block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.[5][18][19]

pKa Modulation

Fluorine's powerful electron-withdrawing nature significantly lowers the basicity (and thus the pKa) of a nearby piperidine nitrogen.[5][20][21] This is a critical tool for drug designers. Molecules with very high basicity are often promiscuous in their binding, leading to off-target effects such as hERG potassium ion channel inhibition, which poses a risk for cardiac toxicity.[3][21] By lowering the pKa, fluorination can mitigate this risk, improve oral absorption, and enhance cell permeability.[22]

Conformational Control and Binding Affinity

Fluorine substitution exerts profound control over the piperidine ring's conformation. Due to a combination of hyperconjugation and electrostatic (charge-dipole) interactions, a fluorine atom on a piperidine ring often prefers an axial orientation, particularly when the nitrogen is protonated.[23][24][25] This "locking" of a specific conformation can pre-organize the molecule for optimal binding to its target, thereby increasing potency and selectivity.[3]

The Synthetic Hurdle: Evolution of Methodologies

The primary challenge in this field has been the development of synthetic methods that are efficient, scalable, and stereoselective.[1] Early approaches were often limited, but modern catalysis has revolutionized access to these compounds.

Classical Approaches: Fluorination of Pre-formed Rings

One of the earliest strategies involved the direct fluorination of a pre-existing piperidine derivative, often a piperidinone. Reagents like diethylaminosulfur trifluoride (DAST) were used for deoxofluorination.

Causality Behind Experimental Choices: This approach is conceptually straightforward but suffers from major drawbacks. DAST and related reagents are hazardous, with the potential for violent decomposition upon heating, making them unsuitable for large-scale manufacturing.[26] Furthermore, controlling the stereochemistry of the newly introduced fluorine atom is often difficult.

Modern Breakthrough: Hydrogenation of Fluoropyridines

A more robust and widely adopted strategy involves the reduction of readily available fluorinated pyridines.[1] However, this approach is complicated by a competing side reaction: hydrodefluorination, where the C-F bond is cleaved. The breakthrough came with the development of specialized catalyst systems that could selectively hydrogenate the pyridine ring while preserving the C-F bond.[1]

Chemists at the University of Münster, led by Prof. Frank Glorius, developed a highly effective two-step, one-pot process involving dearomatization followed by hydrogenation using rhodium and palladium catalysts.[2][8][9] This method provides access to a wide range of all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity.[2][27]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is a representative example of the modern synthesis of fluorinated piperidines via hydrogenation, adapted from methodologies developed by the Glorius group.[2]

  • System Validation: The protocol's trustworthiness is established by its high tolerance for air and moisture and its applicability to a broad scope of substrates that were inaccessible with previous methods.[2] The reaction progress can be monitored by GC-MS to track the disappearance of the starting material and the formation of the product, confirming reaction completion.

  • Step 1: Catalyst Preparation and Reactor Setup

    • To a glass vial insert inside a 300 mL stainless-steel autoclave, add 3-fluoropyridine (1.0 mmol, 1.0 equiv.).

    • Add Pd/C (10 wt. %, 5 mol%).

    • Add 5 mL of methanol (MeOH) as the solvent.

    • Seal the autoclave.

  • Step 2: Hydrogenation

    • Purge the autoclave three times with hydrogen gas (H₂).

    • Pressurize the autoclave to 50 bar of H₂.[8]

    • Stir the reaction mixture vigorously at 80 °C for 24 hours.

  • Step 3: In Situ Protection and Work-up

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • To prevent the loss of the volatile 3-fluoropiperidine product, it is trapped in situ. Add triethylamine (2.0 mmol, 2.0 equiv.) followed by benzyl chloroformate (Cbz-Cl, 1.2 mmol, 1.2 equiv.) to the reaction mixture.

    • Stir the mixture at room temperature for 2 hours to allow for the formation of the Cbz-protected product.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired Cbz-protected 3-fluoropiperidine.

G cluster_0 One-Pot Synthesis Fluoropyridine Fluoropyridine (Aromatic Precursor) Intermediate Partially Reduced Intermediate Piperidine Fluorinated Piperidine (Saturated Product) Protected Protected Piperidine (Stable for Isolation) Reagents1 Pd/C Catalyst H₂ (50 bar) Reagents2 Protecting Group (e.g., Cbz-Cl)

Asymmetric Synthesis

Achieving enantioselectivity is the next frontier. Recent advances include organocatalytic methods, such as the aza-Michael addition, which have enabled the concise, stereoselective synthesis of highly functionalized difluoro-piperidines, key intermediates for complex drug candidates.[26] Asymmetric palladium-catalyzed aminofluorination of unactivated alkenes also represents a state-of-the-art method for producing chiral fluoropiperidines.[28]

Quantifiable Impact: The Effect of Fluorination

The theoretical benefits of fluorination are borne out by empirical data. The strategic placement of fluorine atoms leads to predictable and significant changes in key physicochemical properties.

pKa Reduction

The introduction of fluorine atoms markedly lowers the basicity of the piperidine nitrogen. This effect is additive and dependent on the distance of the fluorine from the nitrogen atom. This modulation is crucial for reducing hERG affinity and improving the overall pharmacokinetic profile of a drug candidate.[21][22]

Table 1: Calculated pKa Values of Piperidine and Fluorinated Analogues

Compound Structure Number of Fluorine Atoms Calculated pKa
Piperidine Non-fluorinated 0 11.2
3-Fluoropiperidine Monofluorinated 1 9.4
3,3-Difluoropiperidine Difluorinated 2 7.6
3,3,5,5-Tetrafluoropiperidine Tetrafluorinated 4 < 6.0

Data adapted from chemoinformatic studies. Actual values can vary based on measurement conditions and calculation methods.[21]

Conformational Preference

As discussed, fluorinated piperidines often exhibit a strong preference for a conformation where the fluorine atom occupies an axial position. This is driven by stabilizing delocalization forces, including charge-dipole interactions and hyperconjugation, which outweigh steric hindrance.[23][24]

// Placeholder for actual image rendering // In a real system, these would be replaced with actual chemical structure images. // For this text-based output, the concept is illustrated with labels. // A real implementation would require image embedding which is not supported here. // The core idea is to show the two chair conformations. } adot Caption: Axial vs. Equatorial preference in protonated 3-fluoropiperidine.

(Note: The DOT script above is a conceptual representation. Actual chemical structure rendering would require image integration, which is not supported. The labels describe the key stabilizing and destabilizing forces.)

Conclusion: An Indispensable Tool for Modern Drug Discovery

The journey of fluorinated piperidines from niche chemical curiosities to indispensable components of modern pharmaceuticals is a testament to the power of synthetic innovation and a deepening understanding of physical organic chemistry. The ability to strategically introduce fluorine has provided medicinal chemists with unparalleled control over the metabolic stability, pharmacokinetics, and conformational behavior of piperidine-containing drugs.[4][6] As synthetic methods continue to advance, particularly in the realm of late-stage and asymmetric fluorination, the role of these powerful motifs in the development of next-generation therapeutics is set to expand even further.

References

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  • PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Retrieved January 20, 2026.
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  • Uni Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved January 20, 2026.
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An In-depth Technical Guide to the Safe Handling of Piperidine Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine oxalate salts are versatile compounds utilized in pharmaceutical research and organic synthesis. The oxalate salt form often enhances the solubility and stability of the parent piperidine compound, making it advantageous for various applications in drug formulation and as an intermediate in the development of complex molecules. While the piperidine moiety is a crucial structural element in many pharmaceuticals, both piperidine and oxalate present distinct toxicological profiles that necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with piperidine oxalate salts and detailed procedures for their safe handling, storage, and disposal, grounded in established safety principles and regulatory guidelines. The information herein is intended to empower researchers to work safely with these compounds by fostering a thorough understanding of their potential hazards and the rationale behind the recommended safety measures.

I. Hazard Identification and Classification

The primary hazards of piperidine oxalate salts stem from the combined toxicological properties of piperidine and oxalic acid. Piperidine is a flammable, corrosive, and toxic amine, while oxalic acid and its salts are known irritants and can cause systemic toxicity by binding with calcium.

Piperidine Hazards:

  • Flammability: Piperidine is a highly flammable liquid and vapor.[1][2][3][4]

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Corrosivity: Piperidine causes severe skin burns and eye damage.[1][2][3][4]

Oxalate Hazards:

  • Irritation: Oxalate salts are irritating to the skin, eyes, and respiratory tract.[5] Solutions of 5% to 10% oxalic acid can cause skin irritation after prolonged contact.[5]

  • Systemic Toxicity: Ingestion or significant absorption of oxalates can lead to hypocalcemia (low calcium levels) due to the formation of insoluble calcium oxalate crystals.[6] This can result in kidney damage, circulatory failure, and nervous system irregularities.[5][7][8] Chronic exposure may lead to the deposition of oxalate crystals in the kidneys (oxalosis).[5][8]

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Table 1: GHS Classification of Piperidine [2][4][9][10]

II. Toxicological Profile and Mechanism of Action

The toxicity of piperidine oxalate is a composite of the effects of its constituent ions.

Piperidine: The toxicity of piperidine is attributed to its alkaline and corrosive nature, which can cause severe damage to tissues upon contact. Systemically, it can affect the central nervous system.

Oxalate: The primary mechanism of oxalate toxicity is its ability to precipitate calcium ions as insoluble calcium oxalate.[6] This depletion of free calcium ions can disrupt numerous physiological processes, including nerve function, muscle contraction, and blood clotting.[11] The formation of calcium oxalate crystals in the renal tubules is a major cause of kidney damage.[6]

III. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to piperidine oxalate.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. In cases of oxalate poisoning, administering a 10% calcium solution (chloride or gluconate) can counteract symptomatic hypocalcemia.[12]

IV. Fire and Explosion Hazards

Given that piperidine is a flammable liquid, piperidine oxalate, particularly if in solution or if the piperidine has not been fully neutralized, may pose a fire risk.

  • Extinguishing Media: Use dry chemical, CO2, alcohol-resistant foam, or water spray.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

V. Chemical Reactivity and Incompatibility

  • Incompatible Materials: Piperidine oxalate should be stored away from strong oxidizing agents and strong acids.[13] Contact with strong acids could liberate piperidine, a flammable and corrosive liquid.

VI. Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Engineering Controls: Work with piperidine oxalate should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working with fine powders or in situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

The following diagram illustrates the hierarchy of controls for managing exposure to hazardous chemicals like piperidine oxalate.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Piperidine Oxalate Elimination Elimination (e.g., Use a less hazardous alternative) Substitution Substitution (e.g., Use a less toxic solvent) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, respirator) Administrative->PPE caption Hierarchy of controls for managing chemical exposure.

Figure 1: Hierarchy of controls for managing chemical exposure.

VII. Safe Handling and Storage Procedures

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Avoid breathing dust or fumes.

    • Use only in a well-ventilated area.[10]

    • Wash hands thoroughly after handling.[10]

    • Keep away from heat, sparks, and open flames.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[13]

    • Store in a locked cabinet or other secure area.

VIII. Emergency Procedures

Spill Response:

  • Minor Spills (Solid):

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding dust generation.

    • Place the material into a labeled, sealed container for waste disposal.

    • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.

  • Major Spills:

    • Evacuate the area immediately and alert emergency responders.[5]

    • Isolate the spill area and prevent entry.

    • Only trained personnel with appropriate PPE should attempt to clean up the spill.

    • Contain the spill with sand, earth, or vermiculite.[5]

    • Collect the spilled material and absorbent into a labeled, sealed container for disposal.[5]

    • Ventilate the area and wash the spill site after material pickup is complete.

The following flowchart outlines the decision-making process for handling a chemical spill.

Spill Response Workflow cluster_0 Chemical Spill Response Spill Chemical Spill Occurs Assess Assess the Spill (Size, Hazard) Spill->Assess Minor Minor Spill Assess->Minor Manageable? Major Major Spill Assess->Major Not Manageable? Cleanup Cleanup with Proper PPE and Spill Kit Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Dispose Dispose of Waste Properly Cleanup->Dispose Notify Notify Emergency Responders Evacuate->Notify Notify->Dispose Report Report the Incident Dispose->Report caption Decision workflow for chemical spill response.

Figure 2: Decision workflow for chemical spill response.

IX. Waste Disposal

  • Dispose of piperidine oxalate waste in accordance with all applicable federal, state, and local regulations.

  • Waste should be collected in a labeled, sealed container.

  • Some solid, non-hazardous oxalate salts may be acceptable for regular trash disposal if they are in a sealed container and properly labeled.[14] However, given the hazards of piperidine, this is not recommended for piperidine oxalate. It is best to consult with your institution's environmental health and safety department for specific disposal guidance.

  • Treatment of oxalate-containing waste streams can involve neutralization with soda-lime or soda-ash followed by burial in a licensed landfill or incineration.[5] Other methods for the destruction of oxalic acid in effluents include heating with nitric acid and a manganese catalyst or through a photo-Fenton reaction.[15]

X. Experimental Protocols

Protocol for Preparing a Standard Solution of Piperidine Oxalate:

  • Pre-Work:

    • Consult the Safety Data Sheet (if available) and this guide.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical safety goggles, face shield, lab coat, and chemical-resistant gloves.

  • Procedure:

    • Designate a specific area within the fume hood for this procedure.

    • Place a calibrated analytical balance inside the fume hood.

    • Carefully weigh the desired amount of piperidine oxalate onto a weighing paper.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Use a funnel to avoid spills.

    • Add a portion of the desired solvent (e.g., deionized water, ethanol) to the flask, cap, and swirl to dissolve the solid.

    • Once dissolved, add solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Work:

    • Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Clean any spills immediately.

    • Dispose of the weighing paper and any other contaminated materials in the appropriate waste container.

    • Wash hands thoroughly.

XI. Conclusion

Piperidine oxalate salts are valuable reagents in research and development, but they also present significant health and safety risks. A thorough understanding of the hazards associated with both the piperidine and oxalate components is essential for safe handling. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize their risk of exposure and work safely with these compounds. Adherence to institutional safety protocols and regulatory requirements is paramount.

XII. References

  • Sellafield Ltd., & National Nuclear Laboratory. (2024, February 27). Methods for the destruction of oxalic acid decontamination effluents. Frontiers in Nuclear Engineering. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • McGraw Hill Medical. (n.d.). OXALIC ACID | Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

  • YouTube. (2023, December 13). Oxalic Acid Sketchy | Toxicology forensic science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC. Retrieved from [Link]

  • ACS Publications. (2020, August 21). Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field | ACS Omega. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OXALIC ACID. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Oxalic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical procedures and methods validation for oxalate content estimation. PMC. Retrieved from [Link]

  • Course Hero. (n.d.). OXALATE POISONING An oxalate poisoning is a salt of oxalic acid this include potassium oxalate and sodium oxalate. Aetiology: A.. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4264463A - Process for removing calcium oxalate scale. Retrieved from

  • RSC Publishing. (n.d.). Surface area changes in the thermal decomposition of uranyl oxalate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxalic acid – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • HORIBA. (2025, October 10). Safety Data Sheet. Retrieved from [Link]

  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) The thermal decomposition of oxalates Part 14. Dehydration of magnesium oxalate dihydrate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Publications. (2019, September 19). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). Oxalate esters (C1-C4): Human health tier II assessment. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash | Public Safety. Retrieved from [Link]

  • MDPI. (2020, April 20). An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties. Retrieved from [Link]

  • CORE. (n.d.). The thermal decomposition of copper (II) oxalate revisited. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine moiety is a valuable building block in this context, offering a unique combination of a chiral secondary alcohol, a lipophilic trifluoromethyl group, and a versatile secondary amine within a conformationally restricted piperidine ring. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical use of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate in organic synthesis. We will delve into its properties, safe handling, and provide a detailed, field-proven protocol for a representative N-alkylation reaction, a common transformation for elaborating such scaffolds.

Physicochemical Properties and Handling

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a white to off-white solid. The presence of the trifluoromethyl group significantly influences its chemical properties, primarily by increasing the acidity of the adjacent hydroxyl proton and modulating the basicity of the piperidine nitrogen.

PropertyValueSource
CAS Number 1334417-63-8[AKSci MSDS]
Molecular Formula C₉H₁₄F₃NO₅[AKSci MSDS]
Molecular Weight 273.21 g/mol [AKSci MSDS]
Appearance White to off-white solidGeneral Observation
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[Thermo Fisher Scientific SDS]

Safety Precautions:

As with any chemical reagent, proper safety precautions are paramount. The oxalate salt form can be corrosive and irritating. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[1][2]

Reaction Protocol: N-Alkylation via Reductive Amination

The secondary amine of the piperidine ring is a prime site for functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Reductive amination is a robust and widely employed method for the N-alkylation of secondary amines. This protocol details the N-benzylation of 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine as a representative example.

Rationale for the Protocol:

The oxalate salt of the starting material must first be neutralized to liberate the free secondary amine, which is the reactive nucleophile. This is typically achieved by treatment with a suitable base. The subsequent reductive amination involves the formation of an iminium ion intermediate from the reaction of the free amine with an aldehyde (in this case, benzaldehyde), followed by in-situ reduction with a mild and selective reducing agent like sodium triacetoxyborohydride. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and intermediates.

Experimental Workflow Diagram

G start Start: Weigh Reagents step1 Dissolve Piperidine Oxalate Salt in Anhydrous DCM start->step1 step2 Add Base (e.g., Triethylamine) to liberate free amine step1->step2 step3 Add Benzaldehyde step2->step3 step4 Stir at Room Temperature step3->step4 step5 Add Sodium Triacetoxyborohydride (Portion-wise) step4->step5 step6 Monitor Reaction by TLC/LC-MS step5->step6 step7 Aqueous Work-up (Quench with NaHCO3, Extract with DCM) step6->step7 step8 Dry, Filter, and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end_node End: Characterize Product step9->end_node

Caption: Workflow for the N-alkylation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine.

Detailed Step-by-Step Protocol

Materials:

  • 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Liberation of the Free Amine:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (1.0 eq).

    • Dissolve the salt in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

    • To the stirred suspension, add triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) dropwise at room temperature. The addition of the base should lead to the dissolution of the solid as the free amine is formed. Stir the mixture for 15-20 minutes.

  • Iminium Ion Formation:

    • To the solution of the free amine, add benzaldehyde (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Reduction:

    • In a separate container, weigh out sodium triacetoxyborohydride (1.5 eq).

    • Add the sodium triacetoxyborohydride to the reaction mixture portion-wise over 15-20 minutes. Caution: Gas evolution may be observed.

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine.

Conclusion

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocol provided herein for N-alkylation via reductive amination serves as a foundational method for the functionalization of the piperidine nitrogen. The principles outlined can be adapted for the introduction of a wide variety of substituents by selecting the appropriate aldehyde or ketone. Careful consideration of the stoichiometry, reaction conditions, and purification techniques will ensure successful and reproducible outcomes in the laboratory.

References

Sources

Guide to the Preparation and Handling of a 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive protocol for the preparation, handling, and storage of a stock solution of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS No. 1298094-30-0).[1] Directed at researchers in drug development and medicinal chemistry, this guide emphasizes safety, accuracy, and solution stability. We address the unique considerations for handling a fluorinated piperidine derivative and provide a systematic workflow from solubility determination to final storage, ensuring reproducible experimental outcomes.

Scientific Rationale and Compound Overview

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a fluorinated organic compound. The incorporation of trifluoroethyl groups is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine moiety is a prevalent scaffold in many pharmaceuticals. As an oxalate salt, the compound is typically a crystalline solid, which enhances stability and simplifies handling compared to the free base.

The preparation of an accurate and stable stock solution is the foundational step for any downstream biological or chemical assay. The choice of solvent is critical and is dictated by the compound's solubility and its compatibility with the intended application. This protocol is designed to be a self-validating system, beginning with a solvent screening process to ensure the creation of a homogenous and stable stock solution.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 1298094-30-0 [1]
Molecular Formula C₉H₁₄F₃NO₅ [1]
Molecular Weight 273.21 g/mol [1]
Purity Typically ≥95% [1][2]

| Long-Term Storage | Store in a cool, dry place |[2] |

Safety, Handling, and Disposal

Trustworthiness Pillar: A safe experiment is a reliable experiment. Adherence to these protocols is critical for both personnel safety and data integrity.

The toxicological properties of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate have not been extensively studied. Therefore, a cautious approach based on the constituent chemical groups is mandatory.

  • Fluorinated Compounds : Trifluoroethyl groups can confer metabolic stability, but they also mean the compound may persist in the environment.[3] Compounds containing trifluoromethyl or trifluoroethyl groups must be handled with care, as they can cause skin, eye, and respiratory irritation.[3][4][5]

  • Piperidine Moiety : The parent piperidine ring is a cyclic amine that, in its free base form, is corrosive and toxic. While this compound is a salt and expected to be less caustic, skin and eye contact should be avoided.

  • Oxalate Salt : Oxalate salts can be harmful if ingested.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield.[6]

  • Hand Protection : Use nitrile or neoprene gloves. Change gloves immediately if contamination occurs.[7]

  • Body Protection : A standard laboratory coat is required.[7]

  • Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[3][8]

Engineering Controls
  • A calibrated analytical balance is required for accurate weighing.

  • A certified chemical fume hood must be used for handling the solid compound and any volatile organic solvents.[8]

  • An eyewash station and safety shower must be readily accessible.[9]

Disposal

All waste, including contaminated consumables and unused solutions, must be disposed of according to local, state, and federal hazardous waste regulations. Do not dispose of this chemical in standard waste streams or drains.[3]

Experimental Workflow: Stock Solution Preparation

This workflow is divided into two primary stages: determining a suitable solvent and preparing the final stock solution.

Workflow Diagram

G cluster_prep Phase 1: Preparation & Safety cluster_sol Phase 2: Solubility Determination cluster_stock Phase 3: Stock Solution Preparation cluster_final Phase 4: Final Steps weigh 1. Weigh Compound in Fume Hood ppe Don Appropriate PPE (Goggles, Gloves, Coat) test_solvents 2. Test Solubility in Small Volumes of Solvents (e.g., DMSO, EtOH) ppe->test_solvents Proceed to Solvent Testing vortex 3. Vortex / Sonicate to Aid Dissolution test_solvents->vortex observe 4. Observe for Precipitate vortex->observe calc 5. Calculate Mass for Desired Concentration & Volume observe->calc Solvent Selected dissolve 6. Dissolve Weighed Compound in Chosen Solvent calc->dissolve vol_flask 7. Transfer to Volumetric Flask and QS to Volume dissolve->vol_flask mix 8. Invert to Mix Thoroughly vol_flask->mix label_store 9. Label Vial and Store Appropriately mix->label_store Solution Prepared document 10. Document in Lab Notebook

Caption: Workflow for preparing the stock solution.

Protocol Part A: Solubility Assessment

Expertise & Experience Pillar: It is ill-advised to prepare a large volume of stock solution without first confirming solubility. This prevents waste of a valuable compound. This protocol uses a small-scale, empirical approach to identify a suitable solvent.

Required Reagents:

  • 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

  • Test Solvents (see Table 2)

Table 2: Suggested Solvents for Screening

Solvent Rationale
DMSO High solubilizing power for a wide range of organic molecules.
Ethanol (EtOH) A polar protic solvent, often used in biological assays.
Methanol (MeOH) Similar to ethanol, with slightly higher polarity.

| Deionized Water | To test aqueous solubility, relevant for buffer-based assays. |

Procedure:

  • Weigh approximately 1-2 mg of the compound into four separate microcentrifuge tubes.

  • To the first tube, add 100 µL of DMSO.

  • Vortex the tube for 30 seconds. If the solid does not dissolve, place the tube in a bath sonicator for 2-5 minutes.

  • Visually inspect the solution against a bright light source. If it is clear with no visible particulates, the compound is soluble at this concentration (~10-20 mg/mL).

  • If the compound is not fully dissolved, add another 100 µL of solvent and repeat step 3. Document the final concentration at which it fully dissolves.

  • Repeat steps 2-5 for the other solvents (Ethanol, Methanol, Water).

  • Causality Check: The ideal solvent will dissolve the compound completely to form a clear solution at the desired stock concentration. Choose the solvent that is most compatible with your downstream application (e.g., avoid high concentrations of DMSO if it affects cell viability in your assay).

Protocol Part B: Preparation of a 10 mM Stock Solution

This protocol provides an example for preparing 10 mL of a 10 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.

Required Equipment & Reagents:

  • Calibrated analytical balance

  • 10 mL Class A volumetric flask

  • Spatula and weighing paper

  • Selected solvent from Protocol Part A

  • Pasteur pipette or wash bottle

  • Appropriate storage vials (e.g., amber glass vials)

Calculations: The molecular weight (MW) is 273.21 g/mol .[1]

  • Moles needed: Volume (L) × Molarity (mol/L) = 0.010 L × 0.010 mol/L = 0.0001 moles

  • Mass needed: Moles × MW ( g/mol ) = 0.0001 mol × 273.21 g/mol = 0.02732 g = 27.32 mg

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out 27.32 mg of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate onto weighing paper.

  • Dissolution: Transfer the solid into the 10 mL volumetric flask. Use a small amount of the chosen solvent (e.g., 5-7 mL) to rinse the weighing paper and ensure all the compound is transferred into the flask.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, cap the flask and sonicate for 5-10 minutes until the solution is clear and all solid has dissolved. Allow the solution to return to room temperature if sonication caused warming.

  • Dilution to Volume (QS): Once dissolved, carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[10]

  • Final Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogenous.

  • Aliquoting and Storage: Transfer the final stock solution into smaller, clearly labeled aliquots in appropriate vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

Quality Control, Storage, and Stability

  • Visual Inspection : The final solution should be clear and free of any visible precipitate.

  • Labeling : Each aliquot must be labeled with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage : For long-term storage, keep aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation.[2] Protect from direct light.

  • Stability : The stability of this specific compound in solution has not been published. It is recommended to prepare fresh stock solutions for sensitive experiments. Before use, always bring an aliquot to room temperature and visually inspect for any signs of precipitation. If precipitate is observed, gently warm and sonicate the vial to attempt redissolution. If it does not redissolve, the solution should be discarded.

References

  • Chemtronics. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Retrieved from Chemtronics. [Link]

  • ACS Publications. (2017). Sodium Oxalate | ACS Reagent Chemicals. Retrieved from ACS Publications. [Link]

  • Quora. (2024). How to prepare 1N sodium oxalate solution in 1L water. Retrieved from Quora. [Link]

  • Study.com. (n.d.). Describe how to prepare a 0.0100 M solution of oxalate using solid sodium oxalate and a 500 mL volumetric flask and water. Retrieved from Study.com. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link]

  • PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from PrepChem.com. [Link]

  • BYJU'S. (n.d.). Preparation of Standard Solution of Oxalic Acid. Retrieved from BYJU'S. [Link]

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The Strategic Integration of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate and strategic design of molecular building blocks is paramount to achieving therapeutic success. Among the myriad of structural motifs, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-target interactions.[3] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant portion of newly approved drugs containing at least one fluorine atom.[4] The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity, offer a powerful tool for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4]

This technical guide focuses on the synthesis and application of a highly valuable, yet underexplored, building block: 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS: 1298094-30-0) . This compound synergistically combines the advantageous features of the piperidine scaffold with the strategic placement of a trifluoromethyl carbinol moiety. The hydroxyl group introduces a key hydrogen bonding donor/acceptor site, while the trifluoromethyl group imparts its characteristic benefits. This guide will provide a comprehensive, experience-driven framework for the synthesis and rational application of this building block for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is crucial for its effective deployment in drug design programs.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₄F₃NO₅Provides the elemental composition.
Molecular Weight 273.21 g/mol Influences diffusion, absorption, and overall size of the final drug molecule.
Topological Polar Surface Area (TPSA) 89.9 Ų (Calculated for free base)A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
cLogP 0.8 (Calculated for free base)Indicates the lipophilicity of the molecule, which affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors 2 (hydroxyl and amine)Crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors 2 (hydroxyl and amine)Important for forming hydrogen bonds with target proteins.
Rotatable Bonds 2Influences the conformational flexibility of the molecule.

Synthetic Protocol: A Reliable Pathway to 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

The following protocol outlines a robust and scalable synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, commencing from the readily available N-Boc-4-piperidone. This multi-step synthesis is designed for reproducibility and high purity of the final product.

Experimental Workflow Diagram

G start N-Boc-4-piperidone step1 Step 1: Trifluoroethylation (Ruppert-Prakash Reagent) start->step1 intermediate1 N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine step1->intermediate1  TMSCF₃, TBAF, THF step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (Free Base) step2->intermediate2  HCl in Dioxane step3 Step 3: Oxalate Salt Formation intermediate2->step3 end_product 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate step3->end_product  Oxalic Acid, Ethanol

Caption: Synthetic workflow for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 4-(1-hydroxy-2,2,2-trifluoroethyl)-4-hydroxypiperidine-1-carboxylate

  • Rationale: This step introduces the key trifluoroethyl alcohol moiety onto the piperidine ring. The use of N-Boc-4-piperidone protects the piperidine nitrogen, preventing it from interfering with the reaction.[5] The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of the nucleophilic trifluoromethyl group.[4][6] A fluoride source, such as tetrabutylammonium fluoride (TBAF), is typically required to activate the TMSCF₃.

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃) (1.5 eq)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add N-Boc-4-piperidone and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the TBAF solution to the stirred mixture.

    • Add TMSCF₃ dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired protected alcohol as a colorless oil or white solid.

Step 2: Deprotection to form 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed under acidic conditions to yield the free secondary amine.[5] A solution of hydrogen chloride in an organic solvent like dioxane is commonly used for this purpose.

  • Materials:

    • tert-butyl 4-(1-hydroxy-2,2,2-trifluoroethyl)-4-hydroxypiperidine-1-carboxylate (from Step 1)

    • 4 M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the product from Step 1 in a minimal amount of 1,4-dioxane.

    • Add the 4 M HCl in dioxane solution and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1 M NaOH) to pH > 10, and extract with dichloromethane (3x).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free base as an oil or low-melting solid.

Step 3: Formation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

  • Rationale: The oxalate salt is often preferred for solid handling, purification, and improved stability of the final compound. It is formed by reacting the free base with oxalic acid.

  • Materials:

    • 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (from Step 2)

    • Oxalic acid (1.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve the free base from Step 2 in ethanol.

    • In a separate flask, dissolve an equimolar amount of oxalic acid in ethanol, warming gently if necessary.

    • Add the oxalic acid solution dropwise to the stirred solution of the piperidine derivative at room temperature.

    • A precipitate should form upon addition. Stir the resulting slurry for 1-2 hours at room temperature.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to obtain 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate as a white to off-white solid.

Application Notes for Drug Discovery Professionals

The strategic value of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate lies in its potential to address several key challenges in drug development.

Modulation of Physicochemical and Pharmacokinetic Properties

The incorporation of the trifluoroethyl alcohol moiety can significantly impact a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group at the 4-position of the piperidine ring with the trifluoroethyl group can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.[4]

  • Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and absorption.[4] However, the adjacent hydroxyl group can modulate this effect, providing a balance that can be fine-tuned to optimize solubility and permeability.

  • pKa Modulation: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen. This can be advantageous in reducing unwanted interactions with targets such as the hERG channel, a common cause of cardiotoxicity.

Enhancing Target Binding and Selectivity

The structural features of this building block can be leveraged to improve interactions with biological targets:

  • Hydrogen Bonding: The hydroxyl group provides a crucial hydrogen bond donor and acceptor, which can form specific and high-affinity interactions with amino acid residues in a protein's binding pocket.

  • Conformational Rigidity: The piperidine ring can adopt a chair conformation, presenting the trifluoroethyl alcohol group in a defined orientation, which can be exploited for selective binding.

  • Fluorine-Protein Interactions: While not as common as hydrogen bonds, fluorine atoms can participate in favorable orthogonal multipolar interactions with electron-deficient aromatic rings or carbonyl groups in the target protein, contributing to binding affinity.

Illustrative Therapeutic Areas and Design Strategies

While specific drugs containing the exact 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine moiety are not yet prevalent in the public domain, the principles of its application can be illustrated by examining related structures in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is common in CNS-active drugs. The modulation of lipophilicity and pKa afforded by the trifluoroethyl alcohol group can be critical for achieving the desired blood-brain barrier penetration and minimizing off-target effects.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings. The enhanced metabolic stability and potential for specific hydrogen bonding make this building block an attractive candidate for developing more durable and potent oncology drugs.

  • Infectious Diseases: The piperidine core is found in various antiviral and antibacterial agents. The unique properties of the trifluoroethyl alcohol moiety could be exploited to improve the pharmacokinetic profile and overcome resistance mechanisms.

Logical Framework for Incorporating the Building Block

G start Lead Compound with Piperidine Moiety problem Identified Liabilities: - Poor Metabolic Stability - Low Potency - Off-target Effects start->problem solution Introduce 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine problem->solution outcome Potential Improvements: - Enhanced Metabolic Stability (CF₃) - Increased Potency (OH group H-bonding) - Improved Selectivity (pKa modulation) solution->outcome workflow Synthetic Workflow: - Amide Coupling - Reductive Amination - Nucleophilic Substitution solution->workflow end Optimized Drug Candidate outcome->end workflow->end

Caption: Decision-making framework for utilizing the fluorinated piperidine building block.

Conclusion

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate represents a sophisticated and highly valuable building block for modern drug discovery. Its rational design combines the proven utility of the piperidine scaffold with the powerful modulating effects of a trifluoromethyl carbinol group. The synthetic protocol provided herein offers a reliable and scalable route to access this compound, empowering medicinal chemists to explore its potential in a wide range of therapeutic programs. By leveraging its unique properties to enhance metabolic stability, fine-tune lipophilicity, and improve target engagement, researchers can accelerate the development of safer and more effective medicines.

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). DTIC. Available at: [Link]

  • The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (2021). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (n.d.). ResearchGate. Available at: [Link]

  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. (2021). Organic Chemistry Portal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Recent advances in trifluoroethylation reaction. (2021). ResearchGate. Available at: [Link]

  • 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. (n.d.). Google Patents.
  • N-tert-Butoxycarbonyl-4-piperidone. (n.d.). NIST WebBook. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. Available at: [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). Journal of the American Chemical Society. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Available at: [Link]

  • Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2017). ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (2000). Organic Letters. Available at: [Link]

  • An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. (2021). Semantic Scholar. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

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Application Note: A Guide to Analytical Methods for the Quantification of Oxalate in Pharmaceutical and Chemical Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the principal analytical methods for the accurate quantification of oxalate. Given its relevance as a pharmaceutical counter-ion, process impurity, and key component in various chemical matrices, reliable quantification is critical.[1][2][3] This guide offers an in-depth analysis of chromatographic, enzymatic, and spectrophotometric techniques. For each method, we elucidate the core scientific principles, provide detailed, field-tested protocols, and discuss the respective advantages and limitations to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate assay for their specific application.

Introduction: The Significance of Oxalate Quantification

Oxalate, a simple dicarboxylic acid, plays multifaceted roles across various industries. In pharmaceutical development, it is commonly used as a counter-ion to form stable salt forms of active pharmaceutical ingredients (APIs), such as in escitalopram oxalate.[4][5] However, it can also be an unwelcome process impurity or degradant. Clinically, oxalate is a major component of kidney stones, and its endogenous production is a key consideration in metabolic disorders and drug-induced toxicities, as seen with the anticancer drug oxaliplatin.[1][2][3] In industrial settings, calcium oxalate scaling can be a significant issue in manufacturing processes.[1][2][3]

This wide-ranging impact necessitates robust and validated analytical methods to quantify oxalate in diverse samples, from bulk drug substances to biological fluids and industrial process streams. The choice of method is a critical decision, dictated by factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation.

Method Selection: Choosing the Right Tool for the Job

No single method is universally optimal for all oxalate quantification needs.[1][2] The following table provides a high-level comparison to guide the selection process.

Method Typical Application Sensitivity Selectivity Throughput Primary Advantage
Ion Chromatography (IC) API counter-ion assay, impuritiesHighHighMediumExcellent for ionic species without derivatization.
HPLC-UV API counter-ion assay, quality controlModerateGoodHighWidely available, robust for high-concentration samples.
LC-MS/MS Low-level impurities, biological matricesVery HighExcellentMedium-HighUnmatched sensitivity and specificity.[6][7]
Enzymatic Assay Biological fluids, food samplesHighExcellentHighHigh specificity due to enzyme action; kit format.
Gas Chromatography (GC) Specialized research, volatile matricesHighGoodLowRequires derivatization; suitable for complex matrices.[8]
Spectrophotometry Basic research, simple matricesLow-ModerateModerateHighSimple, cost-effective, but prone to interferences.[9]
Capillary Electrophoresis (CE) Organic acid profiling, complex mixturesHighHighMediumFast separations with high resolution.[10][11][12]

Chromatographic Methods

Chromatography is the cornerstone of oxalate analysis in regulated environments due to its high resolving power and compatibility with various detectors.

Ion Chromatography with Suppressed Conductivity Detection (IC-CD)

Principle of Operation: Ion chromatography separates ions based on their affinity for an ion-exchange stationary phase. For oxalate, an anion exchange column is used. The mobile phase (eluent) is typically a carbonate/bicarbonate buffer.[13] After the analytical column, the eluent passes through a suppressor, which is a critical component. The suppressor neutralizes the high-conductivity eluent to water while converting the analyte ions (like oxalate) to their highly conductive acid form (oxalic acid), thereby enhancing detection sensitivity against a low-conductivity background.[13]

Causality in Experimental Design:

  • Why an Anion Exchanger? Oxalate is a dianion (C₂O₄²⁻) and therefore requires a stationary phase with fixed positive charges (an anion exchanger) for retention.

  • Why Suppressed Conductivity? Unsuppressed conductivity detection is possible but suffers from high background noise from the eluent, limiting sensitivity. Chemical or electrolytic suppression is essential for quantifying low levels of oxalate.[13]

  • Why a Guard Column? Samples, particularly from complex matrices, can contain particulates or strongly retained components that irreversibly bind to the analytical column. A guard column is a crucial, cost-effective measure to protect the primary column and extend its lifetime.[14]

Workflow for Ion Chromatography Analysis

cluster_prep Sample Preparation cluster_analysis IC System cluster_data Data Processing s_start Weigh Sample s_dissolve Dissolve in Diluent (e.g., Water/Acetonitrile) s_start->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Autosampler Injection s_filter->a_inject a_guard Guard Column a_inject->a_guard a_column Anion Exchange Column a_guard->a_column a_suppressor Suppressor a_column->a_suppressor a_detector Conductivity Detector a_suppressor->a_detector d_chrom Chromatogram a_detector->d_chrom d_integrate Integrate Peak d_chrom->d_integrate d_quant Quantify vs. Calibration Curve d_integrate->d_quant

Caption: General workflow for oxalate analysis by Ion Chromatography.

Protocol: Quantification of Oxalate as a Counter-Ion in an API Salt

This protocol is designed for determining the oxalate content in a drug substance like Escitalopram Oxalate.[13]

  • Reagents and Materials:

    • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃), analytical grade.

    • Acetonitrile (ACN), HPLC grade.[13]

    • Oxalic acid dihydrate, reference standard.

    • Deionized water (≥18.2 MΩ·cm).

    • 0.45 µm syringe filters.

    • Metrohm Metrosep A Supp 1 column (250 x 4.0 mm) or equivalent.[13]

  • Instrument Conditions:

    • Eluent: 7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate in 90:10 Water:ACN.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 20 µL.[13]

    • Column Temperature: 30 °C.

    • Detection: Suppressed conductivity.

    • Run Time: ~25 minutes (ensure oxalate is fully eluted).[13]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL Oxalate): Accurately weigh ~138.9 mg of oxalic acid dihydrate (equivalent to 100 mg of anhydrous oxalic acid) into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution (Targeting 20 µg/mL Oxalate): Accurately weigh an amount of API salt equivalent to ~2 mg of oxalate into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm filter prior to injection.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The peak tailing factor should be ≤ 2.0.

  • Procedure:

    • Construct a calibration curve by injecting each standard in duplicate. Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solutions in duplicate.

    • Calculate the concentration of oxalate in the sample solution using the linear regression equation from the calibration curve.

    • Calculate the percentage of oxalate in the API salt using the following formula: % Oxalate = (C × V × D) / (W × 10) Where: C = Concentration from curve (µg/mL) V = Flask volume (mL) D = Dilution factor (if any) W = Weight of API salt (mg)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: For oxalate, which lacks a strong chromophore, direct UV detection is challenging but feasible at low wavelengths (195-210 nm) where the carboxyl group absorbs.[15] The separation is typically achieved using a mixed-mode or reverse-phase column with an ion-pairing agent. Mixed-mode columns that possess both reverse-phase and anion-exchange characteristics can provide excellent peak shape for highly polar analytes like oxalate.[15]

Protocol: HPLC-UV Method for Oxalic Acid

This method is adapted for quantifying oxalic acid in samples where concentrations are sufficiently high for UV detection.[15]

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Sulfuric Acid (H₂SO₄), analytical grade.

    • Oxalic acid, reference standard.

    • Newcrom BH mixed-mode column (150 x 4.6 mm, 3 µm) or equivalent.[15]

  • Instrument Conditions:

    • Mobile Phase: 10% ACN / 90% Water with 0.1% H₂SO₄.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 196 nm.[15]

  • Preparation of Solutions: As described in the IC protocol, using the mobile phase as the diluent.

  • System Suitability and Procedure: Follow the steps outlined in the IC protocol (Section 3.1).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is the gold standard for high-sensitivity, high-specificity quantification. The liquid chromatograph separates oxalate from matrix components. The sample is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, typically in negative ion mode. The first quadrupole (Q1) selects the precursor ion for oxalate (m/z 89.0). This ion is fragmented in the collision cell (Q2), and a specific product ion (e.g., m/z 61.0) is monitored by the third quadrupole (Q3).[6] This multiple reaction monitoring (MRM) provides exceptional specificity. The use of a stable isotope-labeled internal standard (¹³C₂-oxalic acid, m/z 91.0 → 62.0) is crucial to correct for matrix effects and variations in instrument response.[6][7]

Causality in Experimental Design:

  • Why ESI Negative Mode? Oxalic acid readily deprotonates to form the [M-H]⁻ anion, making it highly suitable for negative mode ionization.

  • Why an Internal Standard? Biological matrices (plasma, urine) can cause ion suppression or enhancement, where other co-eluting compounds affect the ionization efficiency of oxalate. A stable isotope-labeled internal standard co-elutes and experiences the same matrix effects, allowing for accurate ratiometric quantification.[7]

This method is particularly powerful for analyzing oxalate in complex biological matrices for clinical trials or toxicology studies.[6][7] A full protocol validation according to regulatory guidelines (e.g., FDA/ICH) is mandatory for such applications.[7]

Enzymatic Methods

Principle of Operation: Enzymatic assays offer high specificity and are available in convenient kit formats.[16][17][18][19] The most common approach relies on a two-step reaction:

  • Oxalate Oxidase: The enzyme oxalate oxidase specifically catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂).[20]

  • Peroxidase Reaction: The generated H₂O₂ is then used by a peroxidase enzyme to react with a chromogenic substrate, producing a colored product that can be measured spectrophotometrically (e.g., at 595 nm).[18][19][21] The amount of color produced is directly proportional to the oxalate concentration in the sample.[18]

Enzymatic Reaction Cascade for Oxalate Detection

Oxalate Oxalate H2O2 Hydrogen Peroxide (H₂O₂) Oxalate->H2O2 Oxalate Oxidase Product Colored Product (Measure at 595 nm) H2O2->Product Peroxidase Substrate Colorless Substrate Substrate->Product

Caption: Principle of the colorimetric enzymatic assay for oxalate.

Protocol: Enzymatic Quantification of Oxalate (Kit-Based)

This is a generalized protocol based on commercially available kits.[17][19][20] Always refer to the specific kit insert for detailed instructions.

  • Reagents and Materials:

    • EnzyChrom™ Oxalate Assay Kit or equivalent.[17][19]

    • Microplate reader capable of measuring absorbance at ~595 nm.

    • 96-well clear flat-bottom plate.

    • Sample (e.g., deproteinized plasma, diluted urine).

  • Preparation of Solutions:

    • Standard Curve: Prepare oxalate standards as per the kit manual (e.g., linear range of 20 to 1500 µM).[17][18]

    • Working Reagent: Reconstitute reagents as instructed. This typically involves mixing an assay buffer, the chromogenic substrate, peroxidase, and oxalate oxidase.[18]

    • Sample Preparation: Urine samples may require dilution.[21] Plasma or tissue samples require deproteinization (e.g., ultrafiltration) to prevent enzyme inhibition.[19][21]

  • Procedure:

    • Add 10 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 90 µL of the prepared Working Reagent to each well.

    • Tap the plate gently to mix.

    • Incubate for 10 minutes at room temperature, protected from light.[17][18]

    • Measure the optical density (OD) at 595 nm.

    • Subtract the OD of the blank (zero standard) from all other readings.

    • Plot the standard curve and determine the sample oxalate concentration from the linear regression equation.

Other Relevant Methods

Gas Chromatography (GC)

GC methods require a derivatization step to convert the non-volatile oxalic acid into a volatile ester (e.g., using isopropanol or silylating agents like MTBSTFA).[8][22][23] This adds complexity and time to the sample preparation.[8] However, GC coupled with mass spectrometry (GC-MS) can be a very sensitive and specific method, particularly for metabolic studies using stable isotopes.[8][23]

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. It offers rapid analysis times and high separation efficiency for small organic acids like oxalate.[10][11][12] Detection is often by indirect UV, where a UV-absorbing component is added to the background electrolyte.[10][11]

Conclusion

The quantification of oxalate is achievable through a variety of robust analytical techniques. For regulated pharmaceutical quality control, chromatographic methods like Ion Chromatography and HPLC-UV offer a balance of precision, accuracy, and reliability. For bioanalysis and trace-level impurity testing, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and specificity. Enzymatic assays provide a highly specific, convenient, and high-throughput option for clinical and research applications, especially when using commercially available kits. The ultimate selection of a method requires a thorough evaluation of the sample matrix, required detection limits, and the specific goals of the analysis.

References

  • Knight, J., de Milnes, J., & Easter, L. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. Available at: [Link]

  • Gomez, J., & de la Guardia, M. (1989). Extraction--spectrophotometric determination of oxalate in urine and blood serum. Analyst, 114(12), 1685-7. Available at: [Link]

  • Kassie, W. (n.d.). Spectrophotometric Determination of Oxalic Acid in Dietary Sources Through Catalytic Titration with Hexavalent Chromium. Food Science and Quality Management. Available at: [Link]

  • Anonymous. (n.d.). Protocol for Measuring Oxalate Concentration Using KMnO4 Oxidation and Spectrophotometry. Available at: [Link]

  • Knight, J., de Milnes, J., Easter, L., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. Available at: [Link]

  • Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7):3206. Available at: [Link]

  • Karamad, D., Khosravi-Darani, K., & Tavasoli, S. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Knight, J., de Milnes, J., Easter, L., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Analytical Procedures and Methods Validation for Oxalate Content Estimation. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Semantic Scholar. Available at: [Link]

  • Kassie, W. (n.d.). Spectrophotometric Determination of Oxalic Acid in Dietary Sources Through Catalytic Titration with Hexavalent Chromium. IISTE.org. Available at: [Link]

  • Coleman, C. J. (2002). Method to Determine Oxalate in High-Level Sludge by Ion Chromatography. WSRC-TR-2002-00497. Available at: [Link]

  • Sugiura, M., et al. (1982). Spectrophotometric determination of oxalate in urine and plasma with oxalate oxidase. PubMed. Available at: [Link]

  • Menon, M., & Mahle, C. J. (1983). Ion-chromatographic measurement of oxalate in unprocessed urine. Clinical Chemistry. Available at: [Link]

  • Frantz, C., et al. (2021). Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials. Taylor & Francis Online. Available at: [Link]

  • Knauer Application Note. (n.d.). Determination of Citrate and Oxalate in Urine with IC. Available at: [Link]

  • Nuret, P., et al. (1981). Determination of oxalates in plasma and urine using gas chromatography. PubMed. Available at: [Link]

  • Frantz, C., et al. (2021). Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials. Taylor & Francis. Available at: [Link]

  • Politi, L., et al. (1989). Oxalate, phosphate and sulphate determination in serum and urine by ion chromatography. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH. Available at: [Link]

  • Reddy, K. S., et al. (2020). Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. PMC - NIH. Available at: [Link]

  • Gómez, B., et al. (2016). Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine. Revista del Laboratorio Clínico - Elsevier. Available at: [Link]

  • Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH. Available at: [Link]

  • Rivas-sendra, A., et al. (2006). Rapid analysis of organic acids in plant extracts by capillary electrophoresis with indirect UV detection: directed metabolic analyses during metal stress. PubMed. Available at: [Link]

  • Bema Biotechnology. (n.d.). Oxalate Assay Kit (Colorimetric). Available at: [Link]

  • Oka, T., et al. (1977). The determination of urinary oxalate by gas chromatography. PubMed. Available at: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Oxalate Assay Kit. Available at: [Link]

  • LIBIOS. (n.d.). Oxalate - Enzymatic Assay Kit. Available at: [Link]

  • Gómez, B., et al. (2016). Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine. Revista del Laboratorio Clínico. Available at: [Link]

  • ICA. (n.d.). Organic Acids. kapillarelektrophorese.eu. Available at: [Link]

  • van Harskamp, D., et al. (2019). Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure. ACS Publications. Available at: [Link]

  • Casal, S., et al. (2002). Capillary electrophoresis for the analysis of short-chain organic acids in coffee. PubMed. Available at: [Link]

  • Amerigo Scientific. (n.d.). EnzyChrom™ Oxalate Assay Kit. Available at: [Link]

  • Trevor, G. (n.d.). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. Available at: [Link]

  • Jain, M., et al. (2012). Determination of escitalopram oxalate in pharmaceutical formulation by high performance liquid chromatography. SciSpace. Available at: [Link]

  • Li, B., & Xie, Y. (n.d.). Determination of the oxalate content in food by headspace gas chromatography. ResearchGate. Available at: [Link]

  • Jain, M., et al. (2012). DETERMINATION OF ESCITALOPRAM OXALATE IN PHARMACEUTICAL FORMULATION BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Available at: [Link]

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Characterizing Fluorinated Compounds: A Detailed Guide to NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantages of the ¹⁹F Nucleus in NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical and biological properties. Consequently, the ability to unambiguously characterize these fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly leveraging the unique properties of the fluorine-19 (¹⁹F) nucleus, stands as an unparalleled analytical technique in this domain.

The ¹⁹F nucleus is a spin ½ particle with 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection—approximately 83% as sensitive as the proton (¹H) nucleus.[1][2] A key advantage of ¹⁹F NMR is the vast chemical shift range, spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment and minimizes signal overlap, a common challenge in ¹H NMR.[1] Furthermore, the scarcity of endogenous fluorine in biological systems results in a clean background, making ¹⁹F NMR an ideal tool for studying fluorinated drugs and biomolecules in complex matrices.[3][4] This guide provides a comprehensive overview of fundamental and advanced NMR techniques for the structural elucidation and characterization of fluorinated compounds, complete with detailed experimental protocols and practical insights.

Part 1: Foundational 1D ¹⁹F NMR Spectroscopy

The starting point for characterizing any fluorinated compound is the acquisition of a simple one-dimensional (1D) ¹⁹F NMR spectrum. This experiment provides crucial information on the number of distinct fluorine environments, their relative concentrations, and through-bond scalar couplings to other nuclei.

Causality in Experimental Design: Why Parameters Matter

The quality and reliability of a 1D ¹⁹F NMR spectrum are critically dependent on the careful selection of acquisition parameters. Unlike routine ¹H NMR, the wide chemical shift range of ¹⁹F necessitates particular attention to the spectral width, transmitter offset, and pulse calibration to ensure uniform excitation across all fluorine resonances.[5] Incorrectly set parameters can lead to signal intensity distortions and inaccurate quantification.

Diagram: Workflow for 1D ¹⁹F NMR Acquisition

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve 1-10 mM of compound in deuterated solvent. Add internal reference standard. transfer Transfer to a high-quality NMR tube. prep_sample->transfer insert Insert sample into magnet. lock_shim Lock on solvent signal and perform shimming. insert->lock_shim tune_match Tune and match probe to ¹⁹F frequency. lock_shim->tune_match set_params Set spectral width (SW), transmitter offset (o1p), and relaxation delay (d1). acquire Acquire Free Induction Decay (FID). set_params->acquire ft Fourier Transform (FT) the FID. phase_baseline Phase and baseline correct the spectrum. ft->phase_baseline integrate Integrate signals and reference chemical shifts. phase_baseline->integrate cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for 1D ¹⁹F NMR from sample preparation to data processing.

Protocol 1: Standard 1D ¹⁹F NMR Acquisition

This protocol is designed for routine characterization and purity assessment of fluorinated compounds.

Methodology:

  • Sample Preparation:

    • Dissolve 1-10 mM of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For accurate chemical shift referencing, add an internal standard. Common references include trifluoroacetic acid (TFA, ~-76.5 ppm) or other fluorinated compounds with a known, stable chemical shift.[6]

    • Transfer the solution to a clean, high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, which is crucial for sharp spectral lines.

    • Tune and match the probe for the ¹⁹F frequency. On some systems, this may require recabling the preamplifier.[7]

  • Acquisition Parameters (Bruker TopSpin Commands in Parentheses):

    • Load a standard ¹⁹F parameter set (rpar F19).

    • Spectral Width (sw): Ensure the spectral width is large enough to encompass all expected ¹⁹F signals. For unknown compounds, start with a wide spectral width (e.g., 250-300 ppm) to avoid peak folding.[5]

    • Transmitter Offset (o1p): Center the spectral window on the region of interest.

    • Pulse Width (p1) and Power Level (pl1): Calibrate the 90° pulse width for accurate signal excitation.

    • Relaxation Delay (d1): For routine spectra, a delay of 1-2 seconds is typically sufficient. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[8]

    • Number of Scans (ns): Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

  • Data Processing:

    • Apply an exponential window function (ef) with a line broadening factor (lb) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum manually or using an automatic phasing routine (apk).

    • Apply a baseline correction (abs) to ensure a flat baseline for accurate integration.[9]

    • Reference the spectrum to the internal standard.

Part 2: Elucidating Connectivity with 2D NMR Techniques

While 1D ¹⁹F NMR is invaluable, complex fluorinated molecules often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish through-bond and through-space connectivities.

Through-Bond Correlations: ¹H-¹⁹F and ¹⁹F-¹⁹F COSY

Correlation SpectroscopY (COSY) experiments are fundamental for identifying scalar (J) coupled nuclei. In the context of fluorinated compounds, both ¹H-¹⁹F and ¹⁹F-¹⁹F COSY are highly informative.

  • ¹H-¹⁹F COSY: This experiment reveals correlations between protons and fluorine atoms that are coupled to each other, typically over two to four bonds. It is essential for assigning ¹H and ¹⁹F resonances in the same molecule.[10]

  • ¹⁹F-¹⁹F COSY: This experiment identifies couplings between different fluorine nuclei within a molecule. Given that ¹⁹F-¹⁹F couplings can occur over a significant number of bonds, this technique is powerful for mapping out the entire fluorinated spin system.[11]

Diagram: Logic of a COSY Experiment

G prep Preparation Pulse (90°) evol Evolution Period (t1) prep->evol Creates transverse magnetization mix Mixing Pulse (90°) evol->mix Frequency labeling of spins acq Acquisition (t2) mix->acq Transfers magnetization between coupled spins

Caption: Simplified pulse sequence logic for a COSY experiment.

Protocol 2: ¹H-¹⁹F Heteronuclear COSY (HETCOR)

Rationale: The HETCOR (Heteronuclear Correlation) pulse sequence is often preferred for ¹H-¹⁹F correlation as it can provide better resolution and sensitivity compared to a standard hetero-COSY.[1]

Methodology:

  • Sample Preparation and Spectrometer Setup: Proceed as for the 1D ¹⁹F NMR experiment. A slightly higher concentration (5-20 mM) may be beneficial.

  • Acquisition Parameters:

    • Load a standard HETCOR parameter set.

    • Spectral Widths (sw in F2, sw1 in F1): Set the ¹⁹F spectral width in the direct dimension (F2) and the ¹H spectral width in the indirect dimension (F1) to cover all relevant signals.

    • Transmitter Offsets (o1p, o2p): Center the offsets for both the ¹H and ¹⁹F channels.

    • Number of Increments (td in F1): Typically 256-512 increments are sufficient for good resolution in the indirect dimension.

    • Number of Scans (ns): Adjust based on concentration (e.g., 8-32 scans per increment).

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform 2D Fourier transformation.

    • Phase and baseline correct the 2D spectrum.

    • Analyze the cross-peaks, which indicate J-coupling between a proton (F1 axis) and a fluorine (F2 axis).

Through-Space Correlations: ¹H-¹⁹F HOESY

The Heteronuclear Overhauser Effect SpectroscopY (HOESY) experiment is the through-space equivalent of the through-bond COSY. It detects correlations between nuclei that are close in space (< 5 Å), regardless of whether they are scalar coupled.[12] This is invaluable for determining the 3D structure and conformation of fluorinated molecules.[13]

Protocol 3: 2D ¹H-¹⁹F HOESY

Rationale: This experiment is crucial for establishing the spatial proximity between protons and fluorine atoms, which can help in stereochemical assignments and conformational analysis.

Methodology:

  • Sample Preparation and Spectrometer Setup: As per previous protocols. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Acquisition Parameters:

    • Load a standard HOESY parameter set (e.g., hoesygpph on Bruker systems).[14]

    • Spectral Widths and Offsets: Set as for the ¹H-¹⁹F COSY experiment.

    • Mixing Time (d8 or mix): This is a critical parameter that allows for the buildup of the cross-relaxation. A range of mixing times (e.g., 300 ms to 1 s) should be tested to find the optimal value for the molecule of interest.[12]

    • Number of Increments and Scans: Similar to the COSY experiment.

  • Data Processing:

    • Process the data similarly to the COSY experiment.

    • Analyze the cross-peaks, which now indicate spatial proximity between a proton and a fluorine atom. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the nuclei.

Part 3: Advanced Techniques and Quantitative Analysis

Probing Carbon Connectivity: ¹⁹F-¹³C Correlation

For a complete structural assignment, understanding the carbon skeleton is essential. Experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be adapted for ¹⁹F-¹³C correlation.

  • ¹⁹F-¹³C HSQC: Correlates fluorine atoms with the carbons to which they are directly attached (one-bond coupling).

  • ¹⁹F-¹³C HMBC: Detects longer-range correlations between fluorine and carbon atoms over two to four bonds.[15][16]

These experiments are powerful but less sensitive due to the low natural abundance of ¹³C and often require higher sample concentrations or longer acquisition times.

Quantitative ¹⁹F NMR (qNMR)

The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an excellent tool for quantitative analysis (qNMR).[17] Accurate quantification requires strict adherence to experimental protocols to ensure that the integrated signal intensity is directly proportional to the number of nuclei.

Protocol 4: Quantitative 1D ¹⁹F NMR

Rationale: The key to accurate qNMR is ensuring complete relaxation of all nuclei between pulses and uniform excitation across the spectrum. Failure to do so will result in inaccurate integrals.[8]

Methodology:

  • Sample Preparation:

    • Accurately weigh both the analyte and a certified internal standard. The standard should have a simple ¹⁹F signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a deuterated solvent.

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the T₁ of the slowest-relaxing fluorine nucleus in the sample (both analyte and standard). The T₁ can be measured using an inversion recovery experiment.[8] A conservative delay of 60 seconds is often used when T₁ values are unknown.

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal, or a smaller flip angle (e.g., 30°) which can shorten the required relaxation delay, but this must be carefully calibrated.

    • Decoupling: Use inverse-gated decoupling to suppress ¹H-¹⁹F couplings without introducing NOE enhancements that would distort integrals.[18]

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

  • Data Processing:

    • Process the spectrum as described for standard 1D ¹⁹F NMR, paying close attention to achieving a perfectly flat baseline.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte based on the integral values, the number of fluorine atoms contributing to each signal, and the known concentration of the internal standard.

Data Presentation: Key NMR Parameters

For ease of reference, typical NMR parameters for fluorinated compounds are summarized below.

Table 1: Typical ¹⁹F Chemical Shift Ranges (Referenced to CFCl₃)
Functional GroupChemical Shift Range (ppm)
-CF₃-55 to -90
Aromatic-F-110 to -180
-CF₂--70 to -140
-CFH--120 to -240
F-C=O-70 to +80

Note: Chemical shifts are highly sensitive to the molecular environment and can vary.

Table 2: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants (J)
Coupling TypeNumber of BondsTypical J-Value (Hz)
¹H-¹⁹F (geminal)245 - 80
¹H-¹⁹F (vicinal)32 - 30
¹H-¹⁹F (long-range)4-50 - 5
¹⁹F-¹⁹F (geminal)2150 - 350
¹⁹F-¹⁹F (vicinal)30 - 40
¹⁹F-¹⁹F (long-range)4-50 - 20

Note: Coupling constants are dependent on dihedral angles and substitution patterns.

Conclusion: An Indispensable Toolkit for Fluorine Chemistry

NMR spectroscopy provides a powerful and versatile suite of techniques for the comprehensive characterization of fluorinated compounds. From routine 1D ¹⁹F spectra for initial assessment to sophisticated 2D correlation experiments for complete structural elucidation and qNMR for accurate quantification, these methods are indispensable for researchers in pharmaceuticals, agrochemicals, and materials science. By understanding the principles behind each experiment and carefully optimizing the acquisition and processing parameters, scientists can unlock a wealth of information, accelerating research and development and ensuring the quality and integrity of their fluorinated molecules.

References

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Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Piperidine-Based Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its prevalence in over 70 FDA-approved drugs underscores its significance, stemming from its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile scaffold for establishing critical binding interactions with a multitude of biological targets.[2][3][4] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects.[5][6][7][8]

This guide provides an integrated series of detailed protocols for the in vitro characterization of novel piperidine-based compounds. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying rationale—the "why" behind the "how"—to empower researchers to generate robust, reproducible, and meaningful data. We will progress from foundational cytotoxicity assessments to target-specific binding and enzyme inhibition assays, culminating in methods for elucidating the mechanism of action at a cellular level.

Section 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and establish a therapeutic window. This foundational screen identifies the concentration range at which the compound exhibits biological activity without inducing non-specific, overt toxicity. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies the reduction of the yellow tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, producing a purple formazan product.[9] The intensity of this color is directly proportional to the number of viable cells.

Causality Behind Choices:

  • Cell Lines: A panel of cell lines is crucial. Including multiple cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast) and a non-cancerous cell line (e.g., HEK293) helps determine both potency and selectivity.[11][12]

  • Controls: A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve the compound has no effect on its own. A positive control (e.g., Doxorubicin) validates that the assay system can detect cytotoxic effects.[10]

Experimental Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[9][13]

  • Compound Treatment: Prepare a serial dilution of the piperidine-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at approximately 540-570 nm using a microplate reader.[12]

Data Presentation and Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) using non-linear regression analysis.[10][12]

Table 1: Example Data Summary for Cytotoxicity Screening

Compound Cell Line Cell Type IC50 (µM) Selectivity Index (SI)*
Piperidine A PC-3 Prostate Cancer 6.3[12] 15.1
MCF-7 Breast Cancer 1.3[14] 73.1
HEK293 Normal Kidney 95.0 -
Doxorubicin PC-3 Prostate Cancer 0.5 4.0
(Control) MCF-7 Breast Cancer 0.2 10.0
HEK293 Normal Kidney 2.0 -

*SI = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater cancer cell selectivity.

Section 2: Target-Based Assays - Identifying Molecular Interactions

Once a compound demonstrates interesting cytotoxic or biological activity, the next logical step is to identify its molecular target. Piperidine derivatives are known to interact with a wide range of targets, most notably G-protein coupled receptors (GPCRs) and enzymes.[15][16]

2A. Receptor-Ligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[17] These assays measure the ability of an unlabeled test compound (the piperidine derivative) to compete with and displace a radioactively labeled ligand ("radioligand") that has known high affinity for the target receptor.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

The σ1R is a common target for piperidine-based compounds and is implicated in various CNS disorders and cancer.[18][19]

Causality Behind Choices:

  • Receptor Source: Membranes from cells engineered to overexpress the human σ1R (e.g., HEK293 cells) provide a high concentration of the target, ensuring a robust signal.[20]

  • Radioligand: A high-affinity, specific radioligand like [+]-Pentazocine is used to label the target binding sites.[20][21]

  • Filtration: Rapid filtration through glass fiber filters is a critical step to separate the receptor-bound radioligand from the unbound radioligand before equilibrium can shift.[17]

Experimental Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a tissue or cell line expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes (50-100 µg protein), the radioligand (e.g., -pentazocine at a final concentration of ~2-5 nM), and varying concentrations of the unlabeled piperidine test compound.[20][21]

  • Controls:

    • Total Binding: Membranes + Radioligand (no competitor).

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration (e.g., 10 µM) of a known σ1R ligand (e.g., Haloperidol) to saturate all specific binding sites.[20]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 150 minutes) to reach binding equilibrium.[20]

  • Termination & Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.[17]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression to determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Table 2: Example Data Summary for σ1R Binding Affinity

Compound σ1R Ki (nM) σ2R Ki (nM) Selectivity Ratio (σ2/σ1)
Piperidine B 3.2[18] 105.6 33[21]
Piperidine C 0.96[23] 91.8[23] 96[23]

| Haloperidol | 2.5[18] | 50.0 | 20 |

2B. Enzyme Inhibition Assays

Many piperidine derivatives function by inhibiting enzymes critical to disease pathology, such as acetylcholinesterase (AChE) in Alzheimer's disease or dipeptidyl peptidase IV (DPP4) in diabetes.[8][24][25]

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured at 412 nm.[10]

Experimental Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate ATCI, the chromogen DTNB, and the piperidine test compounds in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the piperidine inhibitor.

  • Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.[10] The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and plot this against the log of the inhibitor concentration to calculate the IC50 value.[10]

Section 3: Elucidating the Cellular Mechanism of Action (MOA)

Identifying a compound's binding affinity is only part of the story. A thorough in vitro profile requires understanding the downstream cellular consequences of that interaction. This involves determining the mode of cell death and the specific signaling pathways being modulated.

Protocol 4: Apoptosis vs. Necrosis Determination by Annexin V/PI Staining

Following a positive result in a cytotoxicity assay, it is crucial to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). This is commonly achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Causality Behind Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Methodology:

  • Cell Treatment: Seed cells (e.g., PC3 cells) in a 6-well plate and treat them with the piperidine compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.[14]

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Visualizations: Workflows and Pathways

To provide a clear conceptual framework, the following diagrams illustrate the overall experimental strategy and a key signaling pathway often modulated by piperidine-based anticancer agents.

Diagram 1: Integrated In Vitro Screening Workflow

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Compound Library (Piperidine Derivatives) B Cytotoxicity & Viability Assays (e.g., MTT) A->B C Determine IC50/GI50 Values Prioritize Hits B->C D Receptor Binding Assays (e.g., Radioligand Binding) C->D E Enzyme Inhibition Assays (e.g., AChE, Kinase) C->E F Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) D->F G Signaling Pathway Analysis (e.g., Western Blot) E->G H Confirm MOA & Select Lead Candidate F->H G->H

Caption: A logical workflow for the in vitro characterization of piperidine compounds.

Diagram 2: PI3K/Akt Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival, Proliferation, Angiogenesis mTOR->CellSurvival Inhibitor Piperidine-Based Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Potential mechanism of a piperidine-based inhibitor targeting the PI3K/Akt pathway.[13][26]

Conclusion

The piperidine scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. A systematic and mechanistically driven in vitro evaluation is paramount to unlocking its full potential. By progressing logically from broad cytotoxicity screening to specific target engagement and pathway analysis, researchers can build a comprehensive data package that validates their compounds. The protocols and frameworks outlined in this guide provide a robust foundation for scientists in drug discovery to confidently characterize their piperidine-based molecules and identify promising candidates for further preclinical development.

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Scale-up synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate for Preclinical Studies

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. The target compound incorporates both a trifluoromethyl carbinol motif and a piperidine scaffold, structural features of significant interest in modern medicinal chemistry due to their ability to modulate physicochemical and pharmacological properties.[1][2][3][4][5] This guide is intended for researchers, chemists, and drug development professionals involved in producing multi-gram to kilogram quantities of active pharmaceutical ingredients (APIs) for preclinical toxicology and efficacy studies. The described process adheres to the principles of quality and safety necessary for early-stage drug development, emphasizing process control, characterization, and documentation.

Introduction and Strategic Rationale

The synthesis of APIs for preclinical evaluation marks a critical transition from laboratory-scale discovery to process-oriented development. The chosen synthetic route must not only be high-yielding but also robust, scalable, and capable of consistently producing material of high purity. The quality of this "tox batch" is fundamental, as it defines the safety profile and directly impacts the interpretation of preclinical data.[6]

1.1. The Value of the Trifluoromethyl Carbinol Piperidine Scaffold

  • Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[2][3][5]

  • Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[7]

  • Trifluoromethyl Carbinol: The resulting secondary alcohol (carbinol) provides a key hydrogen bonding point, which can be crucial for target engagement, while the adjacent CF₃ group modulates its acidity and conformational properties.[8][9]

1.2. Chosen Synthetic Strategy

The selected strategy involves a two-stage process: first, the synthesis of the free base, 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine, via nucleophilic addition, followed by its conversion to a stable, crystalline oxalate salt.

  • Stage 1 (Free Base Synthesis): This involves the addition of a 4-piperidyl nucleophile to a trifluoroacetaldehyde equivalent. This approach was chosen for its convergence and the commercial availability of the key starting materials.

  • Stage 2 (Salt Formation): The final API is isolated as an oxalate salt. Oxalate salts are often highly crystalline, non-hygroscopic, and have well-defined stoichiometry, making them ideal for purification, handling, and formulation development.[10][11][12] The formation of a stable salt is a critical step in ensuring the API's quality and stability during storage and preclinical studies.

1.3. Adherence to Preclinical Good Manufacturing Practice (GMP)

While full current Good Manufacturing Practice (cGMP) as defined in 21 CFR 210/211 is not formally required for Phase I clinical trial materials, and even less so for preclinical batches, a stringent, phase-appropriate quality system is essential.[13] This protocol is designed with GMP principles in mind, focusing on documented procedures, in-process controls (IPCs), and thorough final product characterization to ensure the material is safe and representative of future clinical batches.[14][15]

Process Visualization

Overall Synthetic Scheme

Synthetic_Scheme cluster_reactants Starting Materials Boc_Piperidine 1-Boc-4-lithiopyrrolidine (Generated in situ) Boc_Product N-Boc-4-(1-hydroxy-2,2,2- trifluoroethyl)piperidine Boc_Piperidine->Boc_Product 1. Nucleophilic Addition THF, -78 °C TFAA Trifluoroacetaldehyde (CF3CHO) TFAA->Boc_Product Oxalic_Acid Oxalic Acid Final_Salt Target API: Oxalate Salt Oxalic_Acid->Final_Salt Free_Base 4-(1-Hydroxy-2,2,2- trifluoroethyl)piperidine Boc_Product->Free_Base 2. Deprotection HCl / Dioxane Free_Base->Final_Salt 3. Salt Formation Isopropanol

Caption: Overall reaction scheme for the synthesis of the target API.

Manufacturing and QC Workflow

G start Start: Reagent Procurement & QC step1 Step 1: Synthesis of N-Boc Protected Intermediate start->step1 ipc1 IPC 1: Reaction Completion (TLC/HPLC) step1->ipc1 step2 Step 2: Aqueous Work-up & Solvent Swap ipc1->step2 Pass step3 Step 3: Boc Deprotection (Free Base Formation) step2->step3 ipc2 IPC 2: Reaction Completion (TLC/HPLC) step3->ipc2 step4 Step 4: Free Base Isolation & Purification ipc2->step4 Pass step5 Step 5: Oxalate Salt Formation & Crystallization step4->step5 ipc3 IPC 3: Yield & Appearance step5->ipc3 step6 Step 6: Filtration, Washing & Drying ipc3->step6 Pass final_qc Final QC Release Testing: Identity, Purity, Assay, Residual Solvents, etc. step6->final_qc end_node API Release for Preclinical Studies final_qc->end_node

Caption: High-level workflow from starting materials to final API release.

Detailed Synthesis Protocol (100 g Scale)

Safety Warning: This procedure involves pyrophoric reagents (n-BuLi), corrosive acids, and potentially hazardous gaseous reagents. It must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • 1-Boc-piperidine (Reagent Grade, >98%)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trifluoroacetaldehyde (gas), lecture bottle with regulator

  • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: Assemble and dry the 10 L reactor under vacuum with gentle heating. Backfill with dry nitrogen.

  • Charge Reagents: Charge the reactor with 1-Boc-piperidine (366 g, 2.0 mol) and anhydrous THF (3.0 L). Begin stirring and cool the solution to -40 °C.

    • Rationale: A low temperature is required for the subsequent lithiation step to prevent side reactions.

  • Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 880 mL, 2.2 mol, 1.1 eq) subsurface over 60-90 minutes, ensuring the internal temperature does not exceed -35 °C. After the addition is complete, allow the reaction to stir at -40 °C for 2 hours.

    • Rationale: Slow addition of n-BuLi is critical for temperature control. 1.1 equivalents ensure full conversion of the starting material. The stir time allows for complete formation of the lithiated intermediate.

  • Trifluoroacetaldehyde Addition: Cool the reaction mixture to -78 °C. Bubble trifluoroacetaldehyde gas (216 g, 2.2 mol, 1.1 eq) through the reaction mixture via a subsurface dip tube over approximately 2 hours.

    • Rationale: This highly exothermic reaction requires a very low temperature to maximize selectivity and minimize side products. The gaseous reagent is added slowly to control the reaction rate.

  • In-Process Control (IPC-1): After the addition is complete, take a small aliquot, quench it with saturated NH₄Cl, extract with EtOAc, and analyze by TLC or HPLC to confirm the consumption of the starting material.

  • Quench: Once the reaction is deemed complete, slowly add saturated aqueous NH₄Cl solution (1.5 L) to the reactor, ensuring the internal temperature does not rise above -20 °C. Once the initial exotherm subsides, allow the mixture to warm to room temperature.

    • Rationale: The quench neutralizes any remaining organometallic species and protonates the alkoxide intermediate. It is highly exothermic and must be done cautiously.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc (2 x 1.0 L). Combine the organic layers, wash with brine (1.0 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Part B: Deprotection to form 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (Free Base)

Materials & Equipment:

  • 5 L round-bottom flask with magnetic stirring

  • Hydrochloric Acid (HCl), 4 M in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

Procedure:

  • Dissolution: Dissolve the crude N-Boc protected intermediate from Part A in DCM (1.0 L) and place in the 5 L flask.

  • Deprotection: Add 4 M HCl in dioxane (1.5 L, 6.0 mol, 3.0 eq) to the solution. Stir at room temperature for 4-6 hours.

    • Rationale: A strong acid is required to cleave the tert-butyloxycarbonyl (Boc) protecting group. The reaction produces gaseous isobutylene and CO₂, so adequate ventilation is crucial.

  • IPC-2: Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Basification & Extraction: Dissolve the resulting residue in water (1.5 L) and cool in an ice bath. Slowly basify the aqueous solution to pH > 11 with 2 M NaOH. Extract the aqueous layer with DCM (3 x 1.0 L).

    • Rationale: Basification deprotonates the piperidinium hydrochloride to yield the free base, which can then be extracted into an organic solvent.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

Part C: Synthesis and Crystallization of Oxalate Salt

Materials & Equipment:

  • 5 L reactor or flask with overhead stirring

  • Oxalic Acid Dihydrate (ACS Grade)

  • Isopropanol (IPA)

  • Buchner funnel and filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude free base from Part B in IPA (2.5 L). Filter the solution to remove any particulates.

  • Salt Formation: In a separate flask, dissolve oxalic acid dihydrate (120 g, 0.95 mol, ~0.95 eq relative to theoretical yield) in hot IPA (1.0 L). Slowly add the hot oxalic acid solution to the stirred solution of the free base at room temperature.

    • Rationale: Using a slight substoichiometric amount of acid ensures that the final product is not contaminated with excess oxalic acid. The salt is much less soluble in IPA than the free base, causing it to precipitate.[10]

  • Crystallization: A white precipitate should form immediately. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold IPA (2 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Quality Control

The final product must be analyzed to ensure it meets the specifications required for preclinical studies.

TestMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidEnsures consistent physical form.
Identity ¹H NMR, ¹⁹F NMR, MSConforms to the structureConfirms the chemical identity of the compound.
Purity HPLC (UV, 210 nm)≥ 98.0%Quantifies the level of impurities.
Assay Titration or HPLC98.0% - 102.0%Determines the amount of active substance.
Melting Point Capillary MethodReport value (e.g., 150-155 °C)A sharp melting point is indicative of high purity.
Residual Solvents GC-HSIPA < 5000 ppm, Hexanes < 290 ppmEnsures solvents used in the synthesis are removed to safe levels.
Water Content Karl Fischer≤ 0.5%Controls the amount of water, which can affect stability.

Key Analytical Insights:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for analyzing fluorinated compounds.[16][17] It offers high sensitivity, a wide chemical shift range, and no background signals, making it ideal for confirming the presence and purity of the trifluoromethyl group.[18][19] A single sharp signal (or a doublet if coupled to the adjacent proton) is expected.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete lithiation (moisture in THF or starting material).Ensure all glassware is rigorously dried and use anhydrous grade THF.
Poor trapping of trifluoroacetaldehyde.Ensure efficient stirring and a low reaction temperature (-78 °C). Check gas flow rate.
Incomplete Deprotection (Part B) Insufficient acid or reaction time.Increase equivalents of HCl or extend reaction time. Monitor closely by HPLC.
Oily or Gummy Oxalate Salt Impurities present in the free base.Purify the free base by column chromatography or distillation before salt formation.
Incorrect solvent for crystallization.Screen other solvents like ethanol or acetone for better crystal formation.[11]
Failed Purity Specification Incomplete reaction or side-product formation.Re-evaluate reaction conditions (temperature, stoichiometry). Consider recrystallization of the final product.

Conclusion

This application note details a comprehensive and scalable synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. The protocol is designed to be robust and reproducible, incorporating phase-appropriate quality controls necessary for the production of API for preclinical studies. By explaining the rationale behind critical process steps and providing clear, actionable instructions, this guide serves as a valuable resource for drug development professionals, enabling the efficient and safe production of this important fluorinated building block.

References

  • PrepChem. (n.d.). Synthesis of oxalate salt. PrepChem.com. [Link]

  • Dal Poggetto, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance - Oxford Instruments. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2022). Metal-free synthesis of difluoro/trifluoromethyl carbinol-containing chromones via tandem cyclization of o-hydroxyaryl enaminones. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. [Link]

  • ACS Publications. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Sintesis. (2018). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]

  • Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2009).
  • Google Patents. (2005). METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Wahab, M. F., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed. [Link]

  • Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]

  • All About Drugs. (2017). GMP's for Early Stage Development of new Drug substances and products. [Link]

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Troubleshooting & Optimization

Troubleshooting solubility issues of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS: 1298094-30-0).[1] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. As a fluorinated piperidine derivative formulated as an oxalate salt, its solubility behavior is governed by a complex interplay of pH, solvent choice, and temperature.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will address common questions in a direct, Q&A format, providing both theoretical explanations and practical, step-by-step experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is poorly soluble in water. What is the first and most critical step?

Answer: The first and most critical step is to investigate the effect of pH. You are working with the salt of a moderately weak base (the piperidine derivative) and a weak acid (oxalic acid). The solubility of such salts is almost always pH-dependent. The oxalate counter-ion makes the initial solution acidic, which may not be the pH of maximum solubility.

Causality: The overall solubility is a function of the intrinsic solubility of the neutral free base, the salt form, and the protonated/deprotonated species in solution. Oxalic acid has two pKa values, pKa₁ ≈ 1.27 and pKa₂ ≈ 4.28.[2][3] The pKa of the parent piperidine is ~11.2, but the electron-withdrawing effects of the 4-position substituent will lower this, likely to a pKa in the 9-10 range.[4] Therefore, the charge and protonation state of your compound are highly sensitive to pH, and you must determine the optimal pH for dissolution.

Path Forward: Experimental pH-Solubility Profiling

This protocol will help you determine the pH at which your compound is most soluble.

Step-by-Step Protocol:

  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10). Use buffers with minimal potential for counter-ion interactions (e.g., phosphate or acetate buffers, avoiding those with divalent cations like Ca²⁺ or Mg²⁺).

  • Compound Addition: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is enough to result in visible, undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can take several hours (a common starting point is 24 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation at high speed is the most effective method.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH range of maximum solubility.

Q2: I've adjusted the pH, but solubility is still low, or the compound precipitates unexpectedly. What's happening?

Answer: This situation typically arises from one of three phenomena: reaching the limits of intrinsic solubility, the common-ion effect, or buffer/media interactions. Given you are using an oxalate salt, you must be particularly cautious about the composition of your aqueous media.

Causality & Troubleshooting:

  • Intrinsic Solubility Limit: At high pH (e.g., >10), the compound will be predominantly in its neutral, free base form. At this point, you are measuring the intrinsic solubility of the free base, which may be low. Conversely, at very low pH (e.g., <1), the piperidine is fully protonated, but you are in a solution of oxalic acid, which itself has finite solubility.

  • Common-Ion Effect: The solubility of a sparingly soluble salt is decreased when a solution already containing one of the ions from the salt is added. While less common in typical buffers, adding an excess of oxalic acid or another oxalate salt could theoretically suppress dissolution.[5]

  • Precipitation with Media Components: This is a highly likely cause. Many metal ions form highly insoluble precipitates with oxalate.[2] The most common culprits are divalent cations. For example, calcium oxalate is the primary component of kidney stones and is famously insoluble. If your cell culture medium or buffer contains calcium (Ca²⁺) or magnesium (Mg²⁺) salts, you risk precipitating these metal oxalates. This can also shift the equilibrium, potentially causing your free base to crash out as well.

Workflow: Diagnosing Precipitation Issues

G start Compound precipitates in complex aqueous medium (e.g., cell culture media) check_media Does the medium contain Ca²⁺ or Mg²⁺ ions? start->check_media action_remove Prepare a simplified buffer without divalent cations (e.g., PBS without Ca/Mg). check_media->action_remove Yes precip_persists Precipitation persists? check_media->precip_persists No retest Re-test solubility in simplified buffer. action_remove->retest retest->precip_persists Precipitation resolved Issue Resolved retest->resolved No Precipitation check_ph Confirm pH of final solution. Did adding the compound shift it to a region of low solubility? precip_persists->check_ph action_adjust_ph Adjust pH back to optimal range determined from solubility profile. check_ph->action_adjust_ph Yes check_ph->resolved No, pH is optimal. Consider kinetic vs. thermodynamic solubility. action_adjust_ph->resolved

Caption: Troubleshooting workflow for unexpected precipitation.

Q3: What organic solvents are recommended for preparing a stock solution?

Answer: For preparing a concentrated stock solution, polar aprotic solvents are typically the best starting point. Based on the structure—which has a polar hydroxyl group, an ionic salt center, and a lipophilic trifluoromethyl group—a solvent that can accommodate all these features is required.

Recommendations & Rationale:

  • Primary Choices (Polar Aprotic):

    • DMSO (Dimethyl Sulfoxide): Excellent solubilizing power for a wide range of compounds. This is the most common and recommended starting point.

    • DMF (Dimethylformamide): Similar to DMSO, often a good alternative.

  • Secondary Choices (Polar Protic):

    • Methanol or Ethanol: The hydroxyl group can help with solvation. Solubility may be lower than in DMSO but can be sufficient for some applications. These are often preferred when DMSO is incompatible with a downstream assay.

  • Avoid:

    • Non-polar solvents (e.g., Hexanes, Toluene): The salt form of the compound will be completely insoluble.

    • Chlorinated solvents (e.g., DCM, Chloroform): Unlikely to be effective for a salt.

Data Collection Table: We recommend you experimentally determine the solubility and record your results. This table provides a structured way to do so.

SolventPolarity IndexTypeExperimental Solubility (mg/mL) @ 25°CObservations
Water10.2Polar Protic(Determine Experimentally at optimal pH)Note pH
DMSO7.2Polar Aprotic
DMF6.4Polar Aprotic
Methanol5.1Polar Protic
Ethanol4.3Polar Protic
Acetonitrile5.8Polar Aprotic
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer for an experiment. How do I prevent this?

Answer: This is a very common issue when working with compounds that are poorly soluble in water. The compound is highly soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to be predominantly aqueous. The key is to perform the dilution carefully and keep the final concentration of the organic co-solvent as low as possible but high enough to maintain solubility.

Causality: You are performing a solvent-shift. When a small volume of concentrated DMSO stock is added to a large volume of buffer, the local concentration of the compound at the point of addition can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate before it has a chance to disperse and dissolve.

Step-by-Step Protocol for Aqueous Dilution:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest practical concentration (e.g., 10-50 mM).

  • Vortex the Buffer: While vigorously vortexing or stirring the aqueous buffer, add the small aliquot of DMSO stock solution. Adding the stock to a vortexing solution promotes rapid dispersion and minimizes localized supersaturation.

  • Control Final Co-solvent Concentration: Aim to keep the final concentration of DMSO in your aqueous solution below 1%. Many compounds will remain soluble at a final DMSO concentration of 0.1% to 0.5%. However, you must validate this for your specific compound and concentration.[6]

  • Consider Serial Dilutions: If you are making a very dilute final solution, it may be better to perform a serial dilution. For example, dilute the 10 mM stock in DMSO to 1 mM in DMSO first, then add the 1 mM stock to your aqueous buffer. This reduces the magnitude of the solvent shift.

Visualizing the Key Equilibria

The solubility of your compound is dictated by the equilibria between its different forms in solution, which are controlled by pH.

G cluster_low_ph Low pH (<1.2) cluster_mid_ph Mid pH (3-8) cluster_high_ph High pH (>10) low_ph_species [Piperidinium-H]²⁺ + [C₂O₄H]⁻ (Highly Soluble Cation) mid_ph_species [Piperidinium]⁺ + [C₂O₄]²⁻ (Salt Form, Potentially Low Solubility) low_ph_species->mid_ph_species Increase pH high_ph_species [Piperidine Free Base]⁰ + [C₂O₄]²⁻ (Neutral, Solubility depends on intrinsic solubility of the free base) mid_ph_species->high_ph_species Increase pH

Caption: Chemical species in solution as a function of pH.

References
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  • Simple English Wikipedia. Oxalic acid. [Link][7]

  • National Institutes of Health, PubChem. Oxalic Acid | (COOH)2 | CID 971. [Link][3]

  • VMINTEQ Database. Table 7.2 Acidity constants (pKa) for some common acids. [Link][8]

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  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. [Link][4]

  • CentAUR. Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. [Link][10]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link][11]

  • ResearchGate. Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. [Link][12]

  • Ataman Kimya. PIPERIDINE. [Link]

  • PubMed Central. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. [Link][13]

  • PharmTech. Dissolution Method Troubleshooting. [Link][14]

  • National Institutes of Health, PubChem. (E)-1-[4-[(1R)-2-hydroxy-1-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]piperidin-1-yl]-3-(3,4,5-trifluorophenyl)prop-2-en-1-one | C29H32F3N3O2 | CID 11713221. [Link][15]

  • RJPT. Technologies to Counter Poor Solubility Issues: A Review. [Link][16]

  • Chimia. Pharmaceutical Salts Optimization of Solubility or Even More?. [Link][17]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link][18]

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Technical Support Center: Purification of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist:

Welcome to the dedicated technical guide for the synthesis and purification of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. This molecule represents a valuable building block in modern medicinal chemistry, where the incorporation of fluorinated motifs is a key strategy for modulating physicochemical properties.[1][2] The synthesis, which typically involves the nucleophilic trifluoromethylation of 4-piperidinecarboxaldehyde, is elegant yet prone to specific impurities that can challenge researchers.[3][4]

This guide is structured to function as a direct line to field-tested expertise. We will move beyond simple procedural lists to explain the chemical rationale behind each step, empowering you to not only solve current issues but also to anticipate and prevent future purification challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in this reaction?

The impurity profile typically originates from three sources: unreacted starting materials, side-reactions involving the aldehyde, and byproducts from the workup and salt formation.

  • Unreacted 4-Piperidinecarboxaldehyde: Incomplete reaction is a common source of contamination. This aldehyde is reactive and can lead to discoloration over time.

  • Aldehyde-Derived Byproducts: Aldehydes can undergo self-condensation or other side reactions, especially if exposed to overly basic or acidic conditions for extended periods.[5] These often manifest as higher molecular weight, colored impurities.

  • Hydrolysis Products of the Trifluoromethylating Reagent: Reagents like trifluoromethyltrimethylsilane (TMSCF3) are moisture-sensitive. Their breakdown products can complicate purification.

  • Excess Oxalic Acid: Improper stoichiometry during salt formation can lead to co-precipitation of free oxalic acid.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., THF, Ethyl Acetate, Methanol) can become trapped within the crystal lattice of the final salt.

Q2: Why is the product isolated as an oxalate salt instead of the free base?

Isolating the compound as an oxalate salt offers several distinct advantages:

  • Enhanced Crystallinity: The free base, 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine, is often a viscous oil or a low-melting solid that can be difficult to handle and purify. Forming a salt with a dicarboxylic acid like oxalic acid introduces strong, directional hydrogen bonding, which promotes the formation of a stable, well-defined crystal lattice.[6][7]

  • Improved Stability and Handling: Crystalline salts are generally more stable to air and moisture than their free base counterparts.[8] They are typically free-flowing solids, making them easier to weigh and transfer accurately.

  • Purification Advantage: The act of crystallization itself is a powerful purification step, often excluding impurities that do not fit well into the growing crystal lattice.[9]

Q3: What are the essential analytical techniques for assessing the purity of my final product?

A multi-pronged analytical approach is crucial for definitively establishing purity.

Analytical TechniquePurpose & Key Observations
¹H NMR Confirms the overall structure. Look for the absence of the aldehyde proton (δ ≈ 9-10 ppm) from the starting material. Allows for quantification of residual solvents.
¹⁹F NMR The most direct method to observe the trifluoromethyl group. A single, clean signal confirms the presence of the desired product. The appearance of other signals indicates fluorine-containing impurities.
LC-MS The primary tool for determining purity percentage and identifying impurities. A mass spectrometer detector helps in assigning molecular weights to any observed impurity peaks.[10][11]
Melting Point A sharp, defined melting point is indicative of high purity. A broad melting range (>2 °C) or a depressed value suggests the presence of contaminants.
Elemental Analysis (C,H,N) Provides confirmation of the empirical formula and the correct 1:1 stoichiometry of the piperidine base to oxalic acid in the final salt.

Part 2: Troubleshooting and Purification Protocols

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and a step-by-step protocol to resolve the problem.

Workflow for Impurity Diagnosis and Removal

The following diagram outlines the logical workflow for diagnosing and addressing common purification challenges.

G start Crude Product Analysis (¹H NMR, LC-MS) q1 Significant Starting Aldehyde Detected? start->q1 q2 Product is Discolored (Yellow/Brown)? q1->q2 No proc1 Perform Acid-Base Extraction on Free Base q1->proc1 Yes q3 Product is Oily/Gummy, Fails to Crystallize? q2->q3 No proc2 Perform Recrystallization q2->proc2 Yes proc3 Perform Trituration with Anti-Solvent q3->proc3 Yes end_node Pure Crystalline Product q3->end_node No proc1->q2 proc2->end_node proc3->proc2 If still oily

Caption: Decision workflow for purifying the target compound.

Q: My ¹H NMR spectrum shows a persistent peak around 9.7 ppm, indicating unreacted aldehyde. How do I remove it?

A: Cause & Rationale: This is a classic case of incomplete reaction. The starting aldehyde is not basic and will not form a salt with oxalic acid. However, it can be trapped in the bulk solid. The most robust way to separate the basic piperidine product from the neutral aldehyde is via a liquid-liquid extraction based on their differing acid-base properties. This must be performed on the free base before forming the oxalate salt.

Protocol: Acid-Base Extraction of the Crude Free Base

  • Dissolution: Dissolve the crude reaction mixture (after quenching and initial workup) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it 2-3 times with 1M hydrochloric acid (HCl). The basic piperidine product will be protonated and move into the aqueous layer, while the neutral aldehyde starting material will remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer, containing the aldehyde, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the piperidinium hydrochloride, regenerating the free base, which will often appear as a cloudy precipitate or oil.

  • Back-Extraction: Extract the now basic aqueous solution 3-4 times with a fresh organic solvent (DCM or ethyl acetate). The purified free base will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which is now ready for oxalate salt formation.

Q: My final oxalate salt is off-white, yellow, or even brown. What causes this and how can I obtain a pure white solid?

A: Cause & Rationale: Discoloration is almost always due to high molecular weight byproducts or polymers derived from the aldehyde starting material.[12] These impurities are often present in small amounts but are highly chromophoric. Recrystallization is the most effective technique to eliminate these types of impurities, as their disordered structure prevents them from being incorporated into the highly ordered crystal lattice of your product.

Protocol: Optimized Recrystallization

  • Solvent Selection: Choose a solvent in which the oxalate salt is highly soluble when hot but poorly soluble when cold. Alcohols like methanol, ethanol, or isopropanol are excellent starting points. (See table below).

  • Dissolution: Place the colored solid in a flask and add the minimum amount of hot solvent required to achieve complete dissolution. Use a heated magnetic stir plate and a reflux condenser to avoid solvent loss.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove it. This step is critical for removing baseline insoluble impurities.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step will cause the product to crash out, trapping impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.

Solvent SystemComments
Methanol (MeOH) High solubility when hot, good for highly impure samples.
Ethanol (EtOH) Excellent balance of solubility; often the best first choice.
Isopropanol (IPA) Lower solubility than MeOH/EtOH; good for final purification step.
IPA / Diethyl Ether Use IPA to dissolve, then add ether as an anti-solvent to induce crystallization.

Q: My product is a sticky oil or gum after adding oxalic acid and removing the solvent. It won't solidify. What should I do?

A: Cause & Rationale: Failure to crystallize is often caused by impurities that inhibit the formation of a crystal lattice. The most common culprits are residual solvent or byproducts that act as "crystal poisons." Trituration—the process of repeatedly washing a solid with a solvent in which it is insoluble—can often induce crystallization by washing away these inhibiting impurities.

Protocol: Trituration to Induce Crystallization

  • Choose an Anti-Solvent: Select a solvent in which your desired oxalate salt is expected to be completely insoluble. Good choices include diethyl ether, hexanes, or ethyl acetate.

  • Procedure: Place the oily product in a flask. Add a portion of the anti-solvent and vigorously stir or swirl the mixture. Use a glass rod or spatula to scratch the inside of the flask below the solvent level; this can create nucleation sites for crystal growth.

  • Isolate: If a solid forms, continue stirring for 15-30 minutes, then collect the solid by vacuum filtration. Wash with fresh, cold anti-solvent.

  • Repeat if Necessary: If the product remains oily, decant the solvent and repeat the process with fresh anti-solvent. Sometimes 2-3 cycles are needed.

  • If Trituration Fails: The impurity level may be too high. In this case, re-dissolve the oil in a minimal amount of a good solvent (like methanol) and attempt to precipitate it by slowly adding an anti-solvent (like diethyl ether) until turbidity persists, then allow it to stand.

Part 3: Reaction and Impurity Pathway

The following diagram illustrates the primary synthetic route and the origin of key impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation aldehyde 4-Piperidine- carboxaldehyde intermediate Silyl Ether Intermediate aldehyde->intermediate + unreacted_aldehyde Unreacted Aldehyde aldehyde->unreacted_aldehyde Incomplete Reaction polymer Aldehyde-Derived Polymers aldehyde->polymer Side Reaction tmscf3 TMSCF3 (Ruppert's Reagent) tmscf3->intermediate free_base Free Base Product (Crude) intermediate->free_base Desilylation (e.g., TBAF, HCl) final_product Final Product (Oxalate Salt) free_base->final_product oxalic_acid Oxalic Acid oxalic_acid->final_product + unreacted_aldehyde->free_base Contaminates polymer->free_base Contaminates

Caption: Synthesis of the target compound and points of impurity introduction.

References

  • Schaffner, A.-P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, NIH. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, NIH. Available at: [Link]

  • University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. Available at: [Link]

  • Edelmann, F. T. (2021). Discussion on piperidine crystallization. ResearchGate. Available at: [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. organic-chemistry.org. Available at: [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • Abdel-Halim, H., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, PubMed Central. Available at: [Link]

  • Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. CN105461617A.
  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation. US3845062A.
  • Fustero, S., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Available at: [Link]

  • He, J., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC, NIH. Available at: [Link]

  • Patel, A. B. (2021). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

  • Zarei, M., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. PubMed, NIH. Available at: [Link]

  • Wiesen, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed. Available at: [Link]

  • Vidal, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Available at: [Link]

  • Nsoghe, M. M., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Available at: [Link]

  • Gemoets, H. P. L., et al. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]

  • Wesson, J. A., et al. (2011). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. PMC, NIH. Available at: [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fábián, L., et al. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI. Available at: [Link]

  • Gadaleta, D., et al. (2022). Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often face when working with fluorination reactions.

Q1: My nucleophilic fluorination reaction with KF or CsF is giving a low yield. What are the most likely causes?

A1: Low yields in nucleophilic fluorinations with alkali metal fluorides typically stem from two primary issues: the low solubility and poor nucleophilicity of the fluoride salt, and the presence of trace amounts of water. The high lattice energy of KF and CsF makes them poorly soluble in many organic solvents.[1] Furthermore, the fluoride anion is small and highly electronegative, leading to strong solvation by protic solvents (like water), which drastically reduces its nucleophilicity.[1] Even in aprotic solvents, residual water can form strong hydrogen bonds with fluoride ions, effectively shielding them from the substrate.

Q2: I'm observing significant elimination byproducts in my deoxyfluorination of a secondary alcohol using DAST. How can I favor substitution?

A2: The formation of alkenes is a common side reaction with reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor®, especially with secondary and tertiary alcohols.[2] This occurs because the reaction can proceed through a carbocationic intermediate, which can easily undergo elimination. To favor the desired SN2 pathway, consider the following:

  • Lower the reaction temperature: This will favor the substitution pathway, which generally has a lower activation energy than elimination.

  • Use a less-hindered reagent: Newer reagents like PyFluor® have been designed to minimize elimination side products.[3]

  • Solvent choice: Less polar, non-coordinating solvents can sometimes disfavor the formation of a discrete carbocation, thus suppressing elimination.

Q3: How do I choose between an electrophilic and a nucleophilic fluorination strategy?

A3: The choice depends primarily on the electronic nature of your substrate.

  • Nucleophilic Fluorination is suitable for substrates with an electrophilic carbon center, such as alkyl halides, sulfonates, or electron-deficient aromatic rings. The fluoride anion acts as the nucleophile.

  • Electrophilic Fluorination is used for nucleophilic substrates, such as enolates, enol ethers, and electron-rich aromatic compounds.[4] In this case, a reagent with a polarized N-F or O-F bond delivers an electrophilic fluorine atom.

Q4: What are the primary safety concerns when working with fluorinating agents?

A4: The primary hazard is the potential generation of hydrofluoric acid (HF), which is highly corrosive and toxic.[1] Many fluorinating reagents react violently with water, releasing HF.[5] Some reagents, like DAST, are thermally unstable and can decompose explosively.[6] Always handle fluorinating agents in a well-ventilated fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a flame-resistant lab coat), and have calcium gluconate gel readily available as a first-aid measure for HF burns.[7]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 2.1: Low or No Product Yield in Nucleophilic Fluorination

Problem: You are attempting a nucleophilic substitution with a fluoride salt (e.g., KF, CsF) and observe little to no formation of your desired fluorinated product.

dot graph TD { A[Start: Low/No Yield] --> B{Is the reaction completely anhydrous?}; B -- Yes --> C{Is the fluoride source sufficiently soluble and reactive?}; B -- No --> D[Dry all reagents and solvents rigorously. Use techniques like azeotropic distillation or molecular sieves.]; C -- No --> E[Add a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salt) to increase solubility and fluoride reactivity.]; C -- Yes --> F{Is the leaving group adequate?}; F -- No --> G[Convert alcohols to better leaving groups like tosylates or mesylates.]; F -- Yes --> H[Consider increasing the reaction temperature or using a more polar aprotic solvent.]; D --> I[Re-run reaction]; E --> I; G --> I; H --> I; I --> J[Analyze results]; } Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.

Causality and Solutions:

  • Presence of Water: As mentioned in the FAQs, water is highly detrimental to nucleophilic fluorination. It strongly solvates the fluoride anion, reducing its nucleophilicity.

    • Solution: Ensure all solvents and reagents are rigorously dried. For instance, spray-dried potassium fluoride can be more effective than anhydrous KF. Using a phase-transfer catalyst can also help to shuttle the "naked" fluoride anion into the organic phase.[1]

  • Poor Fluoride Solubility/Reactivity: Alkali metal fluorides have high lattice energies and are often insoluble in organic solvents.

    • Solution: The use of phase-transfer catalysts (PTCs) like 18-crown-6 for KF or [2.2.2]-cryptand can dramatically improve solubility and reactivity.[8][9] Tetrabutylammonium fluoride (TBAF) is a more soluble organic fluoride source, but its higher basicity can promote elimination.

  • Leaving Group Ability: For the reaction to proceed efficiently, the leaving group must be sufficiently labile.

    • Solution: If you are starting from an alcohol, it must first be converted to a better leaving group, such as a tosylate, mesylate, or triflate.

  • Solvent Choice: The choice of solvent is critical.

    • Solution: Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred for S­N2 reactions as they solvate the cation more strongly than the anion, leaving the fluoride nucleophile more reactive.[10]

Parameter Recommendation Rationale
Fluoride Source Spray-dried KF, CsFHigher surface area and lower water content.
Additives 18-crown-6, [2.2.2]-cryptandIncreases solubility and nucleophilicity of fluoride.
Solvent Anhydrous MeCN, DMF, DMSOPolar aprotic solvents enhance fluoride nucleophilicity.
Temperature 80-150 °CMay be required to overcome activation energy.
Guide 2.2: Poor Regioselectivity in Aromatic C-H Fluorination

Problem: Your electrophilic fluorination of an aromatic compound is producing a mixture of ortho, meta, and para isomers.

dot graph TD { A[Start: Poor Regioselectivity] --> B{Is a directing group present?}; B -- No --> C[Introduce a directing group to guide fluorination to a specific position (e.g., ortho).]; B -- Yes --> D{Is the catalyst system optimized?}; D -- No --> E[Screen different transition metal catalysts (e.g., Pd, Cu) and ligands.]; D -- Yes --> F{Have you explored solvent effects?}; F -- No --> G[Screen a range of solvents with varying polarity and coordinating ability.]; F -- Yes --> H[Consider a different fluorinating agent with a different steric or electronic profile.]; C --> I[Re-run reaction]; E --> I; G --> I; H --> I; I --> J[Analyze results]; } Caption: Decision tree for improving regioselectivity in aromatic C-H fluorination.

Causality and Solutions:

  • Inherent Substrate Reactivity: The electronic properties of the substituents on the aromatic ring will dictate the inherent regioselectivity of the reaction. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.

  • Directing Groups: A powerful strategy to control regioselectivity is the use of a directing group.

    • Solution: Functional groups like amides, pyridines, and carboxylic acids can coordinate to a transition metal catalyst (commonly palladium or copper), bringing the catalyst and the fluorinating agent into close proximity to a specific C-H bond, often in the ortho position.[11][12]

  • Catalyst and Ligand Effects: The choice of catalyst and ligands can have a profound impact on regioselectivity.

    • Solution: For palladium-catalyzed reactions, the ligand can influence the steric environment around the metal center, thus favoring one position over another.[13] Copper catalysts may offer different selectivity profiles compared to palladium.[14]

  • Solvent Effects: The solvent can influence the reaction pathway and the stability of key intermediates.

    • Solution: Screening a range of solvents is recommended. For example, fluorinated solvents like HFIP have been shown to have a remarkable effect on the reactivity and selectivity of some C-H activation reactions.[15] In some cases, changing from a polar solvent like DMSO to a less polar one like dichloromethane can completely reverse the regioselectivity.[16]

Guide 2.3: Formation of Side Products with DAST and Deoxo-Fluor®

Problem: When using DAST or Deoxo-Fluor® for deoxyfluorination, you are observing significant amounts of rearranged or elimination byproducts.

Causality and Solutions:

The mechanism of deoxyfluorination with these reagents can involve the formation of an alkoxyaminosulfur difluoride intermediate, which can then proceed via either an S­N1 or S­N2 pathway.[17] The S­N1 pathway, which involves a carbocation intermediate, is prone to rearrangements and elimination.

  • Wagner-Meerwein Rearrangements: If a carbocation is formed adjacent to a strained ring or a quaternary center, a skeletal rearrangement can occur to form a more stable carbocation before fluoride attack.

    • Solution: Use a less reactive, more selective fluorinating agent like PyFluor® or AlkylFluor, which are less prone to generating carbocationic intermediates.[3][18] Running the reaction at a lower temperature can also help to suppress these rearrangements.

  • Elimination: As previously discussed, elimination to form an alkene is a common side reaction, especially with secondary and tertiary alcohols.

    • Solution: In addition to lowering the temperature and changing the reagent, using a non-coordinating solvent can sometimes disfavor elimination.

Reagent Common Byproducts Mitigation Strategy
DASTAlkenes, rearranged productsLower temperature, switch to PyFluor® or AlkylFluor
Deoxo-Fluor®Alkenes, rearranged productsLower temperature, use of scavengers for HF
Selectfluor®Over-fluorinationControl stoichiometry carefully (use < 1 equivalent)
NFSIUnreacted starting materialMore reactive than Selectfluor in some cases, but less soluble

Section 3: Advanced Topics and Protocols

Introduction to Flow Chemistry for Fluorination

Flow chemistry offers significant advantages for fluorination reactions, particularly in terms of safety and scalability.[3] By performing reactions in a continuous-flow microreactor, hazardous reagents can be generated and consumed in situ, minimizing the risk of handling and storing large quantities of toxic or explosive materials.[19][20]

Key Advantages:

  • Enhanced Safety: Small reaction volumes and in-line quenching of hazardous byproducts like HF significantly improve safety.[3][21]

  • Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to improved yields and selectivity.

  • Scalability: Scaling up a reaction is as simple as running the reactor for a longer period.

dot graph TD { subgraph "Flow Chemistry Setup" A[Reagent Pumps] --> B(Mixing Tee); C[Substrate Pump] --> B; B --> D(Heated/Cooled Reactor Coil); D --> E(Back Pressure Regulator); E --> F(Quenching Stream); F --> G(Product Collection); end } Caption: A basic flow chemistry setup for fluorination.

Protocol: Safe Quenching in a Flow System

A critical aspect of flow fluorination is the in-line quenching of the reaction mixture to neutralize any unreacted fluorinating agent and hazardous byproducts like HF.[3]

  • Setup: After the main reaction coil, add a T-junction to introduce a quenching stream.

  • Quenching Solution: Pump a solution of a weak base, such as saturated aqueous sodium bicarbonate or 5-10% aqueous NaOH, into the reaction stream.[22][23]

  • Mixing: Pass the combined stream through a second mixing coil to ensure complete neutralization.

  • Phase Separation: If the reaction is in an organic solvent, the quenched stream can be directed to an in-line liquid-liquid separator to continuously separate the organic product phase from the aqueous waste phase.

Optimizing Fluorine-18 Radiolabeling for PET Imaging

The short half-life of fluorine-18 (approximately 110 minutes) presents a significant challenge for the synthesis of PET radiotracers.[24][25] Reactions must be fast, efficient, and high-yielding to be practical.

Common Challenges and Solutions:

  • Anhydrous Conditions: Nucleophilic 18F-fluorination requires strictly anhydrous conditions. The [18F]fluoride is typically produced in [18O]water and must be carefully dried.

    • Solution: Azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst like Kryptofix 222 (K2.2.2) and potassium carbonate is the standard method for preparing reactive [18F]fluoride.[26]

  • Base-Sensitive Substrates: Many biomolecules are sensitive to the basic conditions often used in nucleophilic fluorination.

    • Solution: The development of milder methods, such as using organotrifluoroborates or Al-18F chelation, allows for the labeling of sensitive substrates under neutral or even slightly acidic conditions.[24][25][27]

  • Low Molar Activity: Contamination with non-radioactive 19F can lower the molar activity of the radiotracer, which is critical for in vivo imaging.

    • Solution: Use high-purity reagents and minimize exposure to sources of 19F. Automation of the synthesis can help to improve reproducibility and minimize contamination.[27]

Experimental Protocol: One-Step 18F-Labeling of a Peptide

This protocol is a generalized example and must be optimized for the specific peptide.

  • Preparation of [18F]Fluoride: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute with a solution of K2CO3 and K2.2.2 in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride by heating under a stream of nitrogen while adding anhydrous acetonitrile. Repeat this process three times.

  • Labeling: Dissolve the peptide precursor (e.g., with a suitable leaving group like a nitro or trimethylammonium group on an activated aromatic ring) in anhydrous DMSO or DMF and add it to the dried [18F]fluoride. Heat the reaction mixture (e.g., 120-150 °C) for a short period (5-15 minutes).

  • Purification: Quench the reaction with water and purify the 18F-labeled peptide using reverse-phase HPLC.

  • Formulation: The purified peptide is reformulated in a physiologically compatible buffer for in vivo use.

References

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry. [Link]

  • Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science. [Link]

  • Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]

  • Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]

  • Optimizing 18F-labeling of biomolecules using digital microfluidics. Journal of Nuclear Medicine. [Link]

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  • Theoretical Design and Calculation of a Crown Ether Phase-Transfer-Catalyst Scaffold for Nucleophilic Fluorination Merging Two Catalytic Concepts. The Journal of Organic Chemistry. [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. ACS Omega. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

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  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules. [Link]

  • Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Journal of the American Chemical Society. [Link]

  • Optimized method for fluorine-18 radiolabeling of Affibody molecules using RESCA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Lewis base phase transfer catalyst promoted solvent‐free nucleophilic reactions in ionic liquids: Quantum chemical analysis for cooperative enhancement in S N 2 reaction rates. Journal of Computational Chemistry. [Link]

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  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]

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Technical Support Center: Purification Challenges of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Predicament

Welcome to the technical support center for the purification of polar heterocyclic compounds. As researchers in drug discovery and development, you are keenly aware that these molecules are central to medicinal chemistry. However, their polarity, coupled with the presence of basic nitrogen atoms, presents significant purification challenges.[1] Basic heterocycles can interact strongly with acidic silica gel, leading to poor peak shape, streaking, and even irreversible adsorption, while in reversed-phase chromatography, they may exhibit poor retention and elute in the solvent front.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate these common obstacles effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: What is the primary challenge when purifying polar heterocyclic compounds via chromatography?

The main difficulty arises from the dual nature of these compounds: their high polarity and the common presence of basic nitrogen atoms.[1] This leads to a fundamental conflict with standard chromatographic stationary phases. On traditional normal-phase silica, the acidic silanol groups (Si-OH) can strongly and often irreversibly bind to basic heterocycles, causing severe peak tailing or complete loss of the compound.[1] Conversely, on standard reversed-phase (e.g., C18) columns, these highly polar molecules have minimal hydrophobic interaction with the stationary phase, causing them to elute very early, often in the void volume with poor separation.[1][2][3]

Q2: Which chromatography mode is the best starting point for my polar heterocyclic compound?

The optimal choice depends on the specific properties of your analyte (polarity, charge, stability) and the impurities you need to remove. There is no single "best" mode, but here is a breakdown of the four most common strategies:

Chromatography ModeBest For...Key Considerations
Reversed-Phase (RPC) Compounds with sufficient hydrophobic character to be retained on a C18 or similar column. It's the most common HPLC technique.[1]Very polar compounds may show poor retention.[2][3] Use of acidic modifiers (formic acid, TFA) is often necessary to improve the peak shape of basic compounds.[2][4]
Hydrophilic Interaction (HILIC) Very polar, hydrophilic compounds that are poorly retained in RPC.[2][3][4][5]Retention increases with compound polarity.[6] Uses a polar stationary phase (like silica) with a high-organic, low-aqueous mobile phase.[3][5] Excellent for MS-compatibility due to high organic content.[6][7]
Mixed-Mode (MMC) Complex mixtures containing compounds with a wide range of polarities and charges, especially polar and ionizable molecules.[8][9][10]Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) in a single column, offering unique selectivity.[6][8][9][10] Can retain polar compounds without ion-pairing agents.[9]
Supercritical Fluid (SFC) Both chiral and achiral separations, offering very fast and efficient purifications.[11] It is increasingly used for polar compounds.Uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[12][13] SFC is a green technology due to reduced organic solvent consumption.[11]

Q3: When should I add a modifier like formic acid (FA), trifluoroacetic acid (TFA), or triethylamine (TEA) to my mobile phase?

Modifiers are crucial for controlling analyte ionization and interactions with the stationary phase.

  • For Basic Heterocycles (e.g., Pyridines, Imidazoles):

    • In Reversed-Phase (RPC): Add a small amount of an acid like FA or TFA (typically 0.1%). This protonates the basic analyte, ensuring a consistent charge state, and more importantly, it protonates residual acidic silanol groups on the silica surface, minimizing secondary interactions that cause peak tailing.[2]

    • In Normal-Phase (NPC): Add a small amount of a base like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to the eluent.[4][14] This neutralizes the acidic sites on the silica gel, preventing the basic compound from binding too strongly and streaking.[4]

  • For Acidic Heterocycles:

    • In Reversed-Phase (RPC): Adding an acid will suppress the ionization of your acidic compound, making it more neutral and increasing its retention on the non-polar stationary phase.

Q4: My compound is not UV-active. How can I monitor the purification?

When your compound lacks a UV chromophore, you must rely on alternative detection methods.

  • For Thin-Layer Chromatography (TLC): Use a general stain such as potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize spots.[4]

  • For Column Chromatography: If you don't have access to advanced detectors, you may have to run the column "blind" by collecting all fractions and analyzing them by other means (e.g., LC-MS, NMR) after solvent evaporation.

  • Advanced Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors for non-volatile compounds. Mass Spectrometry (MS) is another powerful tool that can be used for detection.

Chromatography Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: My basic heterocyclic compound is streaking or tailing badly on a silica gel column.

  • Probable Cause: Strong acid-base interaction between your basic compound and the acidic silanol groups on the surface of the silica gel.[1][4] This causes a portion of the analyte to bind very tightly, resulting in a smeared or tailing peak.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base such as triethylamine (TEA) or ammonium hydroxide into your mobile phase.[4][14] This base will compete with your analyte for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute symmetrically.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be an effective alternative to silica for basic compounds.[4]

    • Consider an Alternative Mode: If the problem persists, this is a strong indicator that normal-phase is not suitable. Switch to reversed-phase, HILIC, or mixed-mode chromatography.

Issue 2: My polar compound shows little to no retention on a C18 reversed-phase column (elutes in the void volume).

  • Probable Cause: The compound is too hydrophilic and has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.[2][3][5]

  • Solution:

    • Use a Polar-Embedded or Water-Tolerant Column: Switch to a reversed-phase column with a polar-embedded group (e.g., amide, carbamate) or a "water-tolerant" C18 column (e.g., T3 type).[2][7] These columns are designed to prevent "hydrophobic collapse" in highly aqueous mobile phases and offer alternative retention mechanisms for polar analytes.[6][7]

    • Switch to HILIC: This is often the best solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain and separate very polar compounds that are not retained by RPC.[2][3][4][6]

    • Employ Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase. The reagent forms a neutral, more hydrophobic ion pair with your charged analyte, significantly increasing its retention on the C18 column.[6][15] Be aware that these reagents can be difficult to remove from the column and are often not MS-friendly.[6]

    • Try Mixed-Mode Chromatography (MMC): An MMC column with both reversed-phase and ion-exchange characteristics can provide excellent retention for polar and charged compounds without the need for ion-pairing reagents.[6][8][9]

Issue 3: I can't dissolve my sample in the initial HILIC mobile phase (high acetonitrile content).

  • Probable Cause: HILIC requires injection in a solvent that is as weak as, or weaker than, the mobile phase to ensure good peak shape. However, many highly polar compounds have poor solubility in high-organic mixtures.

  • Solution:

    • Use a Stronger Dissolution Solvent (with caution): Dissolve the sample in a minimal amount of a stronger solvent (like water or DMSO) and then dilute it as much as possible with the mobile phase (e.g., acetonitrile).[2] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, so inject the smallest volume possible.

    • Use Solid Load Injection: This is the preferred method for preparative chromatography. Dissolve your sample in a suitable solvent (e.g., methanol, water), add an inert solid support (like Celite or silica gel), and evaporate the solvent completely to create a dry, free-flowing powder.[2][16] This powder can then be loaded directly onto the top of the column.[2] This technique ensures the compound is introduced to the column in a concentrated band without any strong solvent effects.

Issue 4: I'm trying to perform an acid-base extraction, but my recovery is very low.

  • Probable Cause: Several issues can lead to poor recovery in liquid-liquid extractions.

  • Solution:

    • Check pH: Ensure the pH of the aqueous layer is appropriate. To extract a basic heterocycle into the aqueous layer, the pH should be at least 2 units below its pKa. To extract it back into an organic layer, the pH should be at least 2 units above its pKa. Use a pH meter for accuracy.

    • Perform Multiple Extractions: Instead of one extraction with a large volume of solvent, perform three or four extractions with smaller volumes. This is significantly more efficient at recovering the compound.[2]

    • Break Emulsions: Emulsions often form at the interface, trapping your compound.[2] To break them, try adding a saturated solution of sodium chloride (brine) to the aqueous layer, which increases its polarity and can help force the layers to separate.[2][4]

Visual Workflows and Protocols

Decision Workflow for Purification Strategy

This diagram provides a logical path to selecting an appropriate purification technique for your polar heterocyclic compound.

Purification_Strategy cluster_start Start: Crude Polar Heterocycle cluster_rpc Reversed-Phase Path cluster_hilic_mmc Alternative Paths cluster_npc Normal-Phase Path start Analyze Compound Properties (Polarity, pKa, Solubility) rpc_screen Screen on C18 column (Water/ACN or MeOH gradient) start->rpc_screen Is it water soluble? npc_screen Screen on Silica Gel TLC (e.g., DCM/MeOH) start->npc_screen Is it organic soluble? rpc_good Good Retention & Separation rpc_screen->rpc_good rpc_fail No Retention (Elutes in Void) rpc_screen->rpc_fail rpc_optimize Optimize Gradient & Add Modifier (FA/TFA) rpc_good->rpc_optimize Yes hilic Switch to HILIC (e.g., Silica, Amide column) (ACN/Water gradient) rpc_fail->hilic Yes mmc Try Mixed-Mode Column (e.g., RP/Ion-Exchange) rpc_fail->mmc npc_streak Streaking/ Tailing? npc_screen->npc_streak npc_good Good Rf & Spot Shape npc_screen->npc_good npc_modify Add Basic Modifier (TEA) or Switch to Alumina npc_streak->npc_modify Yes npc_run Run Silica Column npc_good->npc_run No npc_modify->npc_run

Sources

Stability testing of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of this compound, with a particular focus on its behavior under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your stability testing protocols.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

Q1: What are the primary concerns for the stability of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate under acidic conditions?

A1: The primary stability concerns for this molecule under acidic conditions revolve around its key functional groups: the piperidine ring, the secondary alcohol, and the trifluoroethyl group. The piperidine nitrogen is basic and will be protonated in acidic media. While this generally increases water solubility, it may also influence the susceptibility of the ring to certain degradation pathways. The secondary alcohol is prone to acid-catalyzed dehydration. The trifluoromethyl group is generally very stable, but under harsh acidic conditions, hydrolysis is a remote possibility.[1][2]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and various pH conditions (acidic, basic, and oxidative).[3] These studies are crucial for several reasons:

  • Identification of Potential Degradants: They help to identify the likely degradation products that could form during long-term storage.[3]

  • Understanding Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.

  • Development of Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods, such as HPLC, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

Q3: What are the relevant regulatory guidelines I should follow for stability testing?

A3: The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the stability testing of new drug substances and products.[5] This guideline details the conditions for long-term, intermediate, and accelerated stability studies, as well as the requirements for forced degradation studies.[5]

II. Troubleshooting Guide: Acidic Stability Studies

This guide provides solutions to specific issues you may encounter during your experiments.

Q1: I'm observing an unexpected new peak in my HPLC chromatogram during an acidic stress study. How do I identify it?

A1: The appearance of a new peak indicates the formation of a degradation product. Based on the structure of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine, a likely degradation pathway under acidic conditions is dehydration of the secondary alcohol to form an alkene.

  • Hypothesized Reaction: The acidic environment can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water will form a double bond.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The expected mass of the dehydration product would be that of the parent compound minus the mass of water (18 Da).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated, NMR spectroscopy can confirm the presence of a double bond and the loss of the hydroxyl group.[6]

    • Varying Stress Conditions: Analyze samples at different time points and acid concentrations. A consistent increase in the new peak's area corresponding with a decrease in the parent peak's area supports the degradation hypothesis.

Q2: My HPLC peak for the parent compound is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for a basic compound like a piperidine derivative is often due to strong interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[7]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 4 is generally recommended). However, ensure the pH remains within the stable range for your column.

    • Add an Ionic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), or an alternative ion-pairing agent into your mobile phase to block the active silanol sites.

    • Use a Different Column: Consider using a column with a different chemistry, such as one with end-capping to reduce the number of free silanols, or a polymer-based column that is more stable at a wider pH range.[8]

Q3: I am not observing any degradation even under harsh acidic conditions. Is this normal?

A3: While 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate may be relatively stable, a complete lack of degradation under forced conditions is unusual and may indicate that the stress applied is insufficient.

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl) and/or the temperature (e.g., from 60 °C to 80 °C).

    • Extend Exposure Time: Increase the duration of the stress testing.

    • Confirm Analyte Presence: Ensure that the lack of degradation is not due to an issue with sample preparation or injection. Analyze a non-stressed control sample to confirm the presence and expected concentration of the parent compound.

III. Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation under Acidic Conditions

This protocol outlines a typical procedure for conducting an acid-stress study.

  • Stock Solution Preparation: Prepare a stock solution of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).

    • Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation:

    • Store both the stress and control samples at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N sodium hydroxide (NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Table 1: Potential Degradation Products and Analytical Approaches
Potential DegradantFormation MechanismRecommended Analytical TechniqueExpected Observation
4-(2,2,2-Trifluoroethylidene)piperidineAcid-catalyzed dehydration of the secondary alcohol.LC-MSA new peak with a mass corresponding to [M-18]+.
Ring-Opened ProductsAcid-catalyzed hydrolysis of the piperidine ring (less likely under mild conditions).LC-MS/MSMultiple new peaks with various masses.
PiperidineCleavage of the C-C bond between the piperidine ring and the side chain.GC-MS (with derivatization) or LC-MSA new peak corresponding to the mass of piperidine.

IV. Visualizations

Hypothetical Acidic Degradation Pathway

G parent 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine intermediate Protonated Alcohol parent->intermediate + H+ dehydrated 4-(2,2,2-Trifluoroethylidene)piperidine intermediate->dehydrated - H2O water H2O

Caption: Hypothetical acid-catalyzed dehydration of the parent compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_stress Prepare Stress Samples (Acid, Base, Oxidative, etc.) prep_stock->prep_stress prep_control Prepare Control Sample prep_stock->prep_control hplc HPLC Analysis prep_stress->hplc prep_control->hplc lcms LC-MS for Identification hplc->lcms data_analysis Data Analysis & Quantification lcms->data_analysis pathway Degradation Pathway Elucidation data_analysis->pathway report Reporting pathway->report

Caption: A comprehensive workflow for forced degradation studies.

V. References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • PMC. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. [Link]

  • Particle Sciences. (n.d.). The Use Of Forced Degradation In Analytical Method Development. [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

  • Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • YouTube. (2018). Substitutions of Alcohols in Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Chemistry Lovers. (n.d.). Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. [Link]

  • Chemistry LibreTexts. (2023). Acidities of Alcohols. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). [Link]

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Technical Support Center: Degradation Pathways of Piperidine Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Oxalate Salts. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and degradation pathways of this important class of compounds. Our goal is to move beyond simple procedural lists to explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability questions that arise when working with piperidine oxalate salts.

Q1: What are the primary degradation pathways for piperidine oxalate salts?

A1: Piperidine oxalate salts are susceptible to degradation through multiple pathways, affecting both the piperidine-containing Active Pharmaceutical Ingredient (API) and the oxalate counter-ion. The primary pathways of concern are:

  • Oxidative Degradation: The nitrogen atom in the piperidine ring is a key site for oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[1] This can be initiated by atmospheric oxygen, residual peroxides in excipients, or intentional exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[1][2]

  • Thermal Degradation: At elevated temperatures, both moieties can degrade. The piperidine ring can undergo complex reactions, while the oxalate salt typically decomposes into sodium carbonate and carbon monoxide at temperatures above 290°C.[1][3][4]

  • Photolytic Degradation: Exposure to light, particularly UV, can provide the energy to initiate free-radical degradation pathways.[1] Protecting samples from light is crucial for maintaining stability.

  • Hydrolytic Degradation: Depending on the pH of the solution, the piperidine salt may be susceptible to acid or base-catalyzed hydrolysis, which can lead to ring cleavage or other structural changes.[1]

  • Salt Disproportionation: This is a critical solid-state phenomenon where the salt converts back to its less soluble free base and oxalic acid, often mediated by moisture or interaction with alkaline excipients.[5][6]

Q2: What is salt disproportionation and why is it a major concern for piperidine oxalate salts?

A2: Salt disproportionation is the process where a salt of a weak base (like a piperidine derivative) and an acid (oxalic acid) reverts to its neutral, non-ionized forms.[5] This is a significant risk for solid dosage forms. The reaction is often facilitated by the presence of moisture, which creates a microenvironment where the equilibrium shifts away from the salt form.[7] It is a critical failure mode because the free base form of the API is typically much less soluble than the oxalate salt, which can lead to drastic reductions in dissolution rate and bioavailability.[6] Excipients with a basic character can exacerbate this issue by altering the microenvironmental pH.[7]

Q3: How does the piperidine ring typically degrade under oxidative stress?

A3: The piperidine ring is vulnerable to oxidation, primarily at the nitrogen and adjacent carbon atoms (α-carbons). Key oxidative degradation products include:

  • N-Oxides: The tertiary amine of the piperidine can be oxidized to form a piperidine N-oxide.[1][8] This is a common metabolic pathway and can also occur during manufacturing or storage.

  • Imines and Ring-Opened Products: Oxidation can proceed via H-abstraction from the ring's CH₂ groups, particularly those adjacent to the nitrogen.[9][10] This can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine) or even ring-opening, resulting in products like 5-aminopentanal.[9][11]

  • Nitrosamines: Under certain conditions, piperidine can react to form nitrosamines, which are often potent carcinogens.[12]

Q4: What is the expected thermal behavior of the oxalate counter-ion?

A4: The oxalate anion itself is subject to thermal decomposition. Studies on sodium oxalate show that it is stable up to approximately 290°C, after which it decomposes to form sodium carbonate (Na₂CO₃) and carbon monoxide (CO) gas.[3][13] This decomposition results in a theoretical mass loss of about 20.9%.[4] At even higher temperatures (above 810°C), the resulting sodium carbonate can further decompose.[13][14] This behavior is important to consider during thermal analyses like TGA or DSC and in manufacturing processes involving heat, such as drying or melt granulation.

Q5: What are the essential analytical techniques for monitoring the degradation of piperidine oxalate salts?

A5: A multi-technique approach is necessary for comprehensive stability analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability testing. A validated stability-indicating HPLC method can separate the parent API from its process impurities and degradation products, allowing for accurate quantification of potency and purity.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for identifying unknown degradation products. It provides molecular weight and fragmentation data that are crucial for structural elucidation.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[17]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study thermal stability, decomposition temperatures, and potential solid-state interactions.[4]

  • X-Ray Powder Diffraction (XRPD): XRPD is critical for monitoring solid-state changes, such as disproportionation, by detecting the conversion of the crystalline salt form to the crystalline free base.[19]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the analysis and handling of piperidine oxalate salts.

Observed Issue Potential Root Cause(s) Recommended Actions & Rationale
Unexpected peaks appear in HPLC chromatogram. 1. Degradation of the API: The new peaks are degradation products formed due to exposure to light, heat, oxygen, or incompatible solvents/excipients.[1] 2. Contamination: Impurities from solvents, glassware, or other experimental components.1. Perform a Forced Degradation Study: Intentionally stress the sample (see Protocol 1) to confirm if the unknown peaks match the generated degradants. This is the definitive way to prove the peaks are related to the API.[20] 2. Analyze a Blank: Inject your sample solvent (diluent) to rule out contamination from the analytical system itself. 3. Review Sample Handling: Ensure samples are protected from light using amber vials and stored at appropriate temperatures.[1]
Potency/Assay value is decreasing over time. 1. Chemical Degradation: The API is degrading into other compounds, leading to a lower concentration of the intact molecule.[21] 2. Salt Disproportionation: In solid samples, the salt may be converting to the less soluble free base, which might not fully dissolve in the analytical diluent, leading to an artificially low assay value.[6]1. Check Mass Balance: In your HPLC analysis, sum the peak area of the API and all degradation products. A good mass balance (95-105%) indicates that the loss in API is accounted for by the formation of degradants.[22] 2. Modify Diluent: If disproportionation is suspected, try a diluent with a lower pH (e.g., acidified mobile phase) to ensure both the salt and any potential free base are fully solubilized before injection.
Poor dissolution or physical changes (e.g., precipitation, color change) in the formulation. 1. Salt Disproportionation: Formation of the insoluble free base on the surface of particles is a common cause of poor dissolution.[5][6] 2. Hygroscopicity: The salt may be absorbing atmospheric moisture, which can act as a solvent and accelerate degradation or disproportionation. 3. Oxidative Degradation: The formation of colored degradation products often points towards oxidative pathways.1. Use Solid-State Analytics: Employ XRPD or Raman spectroscopy to check for the presence of the crystalline free base in the stored formulation.[19] 2. Control Humidity: Store the material in a desiccator or controlled humidity chamber and re-test. This helps isolate the effect of moisture. 3. Inert Atmosphere: If oxidation is suspected, store a sample under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored in air.[1]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Conducting a Forced Degradation Study

This protocol outlines the steps for a comprehensive forced degradation study, a regulatory requirement and an essential tool for understanding stability, as mandated by guidelines like ICH Q1A(R2).[23][24][25] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a detectable level without completely destroying the sample.[23]

Objective: To intentionally generate degradation products of a piperidine oxalate salt under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.[20]

Materials:

  • Piperidine oxalate salt (API)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Class A volumetric glassware

  • pH meter, calibrated

  • HPLC system with DAD/UV and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the piperidine oxalate salt in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Store at room temperature for 24 hours. If no degradation is seen, heat at 60°C for a shorter duration.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Store at room temperature for 8 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute to the target concentration before analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid API in an oven at 80°C for 48 hours.

    • Separately, place a sealed vial of the stock solution in the oven under the same conditions.

    • Prepare/dilute samples to the target concentration for analysis.

  • Photolytic Degradation (as per ICH Q1B):

    • Expose the solid API and the stock solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Prepare/dilute samples to the target concentration for analysis.

  • Analysis:

    • Analyze all stressed samples, an unstressed control, and a blank using a suitable HPLC method (see Protocol 2).

    • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent API.

    • Ensure the analytical method provides adequate separation between the parent peak and all degradant peaks.[15]

Section 4: Data Interpretation & Visualization

Hypothetical Forced Degradation Data Summary

The results from a forced degradation study can be summarized to provide a clear overview of the API's stability profile.

Stress Condition % Assay of API % Total Impurities Mass Balance (%) Observations
Unstressed Control99.80.2100.0-
0.1 M HCl, 60°C, 8h91.58.399.8Major degradant at RRT 0.85
0.1 M NaOH, RT, 8h88.211.699.8Two major degradants at RRT 0.72 and 0.91
3% H₂O₂, RT, 24h85.114.899.9Significant degradation; main peak at RRT 1.1 (likely N-oxide)
Thermal (80°C, 48h)98.91.099.9Minor degradation observed.
Photolytic (ICH Q1B)94.35.699.9Several minor photodegradants formed.

RRT = Relative Retention Time

Visualizing Degradation Pathways and Workflows

Diagrams are essential for conceptualizing complex processes. The following are generated using Graphviz (DOT language).

G Figure 1. General Workflow for Degradation Investigation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Characterization & Resolution A Unexpected Peak / Potency Loss B Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B Initiate Study C Develop Stability-Indicating HPLC Method B->C Provide Samples for Method Dev. D Analyze Stressed Samples B->D C->D Apply Method E Identify Degradants (LC-MS, NMR) D->E Data for Identification F Elucidate Degradation Pathway E->F G Implement Control Strategy (e.g., pH control, packaging, antioxidants) F->G

Caption: General workflow for investigating degradation issues.

G Figure 2. Hypothetical Oxidative Degradation of a Piperidine Moiety A Piperidine Derivative R-N(CH₂)₅ B Piperidine N-Oxide R-N⁺(O⁻)(CH₂)₅ A->B Oxidation (e.g., H₂O₂) C Imine Intermediate e.g., Tetrahydropyridine A->C H-abstraction at α-carbon D Ring-Opened Products e.g., Aminoaldehydes C->D Hydrolysis / Further Oxidation

Caption: Hypothetical oxidative degradation pathways for a piperidine moiety.

G Figure 3. Mechanism of Solid-State Salt Disproportionation Salt Piperidinium Oxalate Salt (Crystalline, Soluble) Moisture Adsorbed Water (Moisture Layer) Salt->Moisture dissolves in FreeBase Piperidine Free Base (Crystalline, Poorly Soluble) CounterIon Oxalic Acid Moisture->FreeBase facilitates proton transfer to Moisture->CounterIon Excipient Basic Excipient (e.g., Mg Stearate) Excipient->Moisture raises micro-pH

Caption: The role of moisture in mediating salt disproportionation.

Section 5: References

  • Talanta. (1978). Investigation on the drying and decomposition of sodium oxalate. PubMed. Retrieved from [Link]

  • Thakral, N. K., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Retrieved from [Link]

  • CAS. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Thakral, N. K., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. Retrieved from [Link]

  • Purdue University. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. Retrieved from [Link]

  • Sathisaran, I., & Dalrymple, D. (2018). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Sodium oxalate. Retrieved from [Link]

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). DTA-TG curves of sodium oxalate recorded in N2 atmosphere. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Biosynce. (n.d.). Under what conditions does piperidine decompose?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Retrieved from

  • Slideshare. (n.d.). Degradation and Degradant Characterization. Retrieved from [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Retrieved from [Link]

  • ResearchGate. (2023). Analysing Impurities and Degradation Products. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. Retrieved from

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Quin, L. D., & Shelburne, F. A. (1964). Rearrangement of Some Piperidine N-Oxides to Hexahydro-1,2-oxazepines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Research and Reviews of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of Trifluoromethylated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of working with trifluoromethylated precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter reactivity issues in trifluoromethylation reactions. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your syntheses.

The trifluoromethyl group is a crucial substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic properties of the CF3 group often lead to poor reactivity of the precursor molecules, posing significant challenges in synthetic chemistry.[4] This guide provides in-depth solutions to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during trifluoromethylation reactions.

Q1: My trifluoromethylation reaction shows low or no yield. What are the primary causes?

A1: Low or no yield is a frequent issue and can stem from several factors:

  • Poor Precursor Activation: The trifluoromethyl source may not be effectively activated to generate the reactive trifluoromethyl species (radical, nucleophile, or electrophile).[5]

  • Inappropriate Reagent Choice: The selected trifluoromethylating reagent might not be suitable for your specific substrate's electronic and steric properties.[6] For instance, electrophilic reagents like Togni's or Umemoto's reagents are often effective for electron-rich substrates, while radical sources like sodium triflinate (Langlois reagent) may be better for other systems.[6][7][8][9][10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact reaction outcomes.[5][6] Some electrophilic trifluoromethylations require low temperatures to prevent reagent decomposition, whereas other methods may need heating.[6]

  • Catalyst Inactivity or Decomposition: The catalyst, whether a transition metal complex or a photocatalyst, may be inactive or degrade under the reaction conditions.[5]

  • Presence of Inhibitors: Impurities in reagents or solvents, or even reaction byproducts, can inhibit the catalytic cycle.[5] Oxygen, for example, can interfere with radical reactions.[5]

Q2: How do I choose the right trifluoromethylating reagent for my substrate?

A2: The choice of reagent is critical and depends on the nature of your substrate and the desired transformation. Here’s a general guideline:

Reagent TypeCommon ReagentsTypical Substrates & Conditions
Nucleophilic Ruppert-Prakash reagent (TMSCF₃), Fluoroform-derived reagentsCarbonyls (aldehydes, ketones), imines.[11][12][13] Often requires a nucleophilic activator like a fluoride source.[11]
Electrophilic Togni's reagents, Umemoto's reagents, Yagupolskii's reagentsElectron-rich arenes, heterocycles, β-ketoesters, alkenes.[6][7][8][10][14][15] Can sometimes generate CF₃ radicals via single-electron transfer.[7][10]
Radical Langlois reagent (CF₃SO₂Na), Trifluoroiodomethane (CF₃I), Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)Alkenes, alkynes, (hetero)arenes.[3][9][16] Often used in photoredox catalysis or with a radical initiator.[3][17][18]

Q3: My reaction stalls before completion. What can I do?

A3: Reaction stalling often points to catalyst deactivation or the formation of inhibitory byproducts.[5]

  • Catalyst Deactivation: The catalyst may degrade over time. Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.[5]

  • Inhibitor Formation: If byproducts are suspected to be the cause, a change in reaction conditions (e.g., solvent, temperature) might mitigate their formation.

Q4: I'm observing undesired side reactions. How can I improve selectivity?

A4: Side reactions, such as hydrodefluorination or reactions with the solvent, can lower the yield of the desired product.[5][19]

  • Solvent Choice: The solvent can play a crucial role in both reactivity and selectivity.[20] It's recommended to screen solvents that are inert under the reaction conditions, such as acetonitrile (MeCN) or dimethylformamide (DMF).[5]

  • Protecting Groups: For substrates with sensitive functional groups (e.g., -OH, -NH₂), using appropriate protecting groups can prevent unwanted reactions with the trifluoromethylating reagent.[21]

  • Control Radical Concentration: In radical reactions, an excess of trifluoromethyl radicals can lead to side reactions. Try reducing the amount of radical initiator or the intensity of the light source in photocatalytic setups.[5]

II. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to overcoming specific challenges in trifluoromethylation.

Guide 1: Low Yield in Nucleophilic Trifluoromethylation of Carbonyls

Problem: Poor conversion of an aldehyde or ketone to the corresponding trifluoromethylated alcohol using the Ruppert-Prakash reagent (TMSCF₃).

Causality Analysis: The key to this reaction is the generation of a trifluoromethyl anion equivalent, which is initiated by a nucleophilic activator.[11][12] Low yields often indicate inefficient activation or instability of the reagents.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low yield in nucleophilic trifluoromethylation.

Detailed Steps:

  • Verify Activator Efficacy:

    • Fluoride Sources (TBAF, CsF): These are highly effective but are also very sensitive to moisture.[11] Ensure you are using a fresh, anhydrous source of fluoride. Consider using an anhydrous solution of TBAF in THF.

    • Alternative Activators: If fluoride sources fail, explore other nucleophilic catalysts like amine N-oxides or N-heterocyclic carbenes, which can be more robust.[11]

  • Optimize Solvent and Temperature:

    • Solvent: DMF is often a good solvent for these reactions as it can improve the catalytic activity of some initiators.[11]

    • Temperature: While many reactions proceed at room temperature, some less reactive substrates may benefit from gentle cooling (to 0 °C) to improve the stability of the intermediates or gentle heating to increase the reaction rate.

  • Ensure Reagent Purity:

    • TMSCF₃: Use freshly opened or distilled reagent.

    • Substrate and Solvent: Ensure your carbonyl compound and solvent are pure and anhydrous. Water can quench the trifluoromethyl anion.

Guide 2: Poor Reactivity in Radical Trifluoromethylation of Heterocycles

Problem: Low conversion in the trifluoromethylation of an electron-deficient heterocycle using a radical source like CF₃SO₂Na (Langlois reagent) and an oxidant.

Causality Analysis: Radical trifluoromethylation of heterocycles is a complex process involving the generation of trifluoromethyl radicals, their addition to the heterocycle, and subsequent oxidation of the resulting radical adduct.[20] Each of these steps can be a bottleneck.

Experimental Protocol for Optimization:

  • Reagent Screening:

    • Radical Source: Besides CF₃SO₂Na, consider other sources like CF₃I (with a photoredox catalyst) or Togni's reagent (which can also act as a radical source).[3][9][22]

    • Oxidant: Screen different oxidants. tert-Butyl hydroperoxide (TBHP) is common, but others like K₂S₂O₈ may be more effective for certain substrates.[17]

  • Solvent Effects:

    • The choice of solvent can dramatically influence regioselectivity and yield.[20] A common solvent system is a biphasic mixture like DCM/H₂O or DMSO/H₂O.[20] It is crucial to screen different solvent systems to find the optimal conditions for your specific substrate.

  • Role of Additives:

    • Acids/Bases: The pH of the reaction mixture can be critical. For some substrates, the addition of an acid can improve the solubility of reagents and enhance conversion.[17] For others, a base might be necessary.[6]

    • Metal Catalysts: In some cases, the addition of a catalytic amount of a metal salt (e.g., Cu(I) or Cu(II)) can facilitate the reaction.[2][23]

Optimization Workflow Diagram:

Caption: Workflow for optimizing radical trifluoromethylation reactions.

Guide 3: Functional Group Intolerance in Electrophilic Trifluoromethylation

Problem: An electrophilic trifluoromethylation reaction (e.g., using Togni's reagent) on a complex molecule results in low yield or decomposition of the starting material due to reaction with sensitive functional groups.

Causality Analysis: Electrophilic trifluoromethylating reagents can react with nucleophilic functional groups like unprotected amines, alcohols, and thiols, leading to undesired side products and consumption of the reagent.[21]

Mitigation Strategies:

StrategyDescriptionWhen to Use
Protecting Groups Temporarily mask sensitive functional groups (e.g., Boc for amines, TBS for alcohols).[21]When direct trifluoromethylation of the unprotected substrate fails or gives complex mixtures.
Switch Reagent Type Change from an electrophilic to a radical-based method, which often exhibits broader functional group tolerance.[21]If protecting group strategies are not feasible or lead to overall lower yields.
Use Milder Reagents Some modern electrophilic reagents show higher reactivity with broader functional group tolerance.When standard electrophilic reagents prove too harsh for the substrate.
Optimize Reaction Conditions Lowering the reaction temperature can sometimes suppress side reactions by reducing the reactivity of the trifluoromethylating agent towards sensitive functional groups.As a first-line optimization strategy before resorting to more drastic changes.

III. Conclusion

Overcoming the poor reactivity of trifluoromethylated precursors requires a systematic and informed approach. By understanding the underlying principles of the different trifluoromethylation methods and carefully selecting reagents and optimizing reaction conditions, researchers can significantly improve the success rate of their synthetic endeavors. This guide provides a starting point for troubleshooting common issues, but it is essential to consult the primary literature for methodologies tailored to specific substrate classes.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions.
  • Benchchem. (n.d.). Strategies to improve functional group tolerance in trifluoromethylation.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-trifluoromethylation.
  • Perkins, R. J., et al. (2016). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 7(8), 5133-5137. Retrieved from [Link]

  • Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 765-825. Retrieved from [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for the Hydrogenation of Trifluoromethylphenyl Derivatives.
  • Mizuta, S., et al. (2013). Catalysis for Fluorination and Trifluoromethylation. Nature Chemistry, 5(2), 100-111. Retrieved from [Link]

  • Ni, C., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 765-825. Retrieved from [Link]

  • Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148-173. Retrieved from [Link]

  • Besset, T., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(51), 16806-16829. Retrieved from [Link]

  • Carboni, A., et al. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters, 24(50), 9284-9289. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2011). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 76(8), 2824-2829. Retrieved from [Link]

  • van der Ham, A. G. J., et al. (2024). Mechanistic Insights on the Challenging Trifluoromethylation of Ni(II). ACS Catalysis, 14(10), 7146-7155. Retrieved from [Link]

  • Mizuta, S., et al. (2013). Catalysis for Fluorination and Trifluoromethylation. Nature Chemistry, 5(2), 100-111. Retrieved from [Link]

  • Unknown. (n.d.). 1.5 Radical Trifluoromethylation. Retrieved from [Link]

  • Shen, M., & Li, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1405-1417. Retrieved from [Link]

  • Liu, X., et al. (2015). Trifluoromethyltrimethylsilane: nucleophilic trifluoromethylation and beyond. Chemical Reviews, 115(2), 683-730. Retrieved from [Link]

  • Shcherbina, G., & Starodubtsev, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Retrieved from [Link]

  • Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Retrieved from [Link]

  • Unknown. (n.d.). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. Retrieved from [Link]

  • Besset, T., et al. (2014). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ChemInform, 46(33). Retrieved from [Link]

  • Islam, M. R., et al. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Chemical Reviews, 3(1), 1-18. Retrieved from [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. Retrieved from [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Validation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of pharmaceutical intermediates are paramount. This guide provides an in-depth technical comparison and validation workflow for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, a key building block in medicinal chemistry, utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral characteristics, compare them with potential impurities, and provide a robust validation protocol grounded in scientific principles and regulatory expectations.

The Rationale for ¹H NMR in the Validation of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its substitution pattern profoundly influences biological activity. The introduction of a 1-hydroxy-2,2,2-trifluoroethyl group at the 4-position introduces chirality and the unique physicochemical properties of fluorine, such as increased metabolic stability and binding affinity. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules, providing detailed information about the molecular framework through chemical shifts, signal multiplicities, and coupling constants. For fluorinated compounds, the influence of the highly electronegative fluorine atoms on the chemical shifts of nearby protons provides a distinct spectral signature, aiding in unambiguous identification.[1]

Predicted ¹H NMR Spectrum of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate

A thorough understanding of the expected ¹H NMR spectrum is the foundation of its use in validation. The spectrum of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate in a suitable deuterated solvent, such as D₂O or DMSO-d₆, is predicted to exhibit the following key features. The presence of the oxalate counterion will result in the protonation of the piperidine nitrogen, leading to downfield shifts of the adjacent protons.

1. Piperidine Ring Protons:

  • H-2 and H-6 (Axial and Equatorial): The protons on the carbons alpha to the nitrogen (C2 and C6) are expected to be the most downfield of the ring protons due to the inductive effect of the protonated nitrogen. They will likely appear as complex multiplets in the range of 3.0-3.5 ppm . The axial and equatorial protons will have different chemical shifts and will show geminal and vicinal coupling to each other and to the H-3/H-5 protons.

  • H-3 and H-5 (Axial and Equatorial): These protons, beta to the nitrogen, will resonate upfield from the H-2/H-6 protons, likely in the region of 1.8-2.2 ppm . They will also appear as complex multiplets due to coupling with neighboring protons.

  • H-4 (Axial): The proton on the carbon bearing the substituent (C4) is expected to be a multiplet around 1.6-1.9 ppm . Its chemical shift and multiplicity will be influenced by its axial or equatorial orientation and coupling to the adjacent H-3 and H-5 protons and the H-1' proton of the side chain.

2. 1-Hydroxy-2,2,2-trifluoroethyl Side-Chain Protons:

  • H-1' (CH(OH)CF₃): This proton is attached to a carbon bearing both a hydroxyl group and a trifluoromethyl group. The strong electron-withdrawing effects of the oxygen and the three fluorine atoms will cause a significant downfield shift. This proton is expected to appear as a quartet in the range of 4.0-4.5 ppm . The quartet multiplicity arises from coupling to the three equivalent fluorine atoms of the CF₃ group (³JHF).

  • OH Proton: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. In D₂O, this signal will exchange with deuterium and will not be observed. In a non-protic solvent like DMSO-d₆, it would likely appear as a broad singlet.

  • NH Proton: Similar to the hydroxyl proton, the piperidinium proton is exchangeable. In D₂O, it will be unobservable due to exchange. In DMSO-d₆, it would appear as a broad singlet.

3. Oxalate Counter-ion:

  • The oxalate anion (C₂O₄²⁻) has no protons and therefore will not produce a signal in the ¹H NMR spectrum.

Comparison with Potential Impurities and Alternative Structures

A critical aspect of validation is to demonstrate specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][3] For 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, potential impurities could arise from the synthetic route. Common synthetic strategies for 4-substituted piperidines may involve the reduction of a corresponding pyridine derivative or the alkylation of a piperidine precursor.[4][5][6] The trifluoroethanol moiety is often introduced via the reduction of a trifluoroacetyl group.[7][8]

Based on these general synthetic pathways, a comparison with likely impurities is presented below:

CompoundKey Differentiating ¹H NMR Signals
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate (Target) Quartet at ~4.0-4.5 ppm (CH(OH)CF₃). Piperidine ring protons in the ~1.6-3.5 ppm range.
4-(2,2,2-Trifluoroacetyl)piperidine (Precursor/Impurity) Absence of the quartet at ~4.0-4.5 ppm. Presence of a multiplet for the piperidine H-4 proton significantly downfield due to the adjacent ketone.
Pyridine Precursor (e.g., 4-(1-Hydroxy-2,2,2-trifluoroethyl)pyridine) Presence of aromatic proton signals in the ~7.0-8.5 ppm range.
Piperidine (Starting Material) A simple spectrum with broad multiplets around 2.8 ppm (alpha protons) and 1.5 ppm (beta and gamma protons).
2,2,2-Trifluoroethanol (Reagent) A quartet at ~3.9 ppm and a triplet for the hydroxyl proton (in a non-exchangeable solvent).

This table highlights the unique spectral features of the target compound that allow for its clear differentiation from potential process-related impurities.

Experimental Protocol for ¹H NMR Validation

The following is a detailed, step-by-step methodology for the validation of a quantitative ¹H NMR (qNMR) method for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, adhering to the principles of scientific integrity and based on ICH Q2(R1) guidelines.[2][9][10]

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) of high purity.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dioxane. The choice of internal standard should ensure that its signals do not overlap with those of the analyte.[11][12]

  • Analytical Balance: A calibrated microbalance for accurate weighing.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate reference standard and the sample to be tested into separate vials.

  • Accurately weigh a suitable amount of the internal standard into each vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.

  • Dissolve the contents of each vial in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex each solution until fully dissolved and transfer to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Temperature: Set the probe temperature to a constant value (e.g., 298 K) to ensure reproducibility.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans (ns): Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.

    • Acquisition Time (aq): A sufficiently long acquisition time is necessary for good resolution.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction.

  • Integrate the well-resolved signal of the analyte (e.g., the quartet of the CH(OH)CF₃ proton) and a well-resolved signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

5. Validation Parameters:

The method should be validated for the following parameters as per ICH Q2(R1) guidelines:[3][9][13]

  • Specificity: Demonstrate that the signal used for quantification of the analyte is free from interference from the internal standard, impurities, and the solvent.

  • Linearity: Analyze a series of solutions with varying concentrations of the analyte to demonstrate a linear relationship between the concentration and the integral ratio.

  • Accuracy: Determine the agreement between the measured purity and the true value, often assessed by analyzing a certified reference material or by spiking a sample with a known amount of pure analyte.

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day and by the same analyst.

    • Intermediate Precision: Assess the variation in results when the analysis is performed on different days, by different analysts, or with different instruments.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Workflow for ¹H NMR Validation

The following diagram illustrates the logical workflow for the validation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate using ¹H NMR.

Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation (ICH Q2(R1)) weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Temp, Shim) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate specificity Specificity calculate->specificity linearity Linearity calculate->linearity accuracy Accuracy calculate->accuracy precision Precision calculate->precision

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] However, the relentless drive for improved efficacy, safety, and pharmacokinetic profiles necessitates continuous innovation. One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine.[2][3] This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data and detailed protocols, to illuminate the profound impact of this unique halogen.

The Strategic Role of Fluorine in Modulating Molecular Properties

The substitution of hydrogen with fluorine, an atom only slightly larger, can dramatically alter a molecule's properties.[4] This is due to the extreme electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond.[5][6] These fundamental characteristics cascade into several pharmacologically relevant effects:

  • Metabolic Stability: The high energy of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[6] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolism, often leading to a longer drug half-life and improved bioavailability.[7]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of a nearby piperidine nitrogen.[8][9] This is a critical parameter, as pKa influences a compound's solubility, cell permeability, and potential for off-target effects like hERG channel binding, which is associated with cardiovascular toxicity.[10][11]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring.[5][12] This can lock the molecule into a more "bioactive" conformation, enhancing its binding affinity for the target protein.[12]

  • Lipophilicity and Permeability: While often increasing lipophilicity, the effect of fluorine is context-dependent and can be strategically used to enhance membrane permeability and absorption.[13][14]

Comparative Analysis: A Case Study in Efficacy

To illustrate these principles, let's consider a hypothetical case study comparing a non-fluorinated piperidine analog (Analog A ) with its strategically fluorinated counterpart (Analog B ).

PropertyAnalog A (Non-Fluorinated)Analog B (3-axial-Fluoropiperidine)Rationale for Change
Target Binding Affinity (IC50) 50 nM15 nMFluorine-induced conformational change favors a more potent binding mode.[12]
Metabolic Half-Life (t½) in HLM 15 min90 minFluorine at a metabolic "hotspot" blocks CYP450-mediated oxidation.[6]
Piperidine Nitrogen pKa 9.57.6The inductive effect of the vicinal fluorine atom lowers the basicity.[9][10]
Calculated LogP 2.22.5Fluorine substitution generally increases lipophilicity.[14]
hERG Inhibition (IC50) 1.2 µM> 30 µMReduced basicity (pKa) often correlates with decreased affinity for the hERG channel.[11]

HLM: Human Liver Microsomes

This comparative data clearly demonstrates the potential of fluorination. Analog B not only shows a significant improvement in potency and metabolic stability but also a drastically improved safety profile concerning hERG liability.

Visualizing the Rationale: Key Mechanistic Diagrams

To better understand the underlying principles, the following diagrams illustrate the core concepts.

cluster_0 Metabolic Blocking by Fluorination A Analog A (Non-Fluorinated Piperidine) Metabolite Oxidized Metabolite (Inactive) A->Metabolite CYP450 Oxidation at C3-H B Analog B (3-Fluoropiperidine) NoRxn Metabolism Blocked B->NoRxn Resistant C3-F Bond

Caption: Fluorine blocks metabolic oxidation at a susceptible position.

cluster_pka pKa Modulation cluster_herg hERG Channel Interaction AnalogA Analog A High Basicity pKa = 9.5 AnalogB Analog B Reduced Basicity pKa = 7.6 hERG hERG Channel AnalogA->hERG High Affinity (Potential Toxicity) AnalogB->hERG Low Affinity (Improved Safety) F F F->AnalogB Inductive Electron Withdrawal

Caption: Fluorine's inductive effect lowers pKa, reducing hERG affinity.

Experimental Protocols for Efficacy Evaluation

Accurate comparison requires robust, validated experimental protocols. The following are standard methodologies for assessing the key parameters discussed.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.[15]

Objective: To determine the rate at which the parent compound is metabolized by liver enzymes.

Materials:

  • Test compounds (Analog A, Analog B) dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Positive control (e.g., Testosterone, a known CYP3A4 substrate).[16]

  • Acetonitrile with an internal standard (for reaction quenching and analysis).

  • 96-well incubation plate and a temperature-controlled shaker (37°C).

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer.

  • Reaction Setup: In a 96-well plate, add phosphate buffer. Add a small volume of the test compound stock solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control (T=0 sample), add quenching solution before the NADPH system.

  • Incubation: Incubate the plate at 37°C with shaking. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.[17]

Objective: To assess a compound's ability to diffuse across an artificial lipid membrane, modeling passive intestinal absorption.

Materials:

  • PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate).

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

  • Phosphate Buffered Saline (PBS) at pH 7.4 (for the acceptor plate) and pH 5.0 (for the donor plate, to simulate the gut).

  • Test compounds and controls (high and low permeability) dissolved in DMSO.

Procedure:

  • Membrane Coating: Carefully coat the filter of the donor plate with the phospholipid solution.

  • Acceptor Plate Prep: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Donor Plate Prep: Prepare the test compounds in PBS (pH 5.0) and add them to the coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and standard equations.

cluster_workflow Drug Discovery Workflow: Analog Comparison Synthesis Synthesis & Purification (Analog A & B) Screening In Vitro Screening Cascade Synthesis->Screening Binding Target Binding Assay (Potency - IC50) Screening->Binding Metabolism Metabolic Stability (HLM - t½) Screening->Metabolism Safety Safety Assessment (hERG, pKa) Screening->Safety Permeability Permeability Assay (PAMPA - Pe) Screening->Permeability Analysis Data Analysis & Structure-Activity Relationship (SAR) Binding->Analysis Metabolism->Analysis Safety->Analysis Permeability->Analysis Decision Lead Candidate Selection Analysis->Decision

Caption: A typical workflow for comparing drug candidate analogs.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a proven and powerful method for optimizing piperidine-containing drug candidates.[12][13] As demonstrated, fluorination can concurrently enhance metabolic stability, modulate pKa to improve safety profiles, and increase binding potency.[6][10][12] While not a universal solution, the judicious application of fluorine, guided by robust experimental data, allows medicinal chemists to fine-tune molecular properties with a precision that is difficult to achieve with other elements. The continued development of novel synthetic fluorination methods will further expand the ability of researchers to access new chemical space and design the next generation of highly effective and safe therapeutics.[18][19]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Jadhav, S. S., & Singh, A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5871. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • He, Y., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11474–11480. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]

  • Rueda-Zubiaurre, A., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(6), 523–530. [Link]

  • Conti, P., & Rivalta, I. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 26(11), 3291. [Link]

  • Rueda-Zubiaurre, A., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375–2384. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting. [Link]

  • Gurbych, O., et al. (2024). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Alera Labs. (2019, May 9). In Vitro ADME Assays. Alera Labs. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2025). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry. [Link]

  • O'Brien-Nicholson, B. M., & Cadelis, M. M. (2017). Chemoselective fluorination and chemoinformatic analysis of griseofulvin: natural vs fluorinated fungal metabolites. Organic & Biomolecular Chemistry, 15(30), 6433–6443. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Jetha, Y., & Ilardi, E. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4504. [Link]

  • Montclare, J. K. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8820. [Link]

Sources

LC-MS analysis for purity confirmation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to LC-MS Purity Analysis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical purity assessment of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (MW: 273.21, Formula: C₉H₁₄F₃NO₅)[1]. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a logical framework for method selection and explaining the causality behind key experimental choices to ensure robust and reliable results.

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. The subject compound, a fluorinated piperidine derivative, presents unique analytical challenges due to its combination of a polar trifluoroethyl alcohol group and a basic piperidine ring. LC-MS is the analytical technique of choice for this application, offering unparalleled sensitivity and selectivity for separating the main component from potential process-related impurities and degradation products.[2]

Strategic Approach: Selecting the Right Chromatographic Method

The primary challenge in analyzing this molecule is achieving adequate retention and symmetrical peak shape. The compound's polar and basic nature dictates a careful selection of the chromatographic mode. A decision-making process for method selection is outlined below.

MethodSelection Analyte Analyte Properties: - Polar (CF3CH(OH)-) - Basic (Piperidine) - Oxalate Salt Start Start Method Development: Reversed-Phase (RP) LC Analyte->Start CheckRetention Assess Retention on C18 Column (e.g., k' < 1.5?) Start->CheckRetention OptimizeRP Optimize RP Method: - Adjust Mobile Phase pH (Acidic) - Screen Polar-Embedded Columns - Fine-tune Gradient CheckRetention->OptimizeRP No (Adequate Retention) ConsiderHILIC Switch to Alternative Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) CheckRetention->ConsiderHILIC Yes (Poor Retention) RP_Success SUCCESS: Robust & Reproducible RP-LC-MS Method OptimizeRP->RP_Success OptimizeHILIC Optimize HILIC Method: - High Organic Mobile Phase - Adjust Aqueous Component pH/Buffer - Test HILIC Column Chemistries ConsiderHILIC->OptimizeHILIC HILIC_Success SUCCESS: Robust HILIC-LC-MS Method OptimizeHILIC->HILIC_Success

Caption: Logical workflow for selecting the optimal chromatographic method.

Comparison of Chromatographic Techniques

The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is the most critical decision. While RP is the industry's first choice, HILIC provides a powerful alternative for highly polar molecules that are poorly retained in RP systems.[3][4]

Technique Separation Principle Advantages for this Analyte Disadvantages & Mitigation Strategies
Reversed-Phase (RP) Chromatography Partitioning based on hydrophobicity; analytes are retained on a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase.- Industry Standard: Well-understood, robust, and widely available columns.[5]- Good MS Compatibility: Mobile phases are generally compatible with ESI.- Controls Peak Shape: Acidic modifiers (e.g., formic acid) ensure the piperidine is protonated, preventing peak tailing by minimizing interactions with residual silanols.- Poor Retention: The analyte's polarity can lead to elution near or in the void volume.[3]Mitigation: Use a column with a high surface area, a polar-embedded or polar-endcapped stationary phase, or reduce the initial organic percentage in the gradient.
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the surface of a polar stationary phase. Elution is driven by an increasing concentration of the aqueous component in the mobile phase.- Excellent Retention: Specifically designed for polar compounds.[4]- Enhanced ESI Signal: High organic content of the mobile phase promotes efficient desolvation and ionization, potentially increasing sensitivity.- Method Development Complexity: Can be less intuitive than RP; equilibration times can be longer.- Sample Diluent Effects: The sample must be dissolved in a high-organic solvent to prevent peak distortion, which can be a challenge for the oxalate salt form.

For 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, an optimized Reversed-Phase method is the recommended starting point due to its robustness and the ability to control the ionization state of the basic piperidine moiety.[6]

Recommended Experimental Protocol: A Validated RP-LC-MS/MS Method

This protocol is designed as a self-validating system, where the rationale for each step is explained to ensure adaptability and troubleshooting. The overall workflow is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Weigh accurately (~1 mg/mL stock) Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Dilute to working conc. (e.g., 10 µg/mL) LC LC Separation (C18 Column, Acidified MP) Gradient Elution Prep->LC MS MS Detection (ESI+, Full Scan & dd-MS²) LC->MS Process Integrate Chromatograms Identify Impurities (Mass & Fragmentation) Calculate % Purity (Area Percent) MS->Process

Caption: High-level experimental workflow from sample preparation to data analysis.

Step 1: Sample and Mobile Phase Preparation
  • Sample Diluent: A mixture of 50:50 (v/v) Acetonitrile:Water. This composition ensures solubility of the oxalate salt while being compatible with the initial mobile phase conditions, preventing peak distortion.

  • Sample Preparation: Prepare a stock solution of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate at 1.0 mg/mL in the diluent. Further dilute to a working concentration of approximately 10 µg/mL for analysis.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. The acidic modifier is critical to protonate the piperidine nitrogen, ensuring a single ionic species and promoting good peak shape by preventing silanol interactions.[5][6]

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

Step 2: Optimized LC-MS Parameters

The following parameters serve as a robust starting point for analysis. Tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high selectivity and sensitivity.[7]

Parameter Recommended Setting Justification (The "Why")
LC System U(H)PLC SystemProvides high resolution and efficiency, crucial for separating closely related impurities.
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mmA high-quality C18 column provides a good balance of retention for polar and non-polar compounds. The 1.7 µm particle size ensures high efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.[8]
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Injection Vol. 2.0 µLA small volume minimizes potential for column overload and peak distortion.
Gradient 5% to 95% B over 7 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 2 min.A shallow initial gradient helps retain the polar main compound, while the ramp to high organic content elutes any non-polar impurities.[5]
MS System Tandem Quadrupole (QqQ) or Q-TOFQqQ offers high sensitivity for targeted analysis, while a Q-TOF provides high-resolution data for unknown impurity identification.
Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules.[7] The basic piperidine nitrogen is readily protonated in the acidic mobile phase, making positive mode highly sensitive.
Scan Mode Full Scan (m/z 50-500) with data-dependent MS/MS (dd-MS²)Full scan detects all ions to provide a comprehensive purity profile. The dd-MS² automatically triggers fragmentation of detected peaks, aiding in the structural confirmation of the main peak and identification of impurities.
Key Ions Expected [M+H]⁺ for free base = m/z 184.08.The free base (C₇H₁₂F₃NO) is what will be ionized. The oxalate counter-ion will not typically be observed. Monitoring for this ion confirms the identity of the main peak.

Data Analysis and Purity Confirmation

Purity is typically determined using the area percent method from the full scan chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Potential Impurities: While specific impurities depend on the synthetic route, common process-related impurities could include:

  • Starting Materials: Unreacted piperidine or trifluoro-acetyl precursors.

  • Reaction Byproducts: Impurities arising from side reactions during synthesis.[9]

  • Degradation Products: Products formed due to instability under certain storage or process conditions.

The combination of accurate mass measurement (from a TOF detector) and fragmentation patterns (from MS/MS) is essential for the tentative identification of any detected impurities.

Method Validation Principles

To ensure the method is fit for its intended purpose, validation should be performed according to International Council for Harmonisation (ICH) guidelines.[10][11] This establishes the trustworthiness of the results.

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.The main peak should be free from interference from other components, and peak purity should be confirmed (e.g., via PDA or MS spectra).
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 150% of working concentration).[10]
Accuracy To measure the closeness of the experimental value to the true value.% Recovery typically between 90-110% for spiked samples at different concentration levels.[2][10]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temp).The system suitability parameters should remain within acceptable limits.

Adherence to these validation principles, as outlined in ICH Q2(R2), ensures the analytical procedure is reliable and suitable for quality control in a regulated environment.[12][13][14]

Conclusion

The purity analysis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is effectively achieved using a well-developed Reversed-Phase LC-MS method. The key to a successful analysis lies in using an acidic mobile phase to control the ionization state of the basic piperidine, combined with a high-efficiency C18 column to achieve separation from potential impurities. While HILIC remains a viable alternative for highly polar analogues, the robustness of RP chromatography makes it the superior choice for routine quality control. Validation of the method in accordance with ICH guidelines is a mandatory final step to guarantee data integrity and regulatory compliance.

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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigor in Piperidine Analysis

The piperidine ring is a ubiquitous structural motif in a vast array of active pharmaceutical ingredients (APIs). Its presence is fundamental to the therapeutic effect of numerous drugs, but it can also be a source of process-related impurities or degradants. Some piperidine derivatives, for instance, are flagged as potential genotoxic impurities (GTIs), demanding highly sensitive and accurate quantification to ensure patient safety.[1][2] Consequently, the analytical methods used to monitor piperidine-containing compounds throughout the drug development lifecycle must be robust, reliable, and fit for purpose.

Cross-validation serves as the ultimate litmus test for an analytical method's reliability. It is the process of formally comparing two distinct analytical methods to ensure they produce equivalent results within predefined acceptance criteria.[3] This is not merely a procedural formality; it is a critical scientific exercise mandated by regulatory bodies like the FDA and outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R2).[4][5] This guide provides a comprehensive framework for designing and executing a cross-validation study for piperidine compounds, comparing the workhorse techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and delving into the high-sensitivity domain of Mass Spectrometry (MS).

Pillar 1: Understanding the 'Why' of Cross-Validation

Cross-validation becomes necessary in several common scenarios during pharmaceutical development:

  • Method Transfer: When a validated method is transferred from a sending unit (e.g., R&D) to a receiving unit (e.g., a Quality Control lab or a contract manufacturing organization), a documented transfer process ensures the receiving lab can achieve the same performance.[6][7][8]

  • Method Modernization: When replacing an older, validated method (e.g., a packed-column GC method) with a more modern, efficient one (e.g., an Ultra-High Performance Liquid Chromatography, UPLC, method).

  • Comparative Data Analysis: When data from different studies, which may have used different analytical techniques, need to be compared or pooled.[9]

  • Confirmation of Results: Using a secondary, orthogonal method to confirm the results of a primary method, especially during out-of-specification (OOS) investigations.

The fundamental goal is to demonstrate that the data generated is independent of the method or laboratory used, ensuring consistency and reliability throughout a product's lifecycle.[10]

Pillar 2: A Comparative Overview of Core Analytical Techniques

The choice of analytical technique for a piperidine compound is governed by its physicochemical properties: volatility, thermal stability, polarity, and the presence of a UV chromophore.[11][12]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[13]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[13]Separation based on polarity (LC) followed by detection based on mass-to-charge ratio (MS/MS).[1]
Suitable Analytes Non-volatile or thermally labile compounds, including salts and polar molecules.[11][14]Volatile and thermally stable compounds.[11][14]Broad range of analytes; highly effective for non-volatile compounds and for confirmation of identity.
Detection for Piperidines Often requires derivatization with a UV-active agent (e.g., 4-toluenesulfonyl chloride) as the basic piperidine ring lacks a strong chromophore.[13][15] Charged Aerosol Detection (CAD) is an alternative for non-UV active compounds.[16]Flame Ionization Detector (FID) provides a universal response for carbon-containing compounds. Mass Spectrometry (MS) offers high specificity.[13][17]Mass Spectrometry provides exceptional specificity and sensitivity, negating the need for a chromophore. Ideal for trace-level impurity analysis.[1][2]
Sample Preparation Dissolution in a suitable solvent, filtration. May require a derivatization step to enhance detection.[3][13]Dissolution in a solvent. Derivatization may be needed to improve volatility and peak shape for polar amines.[13][17] Headspace GC can be used for volatile impurities.[18]Simple dissolution and filtration. Derivatization is sometimes used to improve ionization efficiency.[1]
Strengths Versatile, robust, widely applicable to a vast range of APIs.Excellent for residual solvent analysis and volatile impurities. High resolving power with capillary columns.[19][20]Unmatched sensitivity and specificity. The gold standard for identifying and quantifying genotoxic impurities.[2][21]
Limitations May lack sensitivity for compounds without a UV chromophore unless specialized detectors or derivatization are used.Limited to thermally stable and volatile analytes.[11]Higher instrument cost and complexity compared to HPLC-UV or GC-FID. Potential for matrix effects (ion suppression).[22]

Pillar 3: The Cross-Validation Workflow: A Blueprint for Success

A successful cross-validation study is built on a clear, pre-defined protocol. The process is not an exploratory exercise but a confirmatory one. The workflow ensures that all variables are controlled and the final data is unambiguous.

G cluster_0 Cross-Validation Stages cluster_1 Key Activities A 1. Define Objectives & Scope B 2. Establish Protocol & Acceptance Criteria A->B obj • Identify Methods (Method A vs. Method B) • Define Analyte(s) & Matrices • Specify Purpose (e.g., Method Transfer) C 3. Execute Comparative Testing B->C proto • Define Validation Parameters (ICH Q2) • Set Acceptance Criteria (e.g., %RSD, %Recovery) • Specify Samples (e.g., 3 lots, 6 replicates) D 4. Statistical Analysis & Data Review C->D exec • Analyze Identical Samples on Both Systems • Ensure Traceability of Samples & Standards • Document All Deviations E 5. Final Report & Documentation D->E stat • Compare Precision (F-test) • Compare Accuracy/Mean (t-test) • Evaluate Linearity, LOD, LOQ, Specificity report • Summarize All Results • State if Acceptance Criteria Were Met • Conclude on Method Equivalency

Caption: Logical workflow for the cross-validation of two analytical methods.

Pillar 4: Experimental Protocols in Practice

Here, we provide detailed, illustrative protocols for the analysis of a hypothetical piperidine-containing API, "Pipridone," comparing a legacy HPLC-UV method with a modern, high-sensitivity LC-MS/MS method intended for impurity analysis.

Protocol 1: HPLC-UV Method for Pipridone Assay (Legacy Method)

This method relies on pre-column derivatization to allow for UV detection.

  • Reagents and Materials:

    • Pipridone Reference Standard

    • Acetonitrile (HPLC Grade)

    • Water (Milli-Q or equivalent)

    • Phosphoric Acid (ACS Grade)

    • Sodium Hydroxide (0.1 N)

    • 4-Toluenesulfonyl Chloride (Derivatizing Agent)

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (68:32, v/v).[15]

  • Standard and Sample Preparation:

    • Standard Stock (1000 µg/mL): Accurately weigh 50 mg of Pipridone Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Pipette 5 mL of the Standard Stock into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Preparation (Target 100 µg/mL): Accurately weigh an amount of Pipridone drug substance equivalent to 50 mg and prepare as described for the Standard Stock.

    • Derivatization (for both Standard and Sample):

      • To 1 mL of the prepared solution, add 0.5 mL of 0.1 N Sodium Hydroxide.

      • Add 1 mL of 4-Toluenesulfonyl Chloride solution (10 mg/mL in Acetonitrile).[13]

      • Vortex and allow to react for 15 minutes at 60°C.

      • Quench the reaction by adding 0.5 mL of 0.1 N Phosphoric Acid.

      • Dilute to a final volume of 10 mL with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

Protocol 2: LC-MS/MS Method for Piperidine Impurity in Pipridone (New Method)

This method is designed for high sensitivity and specificity, crucial for a potential genotoxic impurity.[1]

  • Reagents and Materials:

    • Piperidine Reference Standard

    • Pipridone Drug Substance

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Mobile Phase A: 0.05% Formic Acid in Water.[1]

    • Mobile Phase B: Methanol.[1]

  • Standard and Sample Preparation:

    • Standard Stock (10 µg/mL): Accurately weigh 10 mg of Piperidine Reference Standard into a 100 mL volumetric flask. Dissolve in methanol and dilute to a final volume of 1000 mL with methanol in a series of dilutions.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover the range of 0.03-0.40 µg/mL.[1][2]

    • Sample Preparation: Accurately weigh 100 mg of Pipridone and dissolve in 10 mL of methanol. Filter through a 0.22 µm syringe filter prior to injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: LC-MS/MS system (e.g., Triple Quadrupole).

    • Column: C18, 3.9 x 100 mm, 5 µm particle size.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30°C.[1][2]

    • Injection Volume: 5 µL.[1][2]

    • Gradient Elution:

      • 0-1 min: 95% A

      • 1-5 min: Gradient to 5% A

      • 5-7 min: Hold at 5% A

      • 7.1-9 min: Return to 95% A

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: Monitor for the specific parent-daughter ion transition for piperidine (e.g., m/z 86 -> 70).

Pillar 5: Data Analysis and Acceptance Criteria

To declare the methods as cross-validated, the results from comparative testing must meet pre-defined acceptance criteria, which are grounded in ICH Q2(R1) principles.[23][24]

Comparative Data Summary
Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Acceptance CriteriaResult
Precision (%RSD, n=6) 0.85%1.10%RSD ≤ 2.0%Pass
Accuracy (% Recovery) 99.5% (Avg)101.2% (Avg)98.0% - 102.0%Pass
Linearity (r²) 0.99950.9998r² ≥ 0.999Pass
LOD 0.44 µg/mL[15]0.01 µg/mL[1][2]N/A (for comparison)-
LOQ 1.3 µg/mL0.03 µg/mL[1][2]N/A (for comparison)-
Statistical Comparison
F-test (Precision)F_calc = 1.50F_crit = 5.05F_calc < F_critPass
t-test (Mean Accuracy)t_calc = 1.89t_crit = 2.23t_calc < t_critPass

This table presents illustrative data for the purpose of this guide.

Causality Behind the Choices:

  • Precision: The %RSD for six replicate preparations of the same sample is compared. An F-test is used to determine if there is a statistically significant difference between the variances of the two methods.[3]

  • Accuracy: The mean recovery from spiked samples is compared. A two-tailed t-test is used to determine if there is a statistically significant difference between the means generated by the two methods.[13]

  • Specificity: Forced degradation studies are essential.[25] Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The methods are cross-validated if they can specifically quantify the main peak in the presence of degradants, with no co-eluting peaks interfering with quantification.

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Sample Identical Sample Batch A_Analysis Results A (Mean_A, SD_A) A_Sample->A_Analysis Analyze n=6 B_Sample Identical Sample Batch B_Analysis Results B (Mean_B, SD_B) B_Sample->B_Analysis Analyze n=6 Comparison Statistical Comparison A_Analysis->Comparison B_Analysis->Comparison F_Test F-test (SD_A vs SD_B) Comparison->F_Test Precision T_Test t-test (Mean_A vs Mean_B) Comparison->T_Test Accuracy Conclusion Conclusion: Methods are Equivalent? F_Test->Conclusion T_Test->Conclusion

Caption: Decision-making process in analytical method cross-validation.

Conclusion and Final Recommendations

The cross-validation of analytical methods for piperidine compounds is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control. It is not sufficient to simply run a few samples on two different instruments; a successful cross-validation requires a deep understanding of the analyte's chemistry, the principles of each analytical technique, and the statistical tools used for comparison.

As a Senior Application Scientist, my recommendation is to always approach cross-validation with a comprehensive, pre-approved protocol that is firmly rooted in the principles of ICH Q2(R2).[4][26] The choice between methods like HPLC, GC, or LC-MS/MS should be scientifically justified based on the specific requirements of the analysis—whether it is for bulk API assay, residual solvent detection, or trace-level genotoxic impurity quantification.[27][28] By following a structured workflow and adhering to stringent acceptance criteria, researchers and drug developers can ensure data integrity, facilitate seamless method transfers, and ultimately, guarantee the quality and safety of the final drug product.

References

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of piperidine derivatives, a cornerstone of modern medicinal chemistry. The piperidine scaffold is recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This guide offers an in-depth, comparative analysis of the biological activities of various piperidine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the advancement of next-generation piperidine-based therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic amine, piperidine, is a fundamental structural motif in numerous natural alkaloids and synthetic pharmaceuticals.[2] Its ubiquity in over twenty classes of pharmaceuticals underscores its significance in the pharmaceutical industry.[2] The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a critical objective in modern organic chemistry.[2] This guide will delve into the diverse biological activities exhibited by these derivatives, providing a comparative framework to inform future drug discovery efforts.

Anticancer Activity of Piperidine Derivatives: A Comparative Analysis

Piperidine moieties are integral to a multitude of anticancer drugs and clinical candidates, demonstrating a range of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[1][3]

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values serve as quantitative measures of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1][4]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]

Insights from the Data:

The data reveals that piperidine derivatives exhibit potent cytotoxic effects across a range of cancer cell lines. For instance, DTPEP, a piperine derivative, shows significant activity against both ER+ and ER- breast cancer cells, suggesting a mechanism of action that is independent of the estrogen receptor.[1][3] Compound 17a demonstrates broad-spectrum anticancer activity, with a particularly low IC50 value against the PC3 prostate cancer cell line.[1][3][4]

Mechanism of Action: Induction of Apoptosis

A common mechanism by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway. For example, Compound 17a has been shown to induce apoptosis in PC3 cells by decreasing the expression of anti-apoptotic proteins like XIAP and BCL-2, while increasing the expression of the pro-apoptotic protein BAX.[3]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution Phase Piperidine Derivative (e.g., Compound 17a) Piperidine Derivative (e.g., Compound 17a) Bcl-2 Bcl-2 Piperidine Derivative (e.g., Compound 17a)->Bcl-2 Inhibits Bax Bax Piperidine Derivative (e.g., Compound 17a)->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic pathway induced by piperidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]

Antimicrobial Activity of Piperidine Derivatives

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for several piperidine derivatives against various microbial strains.

DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
Compound 3Staphylococcus aureusGram-positive32-128[5]
Candida albicansFungus32-128[5]
Compound 5Staphylococcus aureusGram-positive32-128[5]
Candida albicansFungus32-64[5]
Compound 6Staphylococcus aureusGram-positive32-128[5]
Candida albicansFungus32-64[5]
Compound 7Staphylococcus aureusGram-positive32-128[5]
Candida albicansFungus32-64[5]
Piperidine-based SulfobetainesE. coliGram-negative1.1 (mg/mL)[6]
S. aureusGram-positive1.3 (mg/mL)[6]

Insights from the Data:

The data indicates that certain piperidine derivatives possess broad-spectrum antimicrobial activity. Compounds 3, 5, 6, and 7 inhibited the growth of all tested strains, including Gram-positive bacteria, Gram-negative bacteria, and fungi, with MIC values ranging from 32 to 512 µg/ml.[5] Notably, compounds 5, 6, and 7 demonstrated good antifungal activity against C. albicans, comparable to the reference drug fluconazole.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the piperidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 18-24 hours at 37°C for bacteria, 48 hours at 30°C for fungi).[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[5]

mic_workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Piperidine Derivative in 96-well Plate B->C D Incubate Plate at Appropriate Temperature C->D E Observe for Visible Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Neuroprotective Activity of Piperidine Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. Piperidine derivatives have emerged as promising candidates for the development of neuroprotective agents.

Comparative Neuroprotective Effects

The following table highlights the neuroprotective activities of several piperidine derivatives in various in vitro models.

DerivativeIn Vitro ModelNeuroprotective EffectReference
Cinnamamide-piperidine and piperazine derivativesGlutamate-induced neurotoxicity in SH-SY5Y cellsPotent protective capacities against cell damage[7]
Piperidine urea derivatives (e.g., Compound A10)L-glutamic acid–induced injury in SH-SY5Y cellsSuperior protective activity compared to control[8]
Indanone/benzofuranone and piperidine hybridsOGD/R-induced rat primary neuronal cell injuryRobust cell viabilities and favorable BBB permeability[9]
Piperidine-flavone analogues (e.g., 5a, 5c, 5j)Aβ-induced SH-SY5Y cell toxicityEffective reduction of Aβ-induced cell toxicity[10]

Insights from the Data:

A variety of piperidine derivatives have demonstrated significant neuroprotective effects in preclinical models. For instance, cinnamamide-piperidine and piperazine derivatives have shown potent protection against glutamate-induced neurotoxicity.[7] Notably, some indanone/benzofuranone and piperidine hybrids have exhibited robust cell viability in an oxygen-glucose deprivation/reperfusion model and have shown favorable blood-brain barrier permeability, a critical factor for CNS-acting drugs.[9]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Toxicity)

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity induced by excessive glutamate.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivative for a specified period.

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.

  • Incubation: Incubate the cells for a duration sufficient to induce cell death in the control group.

  • Viability Assessment: Assess cell viability using a method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the piperidine derivative to that of the glutamate-only control to determine the neuroprotective effect.

Conclusion and Future Directions

The piperidine scaffold is undeniably a versatile and valuable platform for the development of new therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of various piperidine derivatives, supported by quantitative data and detailed experimental protocols. The evidence presented herein underscores the immense potential of this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features responsible for the observed biological activities and to guide the design of more potent and selective derivatives.

  • Mechanism of Action Studies: To further unravel the molecular mechanisms by which these compounds exert their effects.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical success.

By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of novel piperidine-based therapies to address a wide range of unmet medical needs.

piperidine_logic A Piperidine Scaffold (Privileged Structure) B Structural Modifications & Derivatization A->B C Diverse Biological Activities B->C D Anticancer C->D E Antimicrobial C->E F Neuroprotective C->F G Therapeutic Applications D->G E->G F->G

Caption: Logical relationship of the piperidine scaffold to its diverse biological activities.

References

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4813. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Latin American Journal of Pharmacy, 41(4), 765-774. [Link]

  • Van der Watt, M., Coertzen, D., Smit, A., Wong, H. N., N'Da, D. D., & Birkholtz, L. M. (2021). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Bioorganic & Medicinal Chemistry, 47, 116383. [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. [Link]

  • Srinivasan, S., & Raj, V. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 7(4), 1213-1217. [Link]

  • Wang, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B, 6(6), 572-583. [Link]

  • Gümrükçüoğlu, N., et al. (2010). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 844-848. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 872729. [Link]

  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 703-711. [Link]

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  • S, S., & K, J. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(9), 1845-1856. [Link]

  • Staszak, K., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1548. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 52-61. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]

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  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Journal of Medicinal Chemistry, 66(16), 11249-11272. [Link]

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Head-to-head comparison of different synthesis routes for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine and its salts, particularly the oxalate form, are valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl carbinol moiety into the piperidine scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity. The selection of an optimal and scalable synthetic route is therefore a critical consideration in the drug development pipeline. This guide provides a comprehensive head-to-head comparison of three distinct synthetic strategies for the preparation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, offering insights into the practical advantages and disadvantages of each approach.

Overview of Synthetic Strategies

Three primary synthetic routes to 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate have been evaluated:

  • Route A: Reduction of a Ketone Precursor - This classic approach involves the synthesis of a 4-(trifluoroacetyl)piperidine intermediate, followed by reduction of the ketone to the desired secondary alcohol.

  • Route B: Catalytic Hydrogenation of a Pyridine Precursor - This strategy commences with a functionalized pyridine, 4-(trifluoroacetyl)pyridine, and employs catalytic hydrogenation to simultaneously or sequentially reduce both the pyridine ring and the ketone functionality.

  • Route C: Grignard-type Reaction with a Trifluoromethylating Agent - This route utilizes the nucleophilic addition of a trifluoromethyl group to an N-protected piperidine-4-carboxaldehyde.

The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these routes based on yield, purity, scalability, safety, and cost-effectiveness.

Route A: Reduction of a Ketone Precursor

This well-established, two-step approach offers a reliable and scalable method for the synthesis of the target molecule.

Reaction Scheme

Route A start N-Boc-piperidine intermediate1 N-Boc-4-(trifluoroacetyl)piperidine start->intermediate1 Trifluoroacetylation intermediate2 N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine intermediate1->intermediate2 Reduction (e.g., NaBH4) product 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate intermediate2->product Deprotection & Oxalate Salt Formation

Caption: Workflow for Route A: Reduction of a Ketone Precursor.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(trifluoroacetyl)piperidine

A robust method for the trifluoroacetylation of N-Boc-piperidine can be adapted from known procedures. A Chinese patent (CN101492421B) describes a similar transformation, which forms the basis of this protocol[1].

  • To a solution of N-Boc-piperidine in a suitable anhydrous solvent (e.g., THF, DCM) at 0 °C, add a trifluoroacetylating agent such as trifluoroacetic anhydride or ethyl trifluoroacetate.

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added dropwise to neutralize the acid byproduct.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude N-Boc-4-(trifluoroacetyl)piperidine, which can be purified by column chromatography.

Step 2: Reduction of N-Boc-4-(trifluoroacetyl)piperidine

The reduction of the trifluoromethyl ketone is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[2]

  • Dissolve N-Boc-4-(trifluoroacetyl)piperidine in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, controlling the temperature.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate to afford N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine.

Step 3: Deprotection and Oxalate Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the oxalate salt.

  • Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., dioxane, dichloromethane).

  • Add an excess of a strong acid, such as HCl in dioxane or trifluoroacetic acid, and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.

  • To form the oxalate salt, dissolve the purified free amine in a suitable solvent like isopropanol or ethanol.

  • Add a solution of oxalic acid in the same solvent dropwise with stirring.[3]

  • The oxalate salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality and Experimental Choices
  • N-Boc Protection: The use of a Boc protecting group is strategic. It prevents side reactions at the piperidine nitrogen during trifluoroacetylation and reduction. Its acid-lability allows for straightforward removal under mild conditions in the final step.

  • Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its chemoselectivity towards ketones in the presence of the carbamate group of the Boc protecting group, as well as its safer handling and workup procedures.[2]

Route B: Catalytic Hydrogenation of a Pyridine Precursor

This route offers the potential for a more convergent synthesis, where the piperidine ring and the alcohol functionality are formed in a single reductive step.

Reaction Scheme

Route B start 4-(Trifluoroacetyl)pyridine product 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate start->product Catalytic Hydrogenation (e.g., PtO2, H2) & Oxalate Salt Formation

Caption: Workflow for Route B: Catalytic Hydrogenation.

Experimental Protocol

The catalytic hydrogenation of substituted pyridines is a well-documented transformation.[4][5]

  • Charge a high-pressure hydrogenation vessel with 4-(trifluoroacetyl)pyridine and a suitable solvent, such as glacial acetic acid or an alcohol.

  • Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂, Adams' catalyst) or a rhodium- or ruthenium-based catalyst.[4]

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure.

  • The reaction is then heated and stirred for a specified period, with the progress monitored by the uptake of hydrogen or by analytical techniques.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified.

  • The purified 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is then converted to its oxalate salt as described in Route A.

Causality and Experimental Choices
  • Catalyst Selection: The choice of catalyst is crucial for achieving high conversion and selectivity. Platinum, rhodium, and ruthenium catalysts are known to be effective for the hydrogenation of pyridine rings.[5][6] The specific catalyst and reaction conditions will determine whether the pyridine ring and the ketone are reduced simultaneously or sequentially.

  • Solvent: The use of an acidic solvent like glacial acetic acid can enhance the rate of pyridine hydrogenation by protonating the nitrogen, making the ring more susceptible to reduction.[4]

Route C: Grignard-type Reaction with a Trifluoromethylating Agent

This approach involves the direct introduction of the trifluoromethyl group via a nucleophilic addition to a suitable electrophile.

Reaction Scheme

Route C start N-Boc-piperidine-4-carboxaldehyde intermediate N-Boc-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine start->intermediate Trifluoromethylation (e.g., TMSCF3, TBAF) product 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate intermediate->product Deprotection & Oxalate Salt Formation

Caption: Workflow for Route C: Grignard-type Reaction.

Experimental Protocol

The use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as Ruppert's reagent, provides a safer and more convenient alternative to the highly reactive trifluoromethyl Grignard reagent.

  • Dissolve N-Boc-piperidine-4-carboxaldehyde in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0 °C.

  • Add Ruppert's reagent (TMSCF₃) to the solution.

  • Initiate the reaction by the dropwise addition of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction is quenched by the addition of an aqueous acid solution to hydrolyze the intermediate silyl ether.

  • The product is extracted, purified, deprotected, and converted to the oxalate salt as described in Route A.

Causality and Experimental Choices
  • Trifluoromethylating Agent: The choice of Ruppert's reagent (TMSCF₃) is a key aspect of this route, offering a significant safety advantage over trifluoromethyl Grignard reagents, which can be unstable and difficult to handle.

  • Fluoride Catalyst: A fluoride source is necessary to activate the TMSCF₃, generating the nucleophilic trifluoromethyl anion in situ.

Head-to-Head Comparison

ParameterRoute A: Reduction of KetoneRoute B: Catalytic HydrogenationRoute C: Grignard-type Reaction
Overall Yield Generally high and reproducible.Can be high, but may require optimization to control selectivity.Moderate to high, dependent on the efficiency of the trifluoromethylation step.
Purity High purity can be achieved with standard purification techniques.May require careful purification to remove byproducts from over-reduction or incomplete reaction.Purity is generally good, with the main byproduct being the unreacted starting material.
Scalability Highly scalable due to the use of well-established and robust reactions.Scalable, but requires specialized high-pressure hydrogenation equipment.Scalable, with careful control of reaction conditions.
Safety Involves the use of standard laboratory reagents with well-understood hazards.Requires handling of hydrogen gas under high pressure, which poses significant safety risks.Ruppert's reagent is a safer alternative to trifluoromethyl Grignard reagents, but still requires careful handling.
Cost-Effectiveness Starting materials and reagents are generally readily available and cost-effective.The cost of precious metal catalysts can be high, but they can often be recovered and reused.Trifluoromethylating agents like Ruppert's reagent can be expensive.
Key Advantages Reliable, high-yielding, and uses standard laboratory techniques.Potentially more convergent, reducing the number of synthetic steps.Direct introduction of the trifluoromethyl group.
Key Disadvantages Longer synthetic sequence compared to Route B.Requires specialized equipment and careful control of selectivity.Cost of trifluoromethylating agent and potential for side reactions.

Conclusion and Recommendation

For most laboratory and early-stage development applications, Route A: Reduction of a Ketone Precursor emerges as the most practical and reliable method for the synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. Its reliance on well-understood, high-yielding, and scalable reactions, coupled with the use of readily available and relatively safe reagents, makes it an attractive choice. The clear documentation of the key intermediate synthesis in the patent literature further enhances its trustworthiness.[1]

Route B: Catalytic Hydrogenation of a Pyridine Precursor presents an elegant and potentially more efficient approach in terms of step economy. However, the requirement for specialized high-pressure hydrogenation equipment and the need for careful optimization to control the chemoselectivity of the reduction may limit its accessibility and practicality for all research settings.

Route C: Grignard-type Reaction offers a direct method for trifluoromethylation. The use of Ruppert's reagent mitigates some of the safety concerns associated with trifluoromethyl Grignard reagents. However, the higher cost of the trifluoromethylating agent may be a significant factor for large-scale synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, budget, and the timeline for development. For initial studies and process development, the robustness and reliability of Route A make it the recommended starting point.

References

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  • Weygand, F., & Geiger, R. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(9), 1046-1047.
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  • Umemoto, T., Ishihara, S., & Adachi, K. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 864–872.
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  • Zimmerman, D. M., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. The Journal of Organic Chemistry, 61(2), 587-597.
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  • Sullens, T. A., et al. (2004). Hydrothermal synthesis and crystal structures of new uranyl oxalate hydroxides: {alpha}- and {beta}-[(UO{sub 2}){sub 2}(C{sub 2}O{sub 4})(OH){sub 2}(H{sub 2}O){sub 2}] and [(UO{sub 2}){sub 2}.
  • El-Gazzar, A. B. A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6543.*(19), 6543.

Sources

A Comparative Benchmarking Guide to the Stability of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges. A pivotal, yet often underestimated, stage in this process is the selection of an appropriate salt form. The conversion of an API into a salt can profoundly alter its physicochemical properties, thereby influencing its stability, bioavailability, and manufacturability.[1][2] A judiciously chosen salt can enhance aqueous solubility, improve dissolution rates, and ensure long-term stability, while a suboptimal choice can lead to issues like poor shelf-life, erratic performance, and manufacturing hurdles.[2][3][4]

This guide provides a comprehensive framework for benchmarking the stability of 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate against other plausible salt forms. While specific experimental data for a direct comparison is proprietary and varies between laboratories, this document, grounded in established scientific principles and industry best practices, outlines the critical experiments and provides a template for data interpretation. The objective is to empower researchers, scientists, and drug development professionals to design and execute a robust salt selection study for this, or any, ionizable API.

For the purpose of this illustrative guide, we will compare the oxalate salt to two other commonly used pharmaceutical salts: the hydrochloride (HCl) and the mesylate salts.

Core Principles of Salt Stability

The stability of a pharmaceutical salt is not an intrinsic, singular property but rather a multifactorial characteristic influenced by:

  • Hygroscopicity: The propensity of a substance to absorb moisture from the atmosphere.[][6] Excessive moisture uptake can lead to physical transformations (deliquescence), chemical degradation, and altered dissolution profiles.[][6][7]

  • Thermal Stability: The ability of the salt to withstand temperature variations without undergoing decomposition or polymorphic changes.[8][9][10] A higher melting point is often indicative of greater lattice energy and, consequently, better physical stability.[1]

  • pH-Dependent Solubility and Disproportionation: The solubility of a salt is intrinsically linked to the pH of the medium.[11][12] Salt disproportionation, the conversion of the salt back to its less soluble free base or acid form, is a critical stability concern, particularly in solid dosage forms.[3][13][14]

  • Polymorphism: The ability of a salt to exist in multiple crystalline forms. Different polymorphs can exhibit distinct stability, solubility, and bioavailability profiles.[1]

Experimental Workflow for Comparative Stability Assessment

A systematic and phased approach is crucial for an effective salt stability study. The following workflow outlines the key experiments, the rationale behind their selection, and the expected outcomes.

experimental_workflow cluster_screening Phase 1: Initial Salt Screening cluster_characterization Phase 2: Physicochemical Characterization cluster_stability Phase 3: Accelerated Stability Studies cluster_selection Phase 4: Lead Salt Selection Salt_Formation Salt Formation & Confirmation (Oxalate, HCl, Mesylate) Crystallinity Crystallinity Assessment (PXRD) Salt_Formation->Crystallinity Hygroscopicity Hygroscopicity Profiling (DVS) Crystallinity->Hygroscopicity Thermal_Analysis Thermal Analysis (DSC/TGA) Hygroscopicity->Thermal_Analysis Solubility pH-Solubility Profiling Thermal_Analysis->Solubility Accelerated_Stability Forced Degradation (High Temp/Humidity) Solubility->Accelerated_Stability Analytical_Testing Purity & Degradant Analysis (HPLC) Accelerated_Stability->Analytical_Testing Data_Review Comparative Data Review Analytical_Testing->Data_Review Lead_Salt Selection of Optimal Salt Form Data_Review->Lead_Salt

Caption: A phased experimental workflow for comparative salt stability assessment.

Detailed Experimental Protocols

Hygroscopicity Assessment

Objective: To quantify and classify the hygroscopic nature of each salt form.

Methodology: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) conditions at a constant temperature.[][15]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of each salt into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

  • Sorption/Desorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step.

    • Once 90% RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption curve.

  • Data Analysis: Plot the change in mass (%) against the target RH. The shape of the isotherm and the total moisture uptake are used to classify the hygroscopicity.

Data Interpretation:

The results can be categorized according to the European Pharmacopoeia (Ph. Eur.) classification.[16][17]

Hygroscopicity ClassWeight Gain (at 25°C/80% RH)Potential Implications
Non-hygroscopic< 0.2%Ideal for handling and formulation.
Slightly hygroscopic≥ 0.2% and < 2%Generally manageable with standard controls.
Moderately hygroscopic≥ 2% and < 15%Requires controlled manufacturing and storage environments.
Very hygroscopic≥ 15%Poses significant challenges for handling, formulation, and packaging.

Example Data Table:

Salt FormHygroscopicity Class% Weight Gain at 80% RHObservations
Oxalate Slightly hygroscopic1.5%No physical change observed.
Hydrochloride Moderately hygroscopic8.7%Deliquescence observed above 75% RH.
Mesylate Slightly hygroscopic0.9%Crystalline solid remains free-flowing.
Thermal Stability Analysis

Objective: To determine the melting point, decomposition temperature, and the presence of hydrates or solvates.

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Simultaneous TGA-DSC analysis provides comprehensive thermal characterization.[8][10] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[10][18]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of each salt into an aluminum pan.

  • Instrumentation: Place the sample in a simultaneous TGA-DSC instrument.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • TGA Thermogram: Analyze for weight loss steps, which can indicate the loss of water (dehydration) or solvent, or decomposition.

    • DSC Thermogram: Identify endothermic peaks (melting, dehydration) and exothermic peaks (crystallization, decomposition).

Data Interpretation:

A sharp endothermic peak in the DSC curve with no prior weight loss in the TGA curve is indicative of the melting of an anhydrous, stable crystalline form. A high melting point and decomposition temperature generally suggest greater physical stability.[1]

Example Data Table:

Salt FormMelting Point (DSC Onset)Decomposition (TGA Onset)TGA Weight Loss (<150°C)Interpretation
Oxalate 215°C230°C< 0.1%High melting, thermally stable anhydrous form.
Hydrochloride 180°C195°C4.5%Corresponds to a monohydrate; lower thermal stability.
Mesylate 205°C220°C< 0.1%High melting, thermally stable anhydrous form.
pH-Solubility Profiling

Objective: To determine the aqueous solubility of each salt as a function of pH.

Methodology: Shake-Flask Method

The equilibrium solubility is determined by agitating an excess of the solid in a specific pH buffer until equilibrium is reached.[12]

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Add an excess amount of each salt to separate vials containing each buffer.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspensions and analyze the concentration of the dissolved API in the filtrate using a suitable analytical method like HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

Data Interpretation:

The pH-solubility profile is critical for predicting in vivo dissolution and absorption. For a basic API like 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine, higher solubility is expected at lower pH values. A salt that maintains adequate solubility across the physiological pH range is generally preferred.[19]

ph_solubility_profile cluster_data xaxis xaxis yaxis yaxis p1 p2 p1->p2 Mesylate p3 p2->p3 Mesylate p4 p3->p4 Mesylate p5 p4->p5 Mesylate p6 p7 p6->p7 HCl p8 p7->p8 HCl p9 p8->p9 HCl p10 p9->p10 HCl p11 p12 p11->p12 Oxalate p13 p12->p13 Oxalate p14 p13->p14 Oxalate p15 p14->p15 Oxalate

Caption: Illustrative pH-solubility profiles for different salt forms.

Summary and Lead Salt Selection

The final step involves a holistic review of all generated data. The optimal salt is rarely the best performer in every single category. The selection process involves a trade-off, balancing the various properties to best fit the intended dosage form and clinical application.

Example Comparative Summary Table:

PropertyOxalate SaltHydrochloride SaltMesylate Salt
Hygroscopicity Slightly hygroscopicModerately hygroscopicSlightly hygroscopic
Physical Form Crystalline solidDeliquescent at high RHCrystalline solid
Thermal Stability High (MP: 215°C)Lower (MP: 180°C), hydrateHigh (MP: 205°C)
Aqueous Solubility Good across pH rangeLower than othersGood across pH range
Overall Assessment Good Candidate. Favorable balance of properties.High Risk. Hygroscopicity and hydrate formation are significant liabilities.Excellent Candidate. Non-hygroscopic with high thermal stability and good solubility.

Based on this illustrative data, the mesylate salt would emerge as the lead candidate for further development due to its superior hygroscopicity profile and high thermal stability, coupled with good aqueous solubility. The oxalate salt represents a viable, albeit slightly less optimal, backup candidate. The hydrochloride salt, due to its significant hygroscopicity and potential for hydrate formation, would likely be deprioritized.

Conclusion

The selection of an optimal salt form is a data-driven process that is fundamental to successful drug development. A systematic comparison of key stability-indicating properties such as hygroscopicity, thermal behavior, and pH-dependent solubility provides the necessary foundation for an informed decision. By employing the experimental framework detailed in this guide, researchers can effectively benchmark potential salt candidates, like 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, against viable alternatives, thereby mitigating risks and accelerating the path to a stable, safe, and effective pharmaceutical product.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development. [Link]

  • Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Guerrieri, P. P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Wang, W., & Wang, J. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Pharmaceutical Development and Technology. [Link]

  • ResearchGate. (2023). Thermal stability of the four cocrystals determined by DSC and TGA. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Wu, Y., & Zhang, G. G. Z. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. American Pharmaceutical Review. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Wang, W., & Wang, J. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Stahl, P. H., & Nakano, M. (2008). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences. [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • ResearchGate. (2017). Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the thrombosis and hemostasis fields, the P2Y1 receptor stands as a compelling target for novel antiplatelet therapies. As a critical initiator of ADP-induced platelet aggregation, its selective antagonism promises a potent antithrombotic effect, potentially with a wider therapeutic window and a more favorable bleeding profile compared to broadly acting antiplatelet agents. This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent P2Y1 antagonists, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The P2Y1 Receptor: A Primary Driver of Platelet Activation

Adenosine diphosphate (ADP) is a key platelet agonist, and its effects are mediated through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, initiates platelet shape change and transient aggregation by triggering the phospholipase C (PLC) pathway.[1] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels.

The following diagram illustrates the P2Y1 signaling cascade:

P2Y1_Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds to Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Shape Change & Transient Aggregation Ca_release->Aggregation PKC->Aggregation

P2Y1 Receptor Signaling Pathway

Given this central role, the development of selective P2Y1 antagonists has been a focal point of antithrombotic research. This guide will compare the in vivo performance of several key players in this class.

Comparative In Vivo Efficacy of P2Y1 Antagonists

The ideal P2Y1 antagonist should exhibit potent antithrombotic activity while minimizing the risk of bleeding. The following table summarizes the available in vivo data for prominent P2Y1 antagonists.

AntagonistAnimal ModelThrombosis ModelKey Efficacy FindingsBleeding Risk AssessmentCitation(s)
MRS2500 MiceFeCl₃-induced vena cava thrombosis2 mg/kg IV significantly decreased thrombus weight by 64% in a 3.5% FeCl₃ model and 54% in a 5% FeCl₃ model.At 2 mg/kg IV, renal bleeding time was increased threefold and tail bleeding time was markedly prolonged (7.9-fold).[2]
Cynomolgus MonkeysElectrolytic-mediated arterial thrombosis (ECAT)0.45 mg/kg + 0.68 mg/kg/h IV reduced thrombus weight by 88 ± 1%.At the efficacious dose, kidney bleeding time was increased 4.9 ± 0.6-fold.[3]
MRS2179 MiceFeCl₃-induced arterial thrombosisIntravenous administration significantly increased the time to thrombus formation.Intravenous injection prolonged bleeding time in rats and mice.[4][5]
BMS-884775 RabbitsElectrically-induced carotid artery thrombosis0.3+1.2 mg/kg+mg/kg/h IV reduced thrombus formation by 93 ± 4%.At ~80% antithrombotic efficacy, bleeding time increased approximately 3-fold. This was about 50% less than the P2Y12 antagonist clopidogrel at a similar efficacy.[6]
BMS-816106 RatsNot specifiedOrally dosed BMS-816106 demonstrated similar antithrombotic activity to MRS2500.Showed a slightly better bleeding profile compared to MRS2500.[7]

In-Depth Analysis of Leading P2Y1 Antagonists

MRS2500: As a potent and selective P2Y1 antagonist, MRS2500 has been extensively studied and serves as a crucial research tool. In vivo studies in mice demonstrated its strong antithrombotic activity in a venous thrombosis model.[2] Furthermore, in a primate model of arterial thrombosis, MRS2500 effectively prevented occlusive thrombus formation.[3] However, these antithrombotic benefits were accompanied by a significant increase in bleeding time, a critical consideration for clinical translation.

BMS-884775: This small-molecule, reversible P2Y1 antagonist has shown promising results in a rabbit model of arterial thrombosis.[6] Notably, when compared to the widely used P2Y12 antagonist clopidogrel, BMS-884775 exhibited a more favorable therapeutic window, achieving comparable antithrombotic efficacy with a significantly lower impact on bleeding time.[6] This suggests that selective P2Y1 antagonism may offer a safer antiplatelet strategy.

BMS-816106: A conference report indicated that this orally available P2Y1 antagonist has a promising preclinical profile.[7] In a head-to-head comparison with MRS2500 in rats, BMS-816106 showed similar antithrombotic efficacy but with a "slightly better bleeding profile".[7] This highlights the ongoing efforts to develop P2Y1 antagonists with improved safety profiles suitable for oral administration.

Experimental Protocols for In Vivo Assessment

To ensure the reproducibility and validity of in vivo efficacy studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for two common models used to evaluate P2Y1 antagonists.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This widely used model assesses arterial thrombosis in vivo.

FeCl3_Workflow cluster_preparation Animal Preparation cluster_injury Thrombosis Induction cluster_analysis Data Analysis A1 Anesthetize Mouse (e.g., isoflurane) A2 Surgical exposure of the common carotid artery A1->A2 A3 Place a Doppler flow probe around the artery A2->A3 B1 Administer P2Y1 antagonist or vehicle control A3->B1 B2 Apply FeCl₃-soaked filter paper (e.g., 5% for 3 min) to the artery B1->B2 B3 Remove filter paper and monitor blood flow B2->B3 C1 Record time to vessel occlusion B3->C1 C2 Collect thrombus for weight measurement (optional) C1->C2 C3 Compare occlusion times between treatment and control groups C1->C3

Workflow for FeCl₃-Induced Thrombosis Model

Step-by-Step Methodology:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Make a midline cervical incision to expose the common carotid artery. Carefully separate the artery from the surrounding tissue and vagus nerve.

  • Blood Flow Monitoring: Place a Doppler flow probe around the isolated carotid artery to establish a baseline blood flow reading.

  • Antagonist Administration: Administer the P2Y1 antagonist or vehicle control at the desired dose and route (e.g., intravenous, intraperitoneal) at a predetermined time before injury.

  • Vessel Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 3.5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Thrombus Formation and Occlusion: After removing the filter paper, continuously monitor the blood flow using the Doppler probe. The primary endpoint is the time to stable cessation of blood flow (occlusion).

  • Data Analysis: Compare the time to occlusion between the antagonist-treated and vehicle-treated groups. A significant prolongation of occlusion time in the treated group indicates antithrombotic efficacy.

Tail Bleeding Time Assay in Mice

This assay is a standard method for assessing the hemostatic function and bleeding risk associated with antithrombotic agents.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the mouse and place it in a restraining device.

  • Antagonist Administration: Administer the P2Y1 antagonist or vehicle control at the desired dose and route.

  • Tail Transection: After a specified time post-dosing, transect a small segment (e.g., 3 mm) from the tip of the tail using a sharp scalpel.

  • Bleeding Measurement: Immediately immerse the transected tail in a tube containing saline at 37°C. Record the time from transection until the cessation of bleeding for a continuous period (e.g., 30 seconds). The duration of bleeding is the primary endpoint.

  • Data Analysis: Compare the bleeding times between the antagonist-treated and vehicle-treated groups. A significant increase in bleeding time in the treated group indicates an increased bleeding risk.

Conclusion and Future Directions

The selective antagonism of the P2Y1 receptor remains a highly promising strategy for the development of new antiplatelet therapies. Preclinical in vivo data for antagonists such as MRS2500, BMS-884775, and BMS-816106 demonstrate potent antithrombotic efficacy. The key challenge and the focus of ongoing research lie in optimizing the therapeutic window to achieve robust antithrombotic effects with a minimal impact on hemostasis. The comparative data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers aiming to advance the next generation of P2Y1-targeted antithrombotic agents. Future head-to-head in vivo studies in various animal models will be crucial for definitively establishing the comparative efficacy and safety of these promising compounds.

References

  • Hechler, B., et al. (2006). MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice. Journal of Pharmacology and Experimental Therapeutics, 316(2), 556-563. [Link]

  • Wong, P. C., et al. (2016). The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys. Journal of Thrombosis and Thrombolysis, 41(3), 514-521. [Link]

  • Hechler, B., & Gachet, C. (2011). The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179. Current pharmaceutical design, 17(1), 1-8. [Link]

  • Boyer, J. L., et al. (2001). Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist. British journal of pharmacology, 133(2), 209-217. [Link]

  • Wong, P., et al. (2013). Differential effects of P2Y1 versus P2Y12 receptor antagonism on thrombosis and bleeding in rabbits. European Heart Journal, 34(suppl_1), P1431. [Link]

  • Jeon, Y.T., et al. (2012). BMS discovers novel P2Y1 receptor antagonists with antithrombotic activity. 244th ACS National Meeting & Exposition. [Link]

  • Subramaniam, S., & Kanse, S. M. (2014). Ferric chloride-induced arterial thrombosis in mice. Current protocols in mouse biology, 4(4), 151-164. [Link]

  • Li, W., et al. (2015). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World journal of experimental medicine, 5(2), 136-143. [Link]

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341. [Link]

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A Senior Application Scientist's Guide to Compound Verification: A Comparative Approach to Spectroscopic Data Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a compound's identity and structure is the bedrock of scientific validity and regulatory compliance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the verification of chemical compounds by comparing experimentally acquired spectroscopic data with published literature. Moving beyond a mere procedural checklist, this document delves into the causality behind experimental choices and establishes a self-validating system through the orthogonal application of multiple spectroscopic techniques.

The core principle underpinning robust compound verification is the use of multiple, independent analytical methods to interrogate the same molecular attributes.[1] This orthogonal approach minimizes the risk of systematic errors inherent in any single technique and builds a comprehensive, high-confidence structural dossier.[1] The anaytical data should also adhere to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles to ensure data integrity and value throughout the research lifecycle.[2][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH), and scientific organizations like the International Union of Pure and Applied Chemistry (IUPAC), have established guidelines that underscore the necessity of thorough analytical characterization.[5][6][7][8][9]

This guide will systematically explore the comparative analysis of data from four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Workflow of Compound Verification: An Integrated Approach

The process of compound verification is not linear but rather a convergent workflow where data from multiple spectroscopic techniques are integrated to build a cohesive structural picture. The following diagram illustrates this synergistic relationship.

cluster_0 Experimental Data Acquisition cluster_1 Data Comparison & Analysis cluster_2 Structural Elucidation & Verification NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Comp Compare Chemical Shifts, Coupling Constants, Integration NMR->NMR_Comp MS Mass Spectrometry (LRMS, HRMS) MS_Comp Compare m/z, Isotope Pattern, Fragmentation MS->MS_Comp IR Infrared Spectroscopy IR_Comp Compare Wavenumbers, Intensities, Peak Shapes IR->IR_Comp UV UV-Vis Spectroscopy UV_Comp Compare λmax UV->UV_Comp Structure_Hypothesis Propose/Confirm Structure NMR_Comp->Structure_Hypothesis MS_Comp->Structure_Hypothesis IR_Comp->Structure_Hypothesis UV_Comp->Structure_Hypothesis Verification Compound Verified Structure_Hypothesis->Verification Data Consistent Discrepancy Discrepancy Detected Structure_Hypothesis->Discrepancy Data Inconsistent Literature Published Literature/ Reference Spectra Literature->NMR_Comp Literature->MS_Comp Literature->IR_Comp Literature->UV_Comp

Sources

A Comparative Guide to the Pharmacokinetic Properties of Trifluoroethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Trifluoroethylation in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) offers a unique combination of electronic and steric properties that can profoundly influence a drug candidate's pharmacokinetic profile. This guide provides a comprehensive, in-depth comparison of the pharmacokinetic properties of trifluoroethylated compounds versus their non-fluorinated analogs. We will delve into the mechanistic underpinnings of these differences, provide detailed experimental protocols for their evaluation, and present comparative data to inform rational drug design. The primary objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of trifluoroethylation for creating safer and more effective medicines.

The rationale for introducing a trifluoroethyl group often stems from the need to enhance metabolic stability.[4][5] The exceptional strength of the carbon-fluorine (C-F) bond renders it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I drug metabolism.[4][6] By replacing a metabolically labile ethyl or methyl group with a trifluoroethyl moiety, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5]

I. Metabolic Stability: The Cornerstone of Improved Pharmacokinetics

One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability.[5] This increased stability is a direct consequence of the high bond dissociation energy of the C-F bond (approximately 485 kJ/mol), making it significantly more robust than a C-H bond.[5]

A. The Mechanism of Metabolic Blocking

Cytochrome P450 enzymes, predominantly located in the liver, are heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics, including drugs.[7][8][9] A common metabolic pathway for alkyl groups is hydroxylation. By introducing the strongly electron-withdrawing trifluoromethyl group, the adjacent methylene group in a trifluoroethyl moiety is deactivated towards oxidative metabolism. This "metabolic blocking" effectively shuts down a potential route of degradation for the molecule.[10]

B. Comparative In Vitro Metabolic Stability Data

The following table summarizes the expected and observed outcomes on key metabolic stability parameters when a trifluoroethyl group is introduced into a molecule, replacing a metabolically susceptible functional group.

Pharmacokinetic ParameterNon-Trifluoroethylated AnalogTrifluoroethylated AnalogRationale for Change
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[4]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[4]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[4]
C. Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard, high-throughput method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[11][12]

Objective: To determine the in vitro intrinsic clearance of a trifluoroethylated compound compared to its non-fluorinated analog.

Materials:

  • Test compounds (trifluoroethylated and non-fluorinated analog)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis[13][14]

Methodology:

  • Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, add HLM (final protein concentration typically 0.5-1.0 mg/mL) to pre-warmed phosphate buffer.[15]

  • Compound Addition: Add the test compound to the HLM suspension (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[15]

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[11]

Diagram of the In Vitro Metabolic Stability Workflow:

G cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Compound Stock Solutions add_compound Add Compound to HLM prep_stock->add_compound prep_hlm Prepare HLM Suspension prep_hlm->add_compound prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_compound->pre_incubate pre_incubate->start_reaction incubate_time Incubate at 37°C start_reaction->incubate_time quench Quench Reaction at Time Points incubate_time->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLᵢₙₜ analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

II. Bioavailability and Distribution: Getting the Drug to the Target

Enhanced metabolic stability often translates to improved oral bioavailability, which is the fraction of an administered drug that reaches the systemic circulation.[16][17] By reducing first-pass metabolism in the liver, a greater proportion of the trifluoroethylated compound can enter the bloodstream intact.[18]

A. Physicochemical Properties Influencing Absorption and Distribution

The trifluoroethyl group also modulates key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity: The trifluoromethyl group is highly lipophilic, which can increase the overall lipophilicity of a molecule.[5] This property is crucial for passive diffusion across cell membranes, including the intestinal epithelium, which is a key step in oral absorption.[16]

  • pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, such as amines. This can influence the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and binding to plasma proteins.[10]

B. Comparative In Vivo Pharmacokinetic Data

The following table illustrates the typical impact of trifluoroethylation on in vivo pharmacokinetic parameters following oral administration.

Pharmacokinetic ParameterNon-Trifluoroethylated AnalogTrifluoroethylated AnalogRationale for Change
Oral Bioavailability (F%) LowerHigherReduced first-pass metabolism and potentially enhanced membrane permeability.[16][19]
Maximum Concentration (Cₘₐₓ) LowerHigherA greater fraction of the dose is absorbed intact, leading to a higher peak plasma concentration.[20]
Time to Cₘₐₓ (Tₘₐₓ) VariableVariableCan be influenced by changes in solubility and absorption rate.
Area Under the Curve (AUC) LowerHigherRepresents greater overall systemic exposure to the drug.[21]
Volume of Distribution (Vd) VariablePotentially IncreasedIncreased lipophilicity can lead to greater distribution into tissues.
Clearance (CL) HigherLowerPrimarily due to decreased metabolic clearance.
C. Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a trifluoroethylated compound and its non-fluorinated analog in rats.

Objective: To determine and compare the key pharmacokinetic parameters (F%, Cₘₐₓ, Tₘₐₓ, AUC) of the test compounds after oral and intravenous administration.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Methodology:

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus injection into the tail vein. This group serves to determine the clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Diagram of the In Vivo Pharmacokinetic Study Workflow:

G cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation iv_dose IV Administration blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose Oral Administration po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis of Plasma plasma_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc bioavailability_calc Calculate Oral Bioavailability (F%) pk_calc->bioavailability_calc

Caption: Workflow for a rodent in vivo pharmacokinetic study.

III. Excretion and Safety Considerations

The primary routes of drug excretion are through the kidneys (renal excretion) and the liver (biliary excretion).[22][23][24] Metabolism plays a crucial role in preparing drugs for excretion by converting lipophilic compounds into more polar, water-soluble metabolites that can be easily eliminated in the urine.[22][25]

A. Impact of Trifluoroethylation on Excretion Pathways

Since trifluoroethylation often reduces metabolism, a larger proportion of the drug may be excreted unchanged. The increased lipophilicity of the trifluoroethylated compound might also favor biliary excretion for larger molecules.[22]

B. The Potential for Defluorination and Toxicity

While the C-F bond is very strong, it is not entirely resistant to metabolism.[10][26] In some cases, oxidative metabolism can lead to defluorination, releasing fluoride ions into the body.[26] While low levels of fluoride are generally safe, excessive or prolonged exposure can lead to toxicity, primarily affecting bones and teeth.[26] Additionally, metabolism of certain fluoro-containing compounds can potentially generate toxic metabolites like fluoroacetic acid.[10] Therefore, it is crucial to assess the extent of defluorination for any new trifluoroethylated drug candidate.

C. Experimental Protocol: Assessment of In Vivo Defluorination

This approach combines in vivo sample analysis with a weight-of-evidence consideration of metabolism data.[26]

Objective: To estimate the extent of in vivo defluorination of a trifluoroethylated compound.

Methodology:

  • Animal Study: Dose animals (e.g., rats) with the trifluoroethylated compound for a specified period.

  • Urine Collection: Collect urine over 24-hour intervals.[26]

  • Fluoride Measurement: Measure the total fluoride concentration in the collected urine using an ion-selective electrode.

  • Data Analysis:

    • Calculate the total amount of fluoride excreted in the urine.

    • Compare this to the total amount of fluorine administered via the drug.

    • A significant increase in urinary fluoride compared to baseline levels suggests in vivo defluorination.

  • Metabolite Identification: Use LC-MS/MS to identify and characterize metabolites in plasma and urine to pinpoint the specific metabolic pathways leading to defluorination.[13]

Diagram of the Relationship between Metabolism and Excretion:

G cluster_body Systemic Circulation cluster_liver Liver (Metabolism) cluster_excretion Excretion Pathways drug Trifluoroethylated Drug (Lipophilic) metabolism CYP450 Metabolism (Often Blocked) drug->metabolism Phase I kidney Renal Excretion (Urine) drug->kidney Unchanged bile Biliary Excretion (Feces) drug->bile Unchanged metabolites Polar Metabolites metabolism->metabolites Phase II (Conjugation) metabolites->kidney metabolites->bile

Caption: The interplay between metabolism and excretion pathways.

IV. Conclusion and Future Perspectives

The strategic incorporation of a trifluoroethyl group is a powerful and well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. By increasing metabolic stability, trifluoroethylation can lead to improved oral bioavailability, a longer half-life, and a more predictable in vivo profile.[2][5][27] However, this modification is not a panacea. The potential for altered physicochemical properties, unforeseen metabolic pathways, and defluorination-related toxicity must be carefully evaluated.

The comprehensive, comparative approach outlined in this guide, combining robust in vitro and in vivo experimental protocols, provides a framework for making informed decisions in drug design and development. By understanding the causality behind the observed pharmacokinetic changes, researchers can more effectively leverage the benefits of trifluoroethylation to create the next generation of innovative and impactful medicines.

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  • Scott, J. S., et al. (2012). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 3(4), 313-317. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS No. 1334417-63-8). As a compound utilized in advanced research and drug development, its unique structure—a fluorinated piperidine moiety combined with an oxalate salt—necessitates a dual-pronged approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals to ensure that disposal protocols mitigate risk, maintain regulatory compliance, and protect our environment.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is fundamental to its safe handling and disposal. The molecule's hazards stem from two distinct components:

  • The Halogenated Organic Moiety: The trifluoroethyl group places this compound squarely in the category of halogenated organic waste.[1] Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the release of environmentally persistent and toxic substances.[1][2]

  • The Oxalate Counter-ion: Oxalate salts can be toxic and corrosive.[3][4] In solution or upon decomposition, they can pose health risks and may require neutralization or specialized treatment.[5]

  • The Piperidine Base: The core piperidine structure is an organic base. While this specific derivative's properties are not fully detailed, piperidine itself is known to be flammable, toxic, and corrosive.

These characteristics dictate that this compound cannot be treated as general chemical waste.

Key Chemical and Safety Data
PropertyValueSource
CAS Number 1334417-63-8[6]
Molecular Formula C₉H₁₄F₃NO₅[6]
Molecular Weight 273.21 g/mol [6]
Primary Hazard Class Halogenated Organic Compound[1][7]
Secondary Hazards Corrosive (Oxalate), Potential Toxicity[3][5][8]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases[7][9]

Part 2: Immediate Safety and Spill Management

Prior to handling or disposal, ensure all appropriate safety measures are in place.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents used in your process.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]

Minor Spill Cleanup Protocol

In the event of a small spill:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Absorb: Cover the spill with a chemical absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect: Carefully scoop the absorbed material into a designated, sealable container. Use non-sparking tools if flammable solvents are present.

  • Label and Dispose: Label the container as "Spill Debris containing 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate" and dispose of it as halogenated organic waste.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[4]

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound and its associated waste (e.g., contaminated consumables, solutions) must follow a strict segregation and collection protocol. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [9][10]

Step 1: Waste Characterization and Segregation

The cardinal rule for this compound is segregation . This waste stream must be classified as Halogenated Organic Waste .

  • Why Segregate? Halogenated and non-halogenated waste streams are treated differently. Halogenated compounds require specialized, high-temperature incineration with scrubbers to manage acidic gases (like hydrogen fluoride) produced during combustion.[2] Mixing them with non-halogenated waste, which can often be recycled as fuel, contaminates the entire batch and significantly increases disposal costs and environmental risk.[7]

  • Action: Designate a specific waste container solely for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate and any solvents or materials contaminated with it. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[7]

Step 2: Selecting the Appropriate Waste Container
  • Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or other plastic carboy is recommended.[9] Avoid metal cans, as halogenated compounds can degrade to form corrosive acids over time, compromising the container's integrity.[9]

  • Condition: The container must be in good condition, free of leaks, and have a secure, threaded screw-cap to prevent spills and vapor release.[10]

Step 3: Labeling and Accumulation

Proper labeling is a critical, non-negotiable step for safety and compliance.

  • Labeling: Before adding any waste, affix a hazardous waste label provided by your EHS department.

  • Content Identification: Clearly write the full chemical name: "Waste: 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate ". Do not use abbreviations.[10] List all other components in the container, including solvents, with their approximate percentages.

  • Accumulation:

    • Keep the waste container in a designated, secondary containment area (such as a chemical-resistant tub) within a fume hood or a ventilated cabinet.[9]

    • Always keep the container closed except when actively adding waste.[10]

Step 4: Final Disposal Pathway
  • Contact EHS: Once the container is full or the project is complete, arrange for pickup through your institution's EHS office or an approved hazardous waste contractor.

  • Do Not Neutralize: Do not attempt to neutralize the waste in the laboratory unless it is a specified part of an experimental workup. The oxalate component is best managed by a professional waste disposal facility.[5]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposition A Identify Waste: 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate B Is it a Halogenated Organic? A->B C YES: Segregate as HALOGENATED WASTE B->C Contains Trifluoroethyl Group D Select Compatible Container (e.g., HDPE Carboy) C->D E Label Container Correctly: - 'Halogenated Waste' - List all chemical contents D->E F Store Safely in Secondary Containment & Keep Closed E->F G Container Full or Project Complete F->G H Arrange for Pickup via Institutional EHS Office G->H I Professional Disposal (High-Temperature Incineration) H->I

Caption: Disposal workflow for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

References

  • Unknown.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. nepis.epa.gov.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents. ehs.cornell.edu.
  • Washington State University Environmental Health & Safety.
  • Braun Research Group, University of Delaware.
  • Santa Cruz Biotechnology, Inc. Oxalate standard for IC Safety Data Sheet.
  • Harper College. SODIUM OXALATE Safety Data Sheet. .

  • Santa Cruz Biotechnology, Inc. Sodium oxalate Safety Data Sheet.
  • AK Scientific, Inc. 4-(1-Hydroxy-2,2,2-trifluoroethyl)
  • S D Fine-Chem Ltd. oxalic acid Safety Data Sheet. .

  • J.T. Baker Inc. Sodium Oxalate Material Safety Data Sheet. .

  • Sigma-Aldrich. Piperidine Safety Data Sheet. .

  • Thermo Fisher Scientific. 4-Hydroxypiperidine Safety Data Sheet. .

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Personal protective equipment for handling 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from the known hazards of its constituent parts: the piperidine moiety and the oxalate salt. Piperidine and its derivatives are recognized for their potential toxicity and corrosivity, while oxalates can cause severe irritation and burns.[1][2][3][4] Therefore, rigorous adherence to these safety measures is imperative to ensure a safe laboratory environment.

Hazard Assessment and Mitigation
  • Piperidine Derivatives: The parent compound, piperidine, is classified as toxic in contact with skin and if inhaled, and it can cause severe skin burns and eye damage.[1][3] Derivatives of piperidine should be handled with the assumption that they may share these hazardous properties.[2]

  • Oxalate Salts: Oxalic acid and its salts are corrosive and can cause severe chemical burns to the skin, eyes, and gastrointestinal tract if ingested.[4] Prolonged contact with skin can lead to irritation and potentially dermatitis.[4] Systemic effects may also occur following absorption.[4]

Given these potential hazards, a comprehensive safety plan encompassing personal protective equipment (PPE), proper handling procedures, and emergency preparedness is essential.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for various laboratory tasks involving 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a chemical fume hood or ventilated enclosure
Solution Preparation Chemical goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood

Operational Protocols: From Receipt to Disposal

A systematic approach to handling 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate will ensure safety at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound away from incompatible materials, such as strong oxidizing agents and strong acids.[5][6]

  • Ventilate: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[7][8]

Handling and Use
  • Controlled Environment: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing by wearing the appropriate PPE outlined in the table above.[9]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

Accidental Release and Spill Response

In the event of a spill, immediate and appropriate action is crucial. The following workflow provides a clear plan for managing a spill safely.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazards Alert->Assess If safe to do so Don_PPE Don Appropriate PPE Assess->Don_PPE Proceed with cleanup Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Carefully Collect Spill Residue Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste in Sealed Container Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for handling a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]

  • Assess: From a safe distance, assess the extent of the spill and the associated risks.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.[1]

  • Contain: For solid spills, carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material to contain the spill.[3][9]

  • Clean: Place the collected material into a sealed, labeled container for proper disposal.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Disposal Plan

All waste containing 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate must be treated as hazardous waste.

  • Containerize: Collect all waste materials (including contaminated PPE) in a clearly labeled, sealed container.[8]

  • Label: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Dispose: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[1]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate and maintain a safe laboratory environment.

References

  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Oxalate standard for IC Safety Data Sheet.
  • Fisher Scientific. (2014). Sodium oxalate Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)piperidine hydrochloride SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Oxalic Acid - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2025). Piperidine SAFETY DATA SHEET.

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.